Triethylene Glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H14O4, Array | |
| Record name | TRIETHYLENE GLYCOL | |
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| Record name | triethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021393 | |
| Record name | Triethylene glycol | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |
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| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |
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Flash Point |
330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |
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Density |
1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |
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Vapor Pressure |
less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |
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Impurities |
Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-27-6 | |
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Melting Point |
24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |
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Foundational & Exploratory
synthesis of triethylene glycol and its derivatives
An In-Depth Technical Guide to the Synthesis of Triethylene Glycol and Its Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This compound (TEG), a viscous, colorless liquid, serves as a pivotal building block in a myriad of applications, ranging from industrial processes to sophisticated pharmaceutical formulations. Its unique physicochemical properties, including high boiling point, hygroscopicity, and biocompatibility, make it and its derivatives highly valuable. This technical guide provides a comprehensive overview of the synthesis of this compound and its principal derivatives. We will delve into the industrial production of TEG, followed by detailed laboratory-scale synthetic methodologies for its ethers and esters. Furthermore, we will explore the functionalization of TEG for advanced applications, particularly in the realm of bioconjugation and drug delivery through PEGylation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only procedural details but also the underlying chemical principles and rationale for experimental choices.
Introduction to this compound (TEG)
This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH) is a member of the homologous series of polyethylene glycols.[1] Its structure, featuring two ether linkages and terminal hydroxyl groups, imparts a unique combination of hydrophilicity and a flexible backbone.[2] These characteristics are instrumental in its wide-ranging applications. In industrial settings, TEG is extensively used as a dehydrating agent for natural gas, a humectant, and a solvent.[1][3][4] In the pharmaceutical and cosmetic industries, it functions as a solvent, excipient, and viscosity enhancer, contributing to the stability and efficacy of various formulations.[5][6][7] The ability to modify its terminal hydroxyl groups allows for the synthesis of a vast array of derivatives with tailored properties, making TEG a versatile platform for chemical innovation.
Industrial Synthesis of this compound
The commercial production of this compound is intricately linked to the manufacture of ethylene glycol.[8] It is not typically synthesized as a primary product but rather as a co-product of the hydration of ethylene oxide.
Reaction Pathway
The process begins with the oxidation of ethylene in the presence of a silver oxide catalyst at high temperatures to produce ethylene oxide.[1] Subsequently, the ethylene oxide undergoes hydration to yield a mixture of monoethylene glycol (MEG), diethylene glycol (DEG), this compound (TEG), and higher polyethylene glycols.[1][8]
The formation of TEG is favored by a high ethylene oxide to water ratio in the hydration step.[8] The reaction proceeds through a series of nucleophilic ring-opening reactions of the ethylene oxide monomer.
Figure 1: Industrial synthesis pathway of this compound.
Process Overview
A generalized industrial process involves feeding ethylene oxide and water into a reactor under controlled temperature and pressure. The resulting mixture of glycols is then separated through a series of distillation columns to isolate TEG in high purity.
Synthesis of this compound Derivatives: Ethers
The hydroxyl end-groups of TEG are readily converted into ether functionalities, significantly altering its properties and providing handles for further chemical modification. The Williamson ether synthesis is a cornerstone method for preparing these derivatives.[9]
The Williamson Ether Synthesis: Mechanism and Principles
The Williamson ether synthesis is a classic S(N)2 reaction involving the nucleophilic attack of an alkoxide ion on an alkyl halide or other electrophile with a good leaving group (e.g., a tosylate).[10] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon is chiral. For the synthesis of TEG ethers, the first step is the deprotonation of one or both hydroxyl groups of TEG to form the corresponding alkoxide(s).
Figure 2: General mechanism of Williamson ether synthesis for TEG derivatives.
The choice of base is critical. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol, which is generally a weak acid.[10] The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide without interfering with the nucleophilicity of the alkoxide ion.
Experimental Protocol: Synthesis of this compound Monomethyl Ether
This protocol describes the synthesis of a simple mono-ether derivative of TEG.
Materials:
-
This compound (TEG)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1 equivalent) in anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (1.2 equivalents) is dissolved in anhydrous THF and added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound monomethyl ether.[11]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial because sodium hydride reacts violently with water.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric oxygen and moisture.
-
Excess Reagents: A slight excess of the base and alkylating agent is used to ensure complete conversion of the starting material.
-
Controlled Addition: The portion-wise addition of NaH and dropwise addition of methyl iodide at low temperatures helps to control the exothermic nature of the reactions.
Synthesis of this compound Derivatives: Esters
Esterification of TEG's hydroxyl groups is another common and versatile modification. TEG esters find applications as plasticizers, lubricants, and in the synthesis of polymers.[12][13]
Fischer Esterification: A Classic Approach
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is typically removed.
Experimental Protocol: Synthesis of this compound Dimethacrylate
This protocol details the synthesis of a diester of TEG, a common cross-linking agent in polymer synthesis.
Materials:
-
This compound (TEG)
-
Methacrylic acid
-
Methane sulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium hydroxide solution (for washing)
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with this compound (1 equivalent), methacrylic acid (2.2 equivalents), methane sulfonic acid (catalyst, e.g., 1-2 mol%), and toluene.
-
Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap or by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a dilute sodium hydroxide solution to remove the acidic catalyst and any unreacted methacrylic acid, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the toluene is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation.[14]
| Parameter | Williamson Ether Synthesis | Fischer Esterification |
| Reactants | TEG, Alkyl Halide | TEG, Carboxylic Acid |
| Catalyst/Reagent | Strong Base (e.g., NaH) | Strong Acid (e.g., H₂SO₄, MSA) |
| Key Condition | Anhydrous, Inert Atmosphere | Removal of Water |
| Byproduct | Salt (e.g., NaX) | Water |
Table 1: Comparison of Key Reaction Parameters for TEG Ether and Ester Synthesis.
Functionalization of TEG for Bioconjugation (PEGylation)
The modification of therapeutic molecules with polyethylene glycol chains, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[15][16] TEG and its short-chain oligomers serve as valuable linkers in this context.[17] The synthesis of heterobifunctional TEG derivatives, with different reactive groups at each terminus, is crucial for controlled bioconjugation.[18][19]
Synthetic Strategies for Heterobifunctional TEG Derivatives
A common strategy involves the statistical monosubstitution of TEG, followed by separation and further modification of the remaining hydroxyl group. For instance, one hydroxyl group can be converted to a more stable protecting group, allowing for the selective modification of the other terminus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 3. labsaco.com [labsaco.com]
- 4. istaykimya.com [istaykimya.com]
- 5. teamchem.co [teamchem.co]
- 6. TEG-Triethylene glycol [zenith.co.com]
- 7. alphachem.biz [alphachem.biz]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound MONOMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 12. rutteman.com [rutteman.com]
- 13. nbinno.com [nbinno.com]
- 14. CN102146033A - Method for preparing this compound dimethacrylate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 17. An iterative route to “decorated” ethylene glycol-based linkers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. infoscience.epfl.ch [infoscience.epfl.ch]
- 19. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Triethylene Glycol
Introduction: The Molecular Blueprint of Triethylene Glycol
This compound (TEG), with the chemical formula C₆H₁₄O₄, is a viscous, colorless, and odorless liquid that holds a significant position in various industrial and pharmaceutical applications.[1] Its utility as a plasticizer, humectant, and solvent is rooted in its unique molecular structure, characterized by a flexible ethylene glycol backbone. For researchers, scientists, and drug development professionals, a comprehensive understanding of TEG's physicochemical properties is paramount. This guide provides an in-depth technical exploration of the spectroscopic data of this compound, offering insights into its molecular structure and purity through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections are designed to not only present the core data but also to elucidate the rationale behind the experimental approaches and the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The following diagram illustrates the atomic arrangement and numbering convention that will be used for spectral assignments.
Caption: Molecular structure of this compound (TEG).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a seemingly simple molecule like TEG, NMR provides a wealth of information regarding the electronic environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve TEG and its single residual peak at 7.26 ppm, which does not interfere with the signals of interest.[1] Deuterium oxide (D₂O) can also be used, which has the added advantage of exchanging with the hydroxyl protons, causing their signal to disappear, thus aiding in peak assignment.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the hydroxyl protons and the two types of methylene protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.73 | Triplet | 4H | -CH₂-OH (a) |
| ~3.67 | Triplet | 4H | -CH₂-O-CH₂- (b) |
| ~3.60 | Singlet | 4H | -O-CH₂-CH₂-O- (c) |
| Variable | Broad Singlet | 2H | -OH |
Data sourced from PubChem and may vary slightly based on solvent and concentration.[1]
Causality Behind the Spectrum:
-
The downfield chemical shifts of the methylene protons (a, b, and c) are due to the deshielding effect of the adjacent electronegative oxygen atoms.
-
The protons on the carbons adjacent to the hydroxyl group (a) are slightly more deshielded than the internal methylene protons (b and c).
-
The protons labeled (c) are in the most shielded environment of the methylene groups.
-
The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. In D₂O, this peak will disappear.
The following diagram illustrates the correlation between the proton environments and their respective signals in the ¹H NMR spectrum.
Caption: ¹H NMR spectral correlations for this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is relatively simple, displaying three distinct signals for the three chemically non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~72.5 | -O-C H₂-C H₂-O- (c) |
| ~70.3 | -C H₂-O-CH₂- (b) |
| ~61.7 | -C H₂-OH (a) |
Data sourced from ChemicalBook and SpectraBase and may vary slightly based on solvent.[2][3]
Causality Behind the Spectrum:
-
Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring oxygen atoms.
-
The carbons directly bonded to the hydroxyl groups (a) are the most shielded among the methylene carbons, appearing at the lowest chemical shift.
-
The internal carbons (c) are the most deshielded, appearing at the highest chemical shift.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
The acquisition of an IR spectrum for a liquid sample like this compound is straightforward.
Step-by-Step Methodology:
-
Sample Preparation: As a neat liquid, a drop of this compound can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent like carbon tetrachloride (CCl₄) and placed in a liquid cell.
-
Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| ~1460 | C-H bend (scissoring) | Medium |
| ~1350 | C-H bend (wagging) | Medium |
| 1150-1050 | C-O stretch (ether and alcohol) | Strong |
Data sourced from the NIST Chemistry WebBook.[4][5]
Causality Behind the Spectrum:
-
O-H Stretch: The very broad and intense band in the 3600-3200 cm⁻¹ region is a classic signature of the hydroxyl group involved in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the absorption to occur at a lower frequency and broaden significantly.
-
C-H Stretch: The strong absorptions between 2950 and 2850 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methylene groups.
-
C-O Stretch: The most intense band in the fingerprint region, typically around 1100 cm⁻¹, is due to the C-O stretching vibrations of both the alcohol and ether functional groups. The flexibility of the molecule and the presence of multiple C-O bonds contribute to the complexity of this region.
The following diagram outlines the workflow for obtaining and interpreting an IR spectrum of this compound.
Caption: Workflow for IR spectroscopic analysis of this compound.
Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC separates the TEG from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard ionization technique for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Mass Spectral Data and Interpretation
The electron ionization mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 150 due to the facile fragmentation of the molecule.[6] Instead, the spectrum is characterized by a series of fragment ions.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 45 | [C₂H₅O]⁺ | Base Peak |
| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | High |
| 73 | [C₃H₅O₂]⁺ | Medium |
| 89 | [C₃H₅O₃]⁺ or [C₄H₉O₂]⁺ | Medium |
| 103 | [C₄H₇O₃]⁺ | Low |
Data sourced from MassBank and NIST Chemistry WebBook.[6][7]
Causality Behind the Fragmentation:
-
The fragmentation of this compound is driven by the cleavage of the C-O and C-C bonds, often initiated by the lone pair of electrons on the oxygen atoms.
-
The base peak at m/z 45 is characteristic of ethylene glycol and its oligomers, corresponding to the stable [CH₂=OH]⁺ ion formed by cleavage adjacent to an oxygen atom.
-
Other prominent peaks arise from subsequent fragmentation and rearrangement reactions, leading to the loss of neutral molecules like water (H₂O) and formaldehyde (CH₂O).
The fragmentation pathway can be visualized as a logical cascade of bond cleavages.
Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.
Conclusion: A Synergistic Approach to Characterization
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary analysis of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and ether linkages, and provides insight into intermolecular interactions like hydrogen bonding. Mass spectrometry determines the molecular weight and offers a detailed fingerprint of the molecule's fragmentation pattern, which is invaluable for identification and purity assessment. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are fundamental to ensuring the quality, purity, and identity of this compound in their work.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Aqueous Triethylene Glycol Solutions
This guide provides an in-depth exploration of the thermodynamic properties of aqueous triethylene glycol (TEG) solutions, tailored for researchers, scientists, and professionals in drug development and chemical engineering. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and emphasizing self-validating systems for robust and reliable results.
Introduction: The Versatility of this compound
This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH), a colorless, odorless, and viscous liquid, is a member of the homologous series of polyethylene glycols.[1] Its high boiling point, low volatility, and complete miscibility with water make it a compound of significant industrial importance.[1][2] A key characteristic of TEG is its hygroscopicity, the ability to absorb moisture from the air, which is central to its primary application in the dehydration of natural gas.[1][3][4] This process is crucial to prevent pipeline freezing and corrosion.[1][5][6]
Beyond its role as a desiccant, TEG's utility extends to various sectors. It serves as a plasticizer for vinyl polymers, an industrial solvent for paints and coatings, and a component in hydraulic fluids and brake fluids.[1][7][8][9][10] In the pharmaceutical and cosmetic industries, it is employed as a solvent, humectant, and stabilizer in formulations like cough syrups and lotions.[8][9][10] Its antimicrobial properties have also been recognized, demonstrating effectiveness against various airborne bacteria and viruses.[1] Understanding the thermodynamic properties of its aqueous solutions is paramount for optimizing these diverse applications.
Density and Volumetric Properties
The density of aqueous TEG solutions is a fundamental property influencing fluid dynamics and process design. It is a function of both temperature and concentration.
Scientific Principles
The density of a liquid mixture is determined by the mass and volume of its components. For ideal solutions, the total volume would be the sum of the individual component volumes. However, aqueous TEG solutions exhibit non-ideal behavior, with negative excess volumes, indicating that the volume of the mixture is less than the sum of the volumes of pure water and TEG.[11] This volume contraction is attributed to the strong hydrogen bonding interactions between the hydroxyl groups of TEG and water molecules.
Experimental Measurement of Density
A precise method for determining the density of liquid solutions is through the use of a vibrating tube densimeter.[12]
Protocol: Density Measurement using a Vibrating Tube Densimeter
-
Calibration: Calibrate the instrument with two reference standards of known density, typically dry air and deionized water, at the desired experimental temperature.
-
Sample Preparation: Prepare a series of aqueous TEG solutions of known concentrations by mass using a high-precision analytical balance.
-
Temperature Equilibration: Set the densimeter to the desired temperature and allow it to stabilize.
-
Sample Injection: Inject the TEG solution into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. Record the density reading once it has stabilized.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., deionized water and acetone) and dry it completely between samples to prevent cross-contamination.
Diagram: Workflow for Density Measurement
Caption: A typical workflow for measuring the density of aqueous TEG solutions using a vibrating tube densimeter.
Tabulated Density Data
The following table summarizes experimentally determined density data for aqueous TEG solutions at various temperatures and concentrations.
| TEG Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Reference |
| 0 | 20 | 0.9982 | [13] |
| 20 | 20 | 1.0285 | [13] |
| 40 | 20 | 1.0578 | [13] |
| 60 | 20 | 1.0845 | [13] |
| 80 | 20 | 1.1075 | [13] |
| 100 | 20 | 1.1255 | [2] |
| 50 | 20 | 1.0712 | [14] |
| 50 | 100 | 1.0253 | [14] |
| 75 | 20 | 1.0968 | [14] |
| 75 | 100 | 1.0515 | [14] |
Viscosity
The viscosity of aqueous TEG solutions is a critical parameter in applications involving fluid flow, heat transfer, and mass transfer.
Scientific Principles
Viscosity, a measure of a fluid's resistance to flow, is highly dependent on intermolecular forces. In aqueous TEG solutions, the extensive hydrogen bonding network between TEG and water molecules leads to a significant increase in viscosity compared to pure water.[15] As the concentration of TEG increases, the viscosity rises due to the larger size and more complex structure of the TEG molecule, which enhances intermolecular friction. Temperature has an inverse effect on viscosity; as temperature increases, the kinetic energy of the molecules overcomes the intermolecular forces, leading to a decrease in viscosity.
Experimental Measurement of Viscosity
The viscosity of these solutions can be accurately determined using a calibrated capillary viscometer, such as a Cannon-Fenske type.[15][16]
Protocol: Viscosity Measurement using a Capillary Viscometer
-
Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range. Thoroughly clean and dry the viscometer.
-
Temperature Control: Place the viscometer in a constant temperature water bath, ensuring it is held vertically. Allow sufficient time for the viscometer to reach thermal equilibrium.
-
Sample Loading: Introduce a precise volume of the TEG solution into the viscometer.
-
Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer calibration constant and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).
-
Replicates: Repeat the measurement at least three times and average the flow times to ensure accuracy.
Diagram: Viscosity Measurement Workflow
Caption: The procedural flow for determining the viscosity of aqueous TEG solutions via capillary viscometry.
Tabulated Viscosity Data
The table below presents viscosity data for aqueous TEG solutions as a function of concentration at 25°C.
| TEG Concentration (wt%) | Viscosity (cP) at 25°C | Reference |
| 0 | 0.89 | [15] |
| 20 | 1.95 | [15] |
| 40 | 4.20 | [15] |
| 60 | 9.50 | [15] |
| 80 | 20.5 | [15] |
| 100 | 47.7 | [15] |
Heat Capacity
The specific heat capacity of aqueous TEG solutions is a crucial parameter for designing heat exchange systems and for thermodynamic modeling of processes like natural gas dehydration.[5][17]
Scientific Principles
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. For aqueous TEG solutions, the specific heat capacity is lower than that of pure water.[18] This is because TEG has a lower specific heat capacity than water, and the mixing process disrupts the extensive hydrogen-bonding network of water, which is a primary contributor to its high heat capacity.
Experimental Measurement of Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the specific heat capacity of liquids.[19][20]
Protocol: Heat Capacity Measurement using DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: Run a baseline scan with two empty, hermetically sealed sample pans to establish the heat flow difference between the sample and reference cells.
-
Standard Measurement: Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample pan and run the same temperature program as the baseline.
-
Sample Measurement: Accurately weigh the aqueous TEG solution into a hermetically sealed sample pan and run the same temperature program.
-
Calculation: The specific heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (Δq_sample / m_sample) * (m_standard / Δq_standard) * Cp,standard where Δq is the heat flow difference between the sample/standard and the baseline, and m is the mass.
Diagram: DSC Heat Capacity Measurement Workflow
Caption: A streamlined workflow for determining the specific heat capacity of aqueous TEG solutions using DSC.
Tabulated Heat Capacity Data
The following table provides specific heat capacity data for aqueous TEG solutions at various temperatures and concentrations.
| TEG Concentration (wt%) | Temperature (°C) | Specific Heat (Btu/lb°F) | Reference |
| 0 | 80 | 1.00 | [2] |
| 20 | 80 | 0.92 | [2] |
| 40 | 80 | 0.84 | [2] |
| 60 | 80 | 0.76 | [2] |
| 80 | 80 | 0.68 | [2] |
| 100 | 80 | 0.60 | [2] |
| 0 | 160 | 1.02 | [2] |
| 20 | 160 | 0.94 | [2] |
| 40 | 160 | 0.86 | [2] |
| 60 | 160 | 0.78 | [2] |
| 80 | 160 | 0.70 | [2] |
| 100 | 160 | 0.62 | [2] |
Vapor-Liquid Equilibria and Activity Coefficients
Vapor-liquid equilibrium (VLE) data are essential for the design of separation processes, particularly for the regeneration of TEG in dehydration units.[21][22][23]
Scientific Principles
In a mixture, the partial pressure of a component in the vapor phase is related to its mole fraction in the liquid phase. For non-ideal solutions like aqueous TEG, this relationship is described by Raoult's Law modified with an activity coefficient (γ): P_i = γ_i * x_i * P_i_sat, where P_i is the partial pressure of component i, x_i is its mole fraction in the liquid, and P_i_sat is its vapor pressure in the pure state. The activity coefficient accounts for the deviation from ideal behavior due to intermolecular interactions. In TEG-water systems, the strong hydrogen bonding leads to negative deviations from Raoult's Law, resulting in activity coefficients less than one.
Experimental Measurement of VLE
VLE data can be determined using a dynamic equilibrium still, such as a modified Othmer still.[21][22]
Protocol: VLE Measurement using an Equilibrium Still
-
Apparatus Preparation: Clean and assemble the equilibrium still.
-
Charging the Still: Charge the still with a known composition of the aqueous TEG solution.
-
Heating and Equilibration: Heat the liquid to its boiling point and allow the system to reach a steady state where the temperature and pressure are constant, and the composition of the vapor and liquid phases are in equilibrium.
-
Sampling: Simultaneously collect samples of the condensed vapor (distillate) and the boiling liquid.
-
Composition Analysis: Analyze the composition of the liquid and vapor samples using a suitable analytical technique, such as gas chromatography or refractive index measurement.
-
Data Correlation: Repeat the experiment for different liquid compositions to generate a complete VLE dataset. The experimental data can be correlated using thermodynamic models like NRTL or UNIQUAC to determine the activity coefficients.[21]
Enthalpy of Mixing
The enthalpy of mixing provides insight into the energy changes that occur upon mixing TEG and water.
Scientific Principles
The enthalpy of mixing (or excess enthalpy) is the enthalpy change when two or more substances are mixed. For aqueous TEG solutions, the mixing process is exothermic, meaning heat is released. This is due to the formation of strong hydrogen bonds between TEG and water molecules, which is an energetically favorable process.
Experimental Measurement of Enthalpy of Mixing
The enthalpy of mixing can be measured directly using a solution calorimeter.
Protocol: Enthalpy of Mixing Measurement using a Solution Calorimeter
-
Calorimeter Calibration: Calibrate the calorimeter by measuring the heat effect of a well-known chemical reaction or by electrical calibration.
-
Component Loading: Place a known amount of one component (e.g., water) in the calorimeter vessel and a known amount of the other component (e.g., TEG) in a sealed ampoule within the vessel.
-
Thermal Equilibration: Allow the calorimeter and its contents to reach a stable temperature.
-
Mixing: Break the ampoule to initiate mixing.
-
Temperature Measurement: Record the temperature change of the solution until a new stable temperature is reached.
-
Calculation: The enthalpy of mixing is calculated from the measured temperature change, the heat capacity of the calorimeter and its contents, and the amounts of the substances mixed.
Conclusion
A thorough understanding of the thermodynamic properties of aqueous this compound solutions is fundamental for the design, optimization, and control of a wide range of industrial and pharmaceutical processes. This guide has provided a detailed overview of key properties, including density, viscosity, heat capacity, vapor-liquid equilibria, and enthalpy of mixing. By combining a strong theoretical foundation with robust experimental methodologies, researchers and engineers can confidently apply this knowledge to innovate and improve processes that rely on the unique characteristics of TEG.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ladco.com.ar [ladco.com.ar]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. thermodesign.com [thermodesign.com]
- 5. researchgate.net [researchgate.net]
- 6. projekter.aau.dk [projekter.aau.dk]
- 7. amipetro.com [amipetro.com]
- 8. This compound Applications Empower Industries Safely [peliswan.com]
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- 11. orbit.dtu.dk [orbit.dtu.dk]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datapdf.com [datapdf.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. daneshyari.com [daneshyari.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. TEG Dehydration: How Does the Stripping Gas Work in Lean TEG Regeneration? – Campbell Tip of the Month [jmcampbell.com]
An In-Depth Technical Guide to Compound Solubility in Triethylene Glycol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of compound solubility in triethylene glycol (TEG). It moves beyond simple protocols to explain the underlying scientific principles and offers a framework for robust experimental design and data interpretation.
Section 1: Understanding this compound (TEG) as a Unique Solvent
This compound (C₆H₁₄O₄) is a viscous, colorless, and odorless organic liquid belonging to the polyethylene glycol family.[1][2] Its structure, featuring three ethylene oxide units capped with hydroxyl groups, imparts a unique combination of properties that make it a valuable solvent and excipient in diverse fields, including pharmaceuticals and natural gas dehydration.[1][3][4]
Key Physicochemical Properties of TEG:
| Property | Value | Significance |
| Molecular Weight | 150.17 g/mol | Influences viscosity and boiling point.[4][5] |
| Boiling Point | ~285-288°C | Low volatility, suitable for high-temp applications.[2][3] |
| Viscosity | ~48 cP at 20°C | High viscosity affects dissolution kinetics and requires specialized experimental techniques.[6] |
| Density | ~1.124 g/mL at 20°C | Denser than water.[3][6] |
| Hygroscopicity | High | Readily absorbs water from the atmosphere, which can significantly alter its solvent properties.[1][3][6] |
| Water Solubility | Miscible | Fully soluble in water in all proportions.[2][6][7] |
TEG's utility in pharmaceutical formulations often stems from its ability to dissolve active pharmaceutical ingredients (APIs) that are poorly soluble in water, thereby enhancing their bioavailability.[1] In industrial applications, its powerful moisture-absorbing capability is harnessed to dehydrate natural gas streams, preventing pipeline freezing and corrosion.[2][3][8] However, its high viscosity and hygroscopicity present unique challenges for accurately determining and interpreting solubility data.
Section 2: The Science of Solubility in TEG
The solubility of a compound in any solvent is governed by thermodynamics—specifically, the free energy change of mixing. For a solid dissolving in a liquid, this involves overcoming the solute's crystal lattice energy and creating favorable interactions between the solute and solvent molecules. In TEG, the dominant interactions are hydrogen bonding and dipole-dipole forces.
-
Hydrogen Bonding: TEG's two terminal hydroxyl (-OH) groups act as hydrogen bond donors, while the ether oxygens (-O-) within its backbone act as hydrogen bond acceptors. This dual nature allows it to form strong hydrogen bonds with a wide variety of solutes, including alcohols, carboxylic acids, and amines.[9] This is a primary reason for its effectiveness in dissolving many polar organic molecules.
-
Polarity and "Like Dissolves Like": With a dielectric constant of approximately 24, TEG is a polar protic solvent.[6] This polarity allows it to effectively solvate polar and ionic compounds. The principle of "like dissolves like" holds true; compounds with similar polarity and hydrogen bonding capabilities to TEG will generally exhibit higher solubility.
-
The Impact of Viscosity: It is crucial to distinguish between dissolution rate (a kinetic property) and thermodynamic solubility (an equilibrium property). TEG's high viscosity can significantly slow down the rate at which a compound dissolves. This does not change the final equilibrium solubility, but it means that experiments must be designed to ensure true equilibrium is reached, which can take a considerable amount of time.[10]
Below is a conceptual diagram illustrating the key molecular interactions that govern the solubility of a polar solute in TEG.
Caption: Molecular interactions between a polar solute and TEG molecules.
Section 3: Rigorous Experimental Determination of Solubility
Accurate solubility determination is foundational. While standard methods like the OECD Test Guideline 105 provide a framework for aqueous solubility, they must be adapted to account for the unique properties of viscous, non-aqueous solvents like TEG.[11][12][13] The equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility.[14][15]
Protocol: Modified Shake-Flask Method for Viscous Solvents
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.
Objective: To determine the saturation concentration (solubility) of a compound in TEG at a controlled temperature.
Materials:
-
Compound of interest (solute)
-
This compound (high purity)
-
Thermostatically controlled orbital shaker or rotator
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated positive displacement pipette
-
Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Vials: Add an excess amount of the solid compound to several glass vials.
-
Causality: Using a clear excess of solid ensures that the solvent becomes saturated and remains in equilibrium with the undissolved solid phase throughout the experiment.[15]
-
-
Solvent Addition: Accurately dispense a known volume or mass of TEG into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Causality: Constant and vigorous agitation is critical to overcome the kinetic limitations imposed by TEG's viscosity, facilitating the dissolution process.[10] A rotator that tumbles the vials end-over-end is often superior to a simple orbital shaker for viscous media.
-
-
Self-Validation by Time-Point Sampling (Equilibrium Confirmation):
-
At predetermined time points (e.g., 24, 48, and 72 hours), stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot from the clear supernatant of each vial using a positive displacement pipette.
-
Immediately filter the aliquot through a syringe filter into a clean analysis vial. Dilute as necessary with an appropriate solvent for analysis.
-
Causality: Sampling at multiple time points is the most critical step for self-validation. Equilibrium is confirmed only when the measured concentration ceases to increase between successive time points (e.g., the concentration at 48 hours is statistically identical to the concentration at 72 hours).[15] Failure to reach a plateau indicates that equilibrium has not been achieved.
-
-
Quantification: Analyze the concentration of the compound in the filtered samples using a validated analytical method, such as HPLC.
-
Calculation: The solubility is reported as the mean concentration from the time points that have reached equilibrium (e.g., mg/mL or mol/L).
The following workflow diagram illustrates this self-validating protocol.
Caption: Workflow for the self-validating shake-flask solubility protocol.
Section 4: Key Factors Influencing Solubility in TEG
Several variables can significantly alter the solubility of a compound in TEG. Understanding and controlling these factors is essential for obtaining reproducible and relevant data.
-
Temperature: The solubility of most solid compounds increases with temperature. This relationship is described by the van't Hoff equation. The process is typically endothermic, meaning heat is absorbed to break the solute's crystal lattice.[16][17] For some systems, particularly involving gases or certain organic molecules, an inverse temperature effect can be observed where solubility decreases as temperature rises.[8]
-
Water Content: As a highly hygroscopic substance, TEG readily absorbs moisture from the air.[1][6] The presence of water, even in small amounts, creates a co-solvent system that can dramatically alter the solubility of a given compound. For hydrophobic compounds, the addition of water will likely decrease solubility, while for some polar compounds, it may increase it. It is critical to either work under anhydrous conditions or to precisely quantify and report the water content of the TEG used.
-
pH and Ionization: For ionizable compounds (acids or bases), the pH of the medium is a critical determinant of solubility. While TEG itself is not an aqueous system, any dissolved water or acidic/basic impurities can influence the ionization state of the solute. The ionized form of a compound is generally more polar and may exhibit different solubility than the neutral form.
-
Additives and Co-solvents: In many formulations, TEG is used as part of a more complex solvent system. The presence of other glycols, salts, or organic solvents will change the overall properties of the medium and can be used to either increase or decrease the solubility of specific compounds.[18]
Caption: Major factors influencing compound solubility in TEG.
Section 5: Data Presentation and Interpretation
For comparative purposes, solubility data should be presented clearly. The following table provides a template for reporting such data, including examples of different compound classes.
Table 2: Solubility of Various Compounds in this compound
| Compound Class | Example Compound | Temperature (°C) | Solubility | Reference |
| Aromatic Hydrocarbon | Benzene | 25 | Miscible | [7] |
| Aromatic Hydrocarbon | Toluene | 25 | Miscible | [7] |
| Gas | Carbon Dioxide (CO₂) | 25 | Varies with pressure | [19] |
| Gas | Methane (CH₄) | 25 | Varies with pressure | [8] |
| Pharmaceutical | Ibuprofen | 25 | Data specific to formulation | [20] |
| Pharmaceutical | Acetaminophen | 25-40 | Increases with TEG concentration in co-solvent systems | [16][17][21] |
Note: Specific quantitative values for many pharmaceuticals are proprietary or highly dependent on the exact formulation (e.g., presence of water, other excipients). The references indicate studies on the solubility behavior in glycol-containing systems.
Interpreting the Data: When evaluating solubility data in TEG, consider it not as a single number but as a function of the system's conditions. For drug development, high solubility in a TEG-based vehicle can be a strong indicator of potential for a successful liquid formulation.[1] For industrial processes like gas dehydration, understanding the solubility of hydrocarbons like benzene and toluene is critical for minimizing losses and optimizing the regeneration of the glycol solvent.[8][18]
References
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- 10. researchgate.net [researchgate.net]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
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- 18. WO2001083085A1 - Glycol solution solubility suppressants - Google Patents [patents.google.com]
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- 20. researchgate.net [researchgate.net]
- 21. Temperature Dependence of the Solubility of Acetaminophen in Propylene Glycol + Ethanol Mixtures [ouci.dntb.gov.ua]
A Senior Application Scientist's Technical Guide to Triethylene Glycol (TEG): Properties, Safety, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Triethylene Glycol (TEG), a compound of significant interest across various scientific disciplines, including pharmaceutical development. As a senior application scientist, my objective is to synthesize the critical technical data with practical, field-proven insights to ensure both safety and efficacy in the laboratory. This guide moves beyond mere data recitation to explain the causality behind handling protocols and safety measures, grounded in the physicochemical nature of TEG.
Part 1: Core Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical begins with its unique identifiers and physical characteristics. This information dictates storage, handling, and application parameters.
Chemical Identity
This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number, which is crucial for regulatory compliance and accurate sourcing.
-
Synonyms: TEG, Triglycol, 2,2'-(1,2-ethanediylbis(oxy))bis-ethanol[5][7]
-
Linear Formula: HO(CH₂CH₂O)₃H[2]
Physicochemical Properties
The properties in the table below are determinantal for TEG's behavior as a solvent and its physical state under various lab conditions. Its high boiling point and low vapor pressure, for instance, are why it's considered low-volatility, minimizing inhalation risks under normal use conditions.[8][11] Its hygroscopic nature is a critical consideration for storage.[3][7][12]
| Property | Value | Source(s) |
| Appearance | Colorless, viscous liquid | [1][3][8][10] |
| Odor | Odorless to slightly sweet | [4][7][10][13] |
| Boiling Point | 285 - 295 °C (545 - 563 °F) at 1013 hPa | [3][10] |
| Melting Point | -7 °C (19.4 °F) | [3][8] |
| Flash Point | 165 °C (330 °F) [Closed Cup] | [14][15] |
| Density | ~1.123 g/cm³ at 20 °C | [12] |
| Vapor Pressure | <0.01 hPa at 20 °C | [12] |
| Autoignition Temp. | 370 - 371 °C (698 - 700 °F) | [14] |
| Solubility | Miscible with water, ethanol, acetone | [3][7][12] |
| Explosive Limits | 0.9% - 9.2% (v/v) | [14] |
Part 2: Applications in Scientific Research and Drug Development
TEG's unique combination of properties—high solubility, low volatility, and hygroscopicity—makes it a versatile tool in both industrial and pharmaceutical settings.
-
Solvent & Cosolvent: TEG's ability to dissolve a wide array of active pharmaceutical ingredients (APIs) makes it an excellent solvent in liquid formulations like syrups, solutions, and suspensions.[16][17][18] This ensures uniform distribution and aids in the bioavailability of the API.
-
Humectant & Plasticizer: In topical formulations such as creams and ointments, TEG acts as a humectant, attracting moisture to prevent the product from drying out and to hydrate the skin.[16] It is also widely used as a plasticizer for polymers like vinyl.[1][3]
-
Drug Delivery: Emerging research leverages TEG in novel drug delivery systems. It can be integrated into carriers like nanoparticles or liposomes to enhance stability and biocompatibility.[16] Its properties are also valuable for creating controlled-release formulations.[16]
-
Dehydrating Agent: In industrial applications, particularly in the oil and gas industry, TEG is used extensively to dehydrate natural gas, preventing pipeline freezing and corrosion by absorbing moisture.[3][8][17]
-
Disinfectant: When aerosolized, TEG has mild disinfectant properties against various airborne bacteria and viruses, which has led to its use in some air sanitizer products.[1][3][4]
Part 3: Comprehensive Safety and Handling Protocol (SDS Analysis)
While many safety data sheets classify this compound as not hazardous under GHS criteria, a nuanced understanding of its potential effects is essential for maintaining a safe laboratory environment.[6][7][12] The principle of ALARA (As Low As Reasonably Achievable) should always guide exposure.
Hazard Identification & Toxicology
-
Acute Toxicity: TEG has a very low order of acute toxicity via oral, dermal, and inhalation routes.[6][10][11] The oral LD50 in rats is high, at over 17,000 mg/kg.[14][19][20]
-
Skin and Eye Contact: It is generally not considered a skin irritant, though prolonged contact may cause mild, temporary irritation.[12][19] Direct eye contact can cause temporary irritation, characterized by redness and watering, but is not expected to cause significant injury.[11][19]
-
Inhalation: Due to its very low vapor pressure, inhalation of significant vapor concentrations at room temperature is unlikely.[11] However, inhaling aerosols or mists may cause respiratory irritation.[12][19][21]
-
Ingestion: While acute toxicity is low, ingestion of large amounts may cause gastrointestinal discomfort.[7][12] Some sources note that prolonged or repeated exposure through ingestion could potentially cause damage to organs like the kidneys.[5][14]
-
Chronic Effects: TEG is not classified as a carcinogen, mutagen, or reproductive toxin.[11]
Laboratory Safe Handling Protocol
This protocol is a self-validating system designed to minimize exposure and mitigate risks.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Causality: To protect the user from direct contact.
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] This prevents accidental splashes from causing eye irritation.
-
Hand Protection: Use protective gloves (e.g., nitrile, butyl, or chloroprene rubber) that are resistant to chemicals.[21] Although skin irritation is mild, this prevents potential dermatitis from repeated exposure.
-
Body Protection: A standard lab coat is sufficient for most procedures. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[21]
-
-
Hygiene Practices:
-
Storage & Handling:
-
Causality: To maintain chemical integrity and prevent hazardous reactions.
-
Action: Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[15][21][22] Keep containers tightly sealed to prevent the absorption of moisture, as TEG is hygroscopic.[12][21][22] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7][9]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[9][14][23] Seek medical attention if irritation persists.[19][23]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with mild soap and plenty of water.[19][23]
-
Inhalation: Move the affected person to fresh air and allow them to rest.[7][19][23] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water.[7][23] Do NOT induce vomiting.[5][7][14] Seek immediate medical advice.[5]
-
Spills: For minor spills, absorb with an inert material like sand, earth, or vermiculite.[15][19][23] Collect the material into a labeled container for proper disposal.[15][19] Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency responders.[19][23]
Part 4: Visualization of Experimental Workflow
To ensure rapid and correct response, laboratory workflows for emergencies should be clear and logical. The following diagram outlines the decision-making process for a chemical spill.
Caption: Workflow for this compound (TEG) Spill Response.
References
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- 10. This compound | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. ladco.com.ar [ladco.com.ar]
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- 23. monumentchemical.com [monumentchemical.com]
Introduction: The Imperative of Dehydration in Modern Processes
An In-depth Technical Guide to the Dehydration Mechanism of Triethylene Glycol
In numerous industrial and scientific applications, particularly in the processing of natural gas, the presence of water vapor is not merely an impurity but a significant operational hazard. Water can lead to the formation of solid crystalline structures known as gas hydrates, which can plug pipelines and equipment, and can cause severe corrosion, especially in the presence of acid gases like H₂S and CO₂.[1][2][3] Consequently, the removal of water, or dehydration, is a critical step to ensure the safety, efficiency, and longevity of these processes.
Among various dehydration techniques, absorption using a liquid desiccant is the most common and economical method.[2][4] this compound (TEG) has emerged as the industry standard for this purpose.[2][5] Its widespread adoption is due to a unique combination of physicochemical properties: exceptional hygroscopicity, high thermal stability, a high boiling point, and low volatility, which together create a highly efficient and regenerable system.[6][7][8][9] This guide provides a detailed exploration of the fundamental mechanisms by which TEG functions as a dehydrating agent, the operational dynamics of the process, and the scientific principles that govern its efficacy.
Part 1: The Molecular Mechanism of Water Absorption
The efficacy of TEG as a dehydrating agent is rooted in its molecular structure and its resulting affinity for water. This interaction is not a chemical reaction but a powerful physical absorption process driven by fundamental intermolecular forces.
Hygroscopicity and the Central Role of Hydroxyl Groups
Glycols are a class of organic compounds characterized by the presence of two hydroxyl (-OH) functional groups.[10][11] this compound, with the chemical structure HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH, possesses these terminal hydroxyl groups, which are the primary sites for interaction with water.[8][9] This structural feature imparts a strong hygroscopic nature to the molecule, meaning it readily attracts and absorbs water molecules from the surrounding environment.[7][12]
The Power of Hydrogen Bonding
The core mechanism of water removal by TEG is the formation of hydrogen bonds.[7][13][14] Water (H₂O) is a highly polar molecule with partially positive hydrogen atoms and a partially negative oxygen atom possessing two lone pairs of electrons. Similarly, the hydroxyl groups on TEG have a partially positive hydrogen atom and a partially negative oxygen atom.
This polarity allows for strong electrostatic attractions:
-
The partially positive hydrogen atoms of water molecules are strongly attracted to the lone pairs of electrons on the oxygen atoms of TEG's hydroxyl groups.
-
The partially positive hydrogen atoms of TEG's hydroxyl groups are attracted to the lone pairs of electrons on the oxygen atoms of water molecules.
This network of strong hydrogen bonds effectively captures water molecules, pulling them from the vapor phase (e.g., natural gas) and dissolving them into the liquid TEG phase.[7][15][16] This physical absorption is a spontaneous process, thermodynamically favored by the stability of the resulting TEG-water solution.[4]
Caption: Molecular interaction showing hydrogen bonding between TEG and water.
Part 2: The Glycol Dehydration Process: A Regenerative Cycle
The industrial application of TEG dehydration is a continuous, closed-loop process, which is a hallmark of a trustworthy and self-validating system. The process can be logically divided into two main stages: the absorption of water and the regeneration of the glycol.
Experimental Protocol: Standard TEG Dehydration Workflow
Objective: To reduce the water content of a wet natural gas stream to meet a specified dew point (e.g., < 7 lbs/MMSCF).
Methodology:
-
Inlet Separation: The wet gas stream first enters an inlet separator or scrubber. This initial step is crucial for removing any entrained liquid water, hydrocarbon condensates, and solid particulates, which can cause foaming and operational issues downstream.[17][18][19]
-
Absorption (Contactor Tower):
-
The separated gas enters the bottom of a tall vessel called the contactor or absorption tower.[4][17]
-
Simultaneously, cool, concentrated ("lean") TEG is pumped to the top of the contactor.
-
The gas flows upward, while the lean TEG flows downward across a series of trays or through structured packing. This counter-current flow design maximizes the surface area and contact time between the gas and the glycol, ensuring efficient mass transfer of water.[4][7][19]
-
As the TEG descends, it absorbs water from the gas. The dehydrated ("dry") gas exits from the top of the contactor.[2]
-
The water-saturated ("rich") TEG collects at the bottom of the contactor.[2][20]
-
-
Glycol Regeneration:
-
Pressure Reduction & Flash Separation: The rich glycol, which is at the high pressure of the contactor, flows to a flash tank. Here, the pressure is significantly reduced, causing dissolved hydrocarbon gases to vaporize and separate from the glycol.[2][21]
-
Heat Exchange & Filtration: The rich glycol is then passed through filters to remove fine impurities and is preheated in a heat exchanger using the hot, lean glycol exiting the regenerator. This step is critical for energy conservation.[2][21]
-
Reboiler and Still Column: The warm, rich glycol enters the regenerator, which consists of a reboiler and a still column. The reboiler heats the glycol to approximately 350-400°F (177-204°C).[17][18] This temperature is well above the boiling point of water (212°F / 100°C) but safely below the thermal degradation point of TEG (404°F / 207°C).[19][20][22]
-
The absorbed water boils off, rises through the still column as steam, and is vented. The reconcentrated, hot, lean TEG is now ready for reuse.
-
-
Recirculation:
-
The hot lean TEG is pumped from the regenerator back up to the operating pressure of the contactor.
-
The glycol is cooled, often through heat exchange with the incoming rich glycol and the outgoing dry gas, before being reintroduced to the top of the contactor, thus completing the continuous loop.[2][18]
-
Caption: Process flow diagram of a typical TEG dehydration and regeneration unit.
Part 3: Causality of Key Operational Parameters
The efficiency of the TEG dehydration process is not static; it is a function of several interdependent variables. Understanding the causality behind these parameters is essential for process optimization and troubleshooting.
Data Presentation: TEG Concentration vs. Dew Point Depression
The concentration of the lean TEG solution entering the contactor is arguably the most critical factor determining the achievable water dew point of the outlet gas.
| Lean TEG Concentration (wt %) | Typical Achievable Dew Point Depression (°F) | Notes |
| 98.5 - 98.9 | 60 - 85 | Achievable with a standard atmospheric regenerator.[19] |
| 99.5 | 100 - 115 | Often requires enhanced regeneration. |
| 99.9 | 130 - 150 | Requires stripping gas in the regenerator to achieve.[23] |
| >99.9 | >150 | Used for cryogenic applications. |
Note: Actual depression depends on contactor efficiency, temperature, and pressure.
-
Causality of TEG Concentration: A higher concentration of TEG creates a larger gradient in the partial pressure of water between the glycol and the gas. This increased driving force results in more efficient absorption and a lower final water content (i.e., a lower dew point) in the treated gas. To achieve very high TEG purities (>99%), a stripping gas (like dry natural gas) is often used in the regenerator.[23] This gas lowers the partial pressure of water in the vapor phase above the hot glycol, allowing more water to boil off than would be possible by heating alone.[23]
-
Causality of Temperature:
-
Contactor: Absorption is an exothermic process and is more efficient at lower temperatures. However, the lean TEG should be only about 10-20°F (6-11°C) warmer than the inlet gas.[22][24] A colder glycol temperature could cause hydrocarbons to condense from the gas into the glycol, leading to foaming and other operational problems.[24]
-
Regenerator: Higher reboiler temperatures increase the rate of water vaporization, leading to a higher lean TEG concentration. However, the temperature must be strictly controlled below the 404°F (207°C) degradation temperature of TEG to prevent thermal decomposition, which creates corrosive byproducts and reduces efficiency.[19][20][22]
-
-
Causality of Pressure:
-
Contactor: Dehydration is more effective at higher pressures, as Henry's Law dictates that the solubility of water vapor in the glycol increases with pressure.[4]
-
Regenerator: Regeneration is most effective at the lowest possible pressure (typically near atmospheric) because it lowers the boiling point of water, facilitating its removal from the TEG.[23]
-
Caption: Logical relationships of key parameters affecting dehydration efficiency.
Conclusion
The mechanism of this compound as a dehydrating agent is a sophisticated interplay of molecular physics and chemical engineering principles. At its core, the strong affinity between TEG and water, mediated by hydrogen bonding, drives the absorption process. This fundamental interaction is harnessed within a continuous, regenerative cycle that has been optimized over decades to provide a reliable and economical solution for water removal. For researchers and professionals, a thorough understanding of the causality behind key operational parameters—concentration, temperature, and pressure—is paramount for maximizing the efficiency, stability, and safety of this critical industrial process.
References
- 1. uniprojects.net [uniprojects.net]
- 2. Glycol dehydration - Wikipedia [en.wikipedia.org]
- 3. TEG Dehydration Process | Gas Dehydration System - NiGen [nigen.com]
- 4. vurup.sk [vurup.sk]
- 5. nelsonprocess.com [nelsonprocess.com]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The working principle of the this compound dehydration unit_Runcheng Group---Focus on ASME Test Separator since 2004. [lrcoilequipment.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. amipetro.com [amipetro.com]
- 11. Glycol [space-glossary.com]
- 12. Ethylene Glycol - Technical Library [hydratech.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Study of hydrogen bonding interactions in ethylene glycol-water binary solutions by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 18. ou.edu [ou.edu]
- 19. theengineeringguide.com [theengineeringguide.com]
- 20. m.youtube.com [m.youtube.com]
- 21. thermodesign.com [thermodesign.com]
- 22. bre.com [bre.com]
- 23. TEG Dehydration: How Does the Stripping Gas Work in Lean TEG Regeneration? – Campbell Tip of the Month [jmcampbell.com]
- 24. The Top 5 Reasons You're Losing Glycol in Your Gas Dehydration Process | Kimray [kimray.com]
An In-depth Technical Guide to the Phase Behavior and Boiling Point of Triethylene Glycol
This guide provides a comprehensive technical overview of the phase behavior of triethylene glycol (TEG), with a specific focus on its boiling point and the underlying thermodynamic principles. Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes fundamental data with practical experimental insights to offer a thorough understanding of this critical industrial solvent.
Introduction: The Significance of this compound
This compound (TEG), with the chemical formula C6H14O4, is a viscous, colorless, and odorless liquid belonging to the homologous series of polyethylene glycols.[1] Its high boiling point, low volatility, and hygroscopic nature make it an indispensable compound in a multitude of applications.[2][3] Primarily, TEG is utilized as a dehydrating agent in the oil and gas industry to remove water from natural gas streams, preventing pipeline corrosion and hydrate formation.[4][5] Its utility also extends to being a plasticizer, a humectant in various products, and a chemical intermediate.[6] A thorough understanding of its phase diagram and boiling point is paramount for optimizing its use in these diverse industrial processes.
Physicochemical Properties of this compound
A foundational understanding of TEG's physical and chemical properties is essential before delving into its phase behavior. These properties dictate its performance in various applications and influence the experimental conditions required for its analysis.
| Property | Value | Source(s) |
| Molecular Formula | C6H14O4 | [7] |
| Molecular Weight | 150.17 g/mol | [7] |
| Boiling Point (at 1 atm) | 285 °C (545 °F; 558 K) | [1] |
| Melting Point | -7 °C (19 °F; 266 K) | [1] |
| Density (at 20°C) | 1.124 g/mL | [2] |
| Vapor Pressure (at 20°C) | <0.01 mm Hg | [2] |
| Flash Point | 165 °C | [2] |
| Water Solubility | Miscible | [8] |
| Appearance | Colorless, viscous liquid | [2] |
The Phase Diagram of this compound
The phase diagram of a substance is a graphical representation of the physical states it can exist in under different conditions of temperature and pressure. For a pure substance like this compound, the phase diagram delineates the boundaries between its solid, liquid, and gaseous phases.
Understanding the Liquid-Vapor Equilibrium
The most critical region of the TEG phase diagram for many industrial applications is the liquid-vapor equilibrium line, also known as the boiling curve. This curve illustrates the relationship between the vapor pressure of TEG and temperature. As the temperature of liquid TEG increases, its vapor pressure rises until it equals the surrounding atmospheric pressure, at which point the liquid boils.
The boiling point of TEG is highly dependent on pressure. At standard atmospheric pressure (760 mmHg or 101.325 kPa), TEG boils at approximately 285 °C.[1] However, under vacuum, its boiling point is significantly lower. For instance, at a pressure of 0.1 mm Hg, the boiling point is between 125-127 °C.[2] This relationship is crucial for processes like vacuum distillation, where lower temperatures can be used to separate components, preventing thermal degradation of the substance.
The relationship between vapor pressure and temperature can be accurately modeled using the Antoine equation:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are substance-specific constants
For this compound, a set of Antoine constants for calculating vapor pressure in mm Hg with temperature in °C over the range of 150-300°C are: A = 7.6302007, B = 2156.4581, and C = 165.92442.[9]
The Solid-Liquid and Solid-Vapor Equilibria
The phase diagram also includes the melting curve (solid-liquid equilibrium) and the sublimation curve (solid-vapor equilibrium). The melting point of TEG is -7 °C at standard pressure.[1] The melting curve for most substances has a steep positive slope, indicating that very high pressures are required to significantly change the melting point. The sublimation curve represents the conditions under which solid TEG can directly transition into a vapor without passing through a liquid phase. The intersection of the boiling, melting, and sublimation curves defines the triple point, the unique temperature and pressure at which all three phases coexist in equilibrium.
Experimental Determination of the Boiling Point Curve
The accurate determination of the boiling point of this compound at various pressures is a fundamental laboratory procedure that underpins the construction of its phase diagram. The following protocol outlines a robust method for this determination.
Causality Behind Experimental Choices
The selection of a dynamic method, such as using an ebulliometer, is crucial for obtaining accurate vapor-liquid equilibrium (VLE) data.[10] This apparatus allows for the continuous recirculation of both the liquid and condensed vapor phases, ensuring that true equilibrium is reached and maintained.[11] Precise temperature and pressure control are paramount, as the boiling point is highly sensitive to these parameters. The use of a high-precision platinum resistance thermometer and a differential manometer ensures the collection of reliable data.[12]
Step-by-Step Experimental Protocol
-
Apparatus Setup:
-
Assemble a glass ebulliometer or a similar dynamic recirculating still.
-
Connect the still to a vacuum pump and a pressure regulation system capable of maintaining a stable pressure.
-
Incorporate a calibrated platinum resistance thermometer to measure the temperature of the boiling liquid and the vapor.
-
Use a differential mercury manometer or a high-precision electronic pressure transducer to measure the system pressure.
-
-
Sample Preparation and Degassing:
-
Introduce a sample of high-purity this compound into the still.
-
Thoroughly degas the liquid by reducing the pressure and gently heating to remove any dissolved gases, which can affect the boiling point measurement.[12]
-
-
Equilibrium Measurement:
-
Set the desired pressure using the vacuum system.
-
Heat the TEG sample until it reaches a steady boil.
-
Allow the system to equilibrate for a sufficient period (e.g., greater than 5 hours) to ensure that the temperature and pressure are stable and that the composition of the recirculating liquid and vapor are constant.[12]
-
-
Data Collection:
-
Record the stable temperature and pressure readings.
-
For binary or multi-component systems, samples of the boiling liquid and the condensed vapor can be taken for compositional analysis, typically by gas chromatography.[12]
-
-
Varying Pressure:
-
Repeat steps 3 and 4 at various pressures to generate a series of data points for the boiling point curve.
-
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is ensured by its self-validating nature. The stability of the temperature and pressure readings over an extended period serves as an internal check for reaching equilibrium. Furthermore, the consistency of the data points when plotted on a vapor pressure curve provides confidence in the measurements. For validation, the experimentally determined boiling point at atmospheric pressure can be compared with established literature values.
Workflow Visualization
The following diagram illustrates the experimental workflow for determining the boiling point curve of this compound.
Safety and Handling Considerations
This compound is a stable and combustible liquid.[2] It is incompatible with strong oxidizing agents.[2] While it has low toxicity, appropriate personal protective equipment, including splash goggles and a lab coat, should be worn during handling.[13] It is important to work in a well-ventilated area to avoid inhaling vapors, especially when heated.[14] All equipment containing TEG should be properly grounded to prevent static discharge.[13]
Conclusion
The phase diagram and boiling point of this compound are fundamental to its wide-ranging industrial applications. A deep understanding of its liquid-vapor equilibrium, as dictated by temperature and pressure, allows for the precise control and optimization of processes such as natural gas dehydration and chemical synthesis. The experimental protocol detailed herein provides a reliable framework for generating the necessary data to construct and validate the phase behavior of this important solvent, ensuring both process efficiency and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 112-27-6 [chemicalbook.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. vurup.sk [vurup.sk]
- 6. shell.com [shell.com]
- 7. This compound | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. teamchem.co [teamchem.co]
- 9. ladco.com.ar [ladco.com.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. westliberty.edu [westliberty.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
The Strategic Application of Triethylene Glycol in Modern Organic Synthesis
Abstract
Triethylene glycol (TEG) is emerging as a highly versatile and advantageous solvent for a multitude of applications in organic synthesis. Characterized by a high boiling point, low volatility, excellent thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, TEG presents a compelling alternative to conventional volatile organic solvents.[1][2][3] Its favorable safety and environmental profile, including biodegradability, further positions it as a green solvent candidate.[4] This guide provides an in-depth exploration of TEG's properties, practical application notes for its use in key organic transformations, and detailed, field-tested protocols for researchers, scientists, and professionals in drug development.
Introduction: Why Reconsider this compound?
Historically relegated to industrial applications like natural gas dehydration and as a humectant, this compound's potential in fine chemical synthesis has been significantly underestimated.[5][6] Its unique physicochemical properties offer solutions to several persistent challenges in organic chemistry, including reaction temperature control, product isolation, and catalyst recycling.
TEG's structure, HO(CH₂CH₂O)₃H, features both hydrophilic hydroxyl end-groups and a flexible, polar polyether backbone. This duality allows it to dissolve a broad spectrum of reagents, from polar salts to moderately non-polar organic molecules, making it a versatile medium for complex reaction systems.[7] Furthermore, its high boiling point (approx. 287°C) and low vapor pressure make it an ideal solvent for high-temperature reactions, enabling transformations that are sluggish at lower temperatures and facilitating the use of microwave-assisted synthesis techniques.[4][8]
This document serves as a comprehensive guide to leveraging TEG as a strategic solvent in the modern synthesis laboratory. We will delve into its core properties, compare it with other common solvents, and provide actionable protocols for its application.
Physicochemical Properties and Advantages
The utility of a solvent is dictated by its physical and chemical characteristics. TEG's properties make it particularly suitable for specific synthetic challenges.
| Property | Value | Significance in Synthesis |
| Formula | C₆H₁₄O₄ | Provides polarity and hydrogen bonding capability. |
| Molecular Weight | 150.17 g/mol | Influences viscosity and boiling point.[4] |
| Boiling Point | ~287 °C | Enables high-temperature reactions; ideal for microwave synthesis; minimizes solvent loss.[4] |
| Melting Point | -7 °C | Wide liquid range suitable for various reaction conditions.[4] |
| Density | 1.126 g/mL | Higher than water, which can influence phase separation during work-up. |
| Viscosity | 47.8 mPa·s (at 20 °C) | Moderately viscous; may require efficient stirring. |
| Solubility | Miscible with water, alcohols, acetone; slightly soluble in diethyl ether; insoluble in most hydrocarbons.[3] | Versatile for dissolving diverse reactants and reagents. |
| Volatility | Low | Reduces inhalation risks and environmental emissions; simplifies open-flask setups.[1][2][4] |
| Hygroscopic Nature | High | Readily absorbs moisture; requires use of dry TEG for water-sensitive reactions.[1][2] |
Key Advantages:
-
High Thermal Stability: Allows for a broad operational temperature range, facilitating reactions that require significant energy input.[8]
-
Enhanced Reaction Rates: The high temperatures achievable in TEG can dramatically accelerate reaction kinetics.
-
Microwave Synthesis Compatibility: TEG's high polarity and boiling point make it an excellent medium for microwave-assisted organic synthesis (MAOS), which can drastically reduce reaction times.[9][10]
-
Improved Safety Profile: Low volatility and flammability reduce the risk of fire and exposure to harmful vapors compared to solvents like THF or toluene.[4]
-
Green Chemistry Alignment: TEG is biodegradable and can often be recycled, reducing chemical waste and environmental impact.[4][11][12]
-
Catalyst Stabilization: The coordinating ether oxygens can help stabilize metal catalysts, preventing aggregation and improving catalytic lifetime, particularly in nanoparticle synthesis.[13][14]
Core Applications and Protocols
TEG's properties make it a powerful solvent for several classes of organic reactions, including metal-catalyzed cross-couplings and nanoparticle synthesis.
Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki and Heck couplings are cornerstones of modern synthesis, essential for constructing C-C bonds.[15] TEG and other glycols have proven to be effective media for these transformations, often enhancing catalyst stability and facilitating product isolation. While much literature focuses on the related polyethylene glycol (PEG), the principles and advantages extend to TEG.[16][17] The high boiling point allows these reactions to be run at elevated temperatures, often necessary for less reactive substrates like aryl chlorides.[18][19]
This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or KOH)
-
This compound (TEG), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-2 mol%). Add 5 mL of anhydrous this compound via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and 20 mL of an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Solvent Recycling: The aqueous TEG layer can be subjected to distillation to recover the TEG for reuse, a key advantage for sustainable chemistry.[20]
Application: Nanoparticle Synthesis
The "polyol method" is a widely used technique for synthesizing metal and metal oxide nanoparticles, and glycols are central to this process.[21] TEG serves multiple roles: it is the solvent, a reducing agent at high temperatures, and a capping agent that prevents particle aggregation and controls growth.[13] This multifaceted character makes it an excellent medium for producing monodisperse nanoparticles.[13][14]
This protocol is adapted from methods describing the synthesis of magnetic iron oxide nanoparticles.[13]
Materials:
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
This compound (TEG)
-
Standard three-neck round-bottom flask
-
Condenser, thermocouple, and heating mantle
-
Magnetic stirrer
Step-by-Step Methodology:
-
Setup: In a 100 mL three-neck flask, dissolve Fe(acac)₃ (2 mmol) in TEG (20 mL).
-
Inert Atmosphere: Equip the flask with a condenser and a thermocouple. Flush the system with an inert gas (e.g., Argon) for 15-20 minutes while stirring.
-
Heating Profile:
-
Heat the mixture to 180 °C and hold for 60 minutes. During this stage, an intermediate TEG-iron complex forms.[13]
-
Increase the temperature to 280 °C and maintain at reflux for 30-60 minutes. The solution color will change, typically to black or dark brown, indicating nanoparticle nucleation and growth.[13]
-
-
Cooling and Isolation:
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitate the nanoparticles by adding a large excess of acetone or ethanol (e.g., 40 mL).
-
Separate the nanoparticles using a strong magnet or by centrifugation.
-
Wash the isolated nanoparticles several times with ethanol and/or water to remove excess TEG and unreacted precursors.
-
Dry the final product under vacuum.
-
Workflow Visualizations
Diagrams can clarify complex experimental and logical workflows.
Diagram 1: General Workflow for TEG-Mediated Synthesis & Recycling
This diagram illustrates the typical lifecycle of TEG in a synthesis experiment, from reaction setup to solvent recovery.
Caption: Workflow for a typical organic synthesis using TEG, including product isolation and solvent recycling.
Diagram 2: Role of TEG in Nanoparticle Synthesis
This diagram shows the multiple functions TEG performs during the polyol synthesis of nanoparticles.
Caption: The multifaceted roles of TEG as a solvent, reducing agent, and stabilizer in nanoparticle synthesis.
Safety, Handling, and Disposal
While TEG has a favorable safety profile compared to many organic solvents, proper laboratory procedures must be followed.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and nitrile gloves.[22]
-
Handling: TEG is hygroscopic; keep containers tightly sealed when not in use to prevent moisture absorption.[23][24] Use in a well-ventilated area.[23] Avoid creating mists or aerosols, as inhalation may cause mild respiratory irritation.[25]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[24][25]
-
Spills: Absorb small spills with an inert material like sand or vermiculite and place in a labeled container for disposal.[23][24] For large spills, contain the material and prevent it from entering drains.[23]
-
Disposal & Recycling: TEG can often be recycled through distillation.[11][12] If disposal is necessary, it should be done in accordance with local, state, and federal regulations, typically through a certified hazardous waste facility.[11]
Conclusion and Future Outlook
This compound is more than just an industrial commodity; it is a high-performance, sustainable solvent with significant, often untapped, potential in organic synthesis. Its high boiling point, low volatility, and versatile solvency make it an excellent choice for challenging reactions, including high-temperature palladium-catalyzed couplings and the controlled synthesis of nanomaterials. As the principles of green chemistry become increasingly integrated into research and development, the adoption of solvents like TEG, which offer benefits in both performance and environmental impact, is set to grow. Future research will likely expand its applications into other areas of catalysis and flow chemistry, further cementing its role as a valuable tool in the modern chemist's arsenal.
References
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- 2. chemicaliran.com [chemicaliran.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. amipetro.com [amipetro.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound – Solvent for paint and coating production. [penpet.com]
- 7. jocet.org [jocet.org]
- 8. servochem.com [servochem.com]
- 9. mdpi.com [mdpi.com]
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- 11. servochem.com [servochem.com]
- 12. solutions.sulzer.com [solutions.sulzer.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction [organic-chemistry.org]
- 18. A Triarylphosphine Ligand Bearing Dodeca(ethylene glycol) Chains: Enhanced Efficiency in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. trindgroup.com [trindgroup.com]
- 21. kcl.digimat.in [kcl.digimat.in]
- 22. columbuschemical.com [columbuschemical.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. westliberty.edu [westliberty.edu]
- 25. anchemsales.com [anchemsales.com]
Application Notes and Protocols for Triethylene Glycol in Natural Gas Dehydration
Introduction: The Imperative of Natural Gas Dehydration
Natural gas, a cornerstone of global energy, is rarely produced in a pure state. A significant and problematic contaminant is water vapor. The presence of water in natural gas streams can lead to the formation of solid crystalline structures known as gas hydrates, particularly under high pressure and low temperature, which can plug pipelines and equipment, leading to costly operational disruptions and safety hazards.[1][2] Furthermore, water can condense in pipelines, and in the presence of acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂), it can form corrosive acids that compromise the integrity of the infrastructure.[3][4] To mitigate these risks and ensure the safe and efficient transportation of natural gas, its water content must be reduced to meet pipeline quality specifications, typically below 7 pounds per million standard cubic feet (lbs/MMSCF).[5][6]
Triethylene glycol (TEG) has emerged as the industry-standard liquid desiccant for natural gas dehydration due to its advantageous chemical and physical properties.[4][5][7] This document provides a comprehensive guide for researchers, scientists, and engineers on the application of TEG in natural gas dehydration, detailing the underlying principles, operational protocols, analytical procedures for quality control, and troubleshooting strategies.
Fundamental Principles of TEG Dehydration
The dehydration of natural gas using TEG is a continuous regenerative absorption process. The core principle lies in the hygroscopic nature of TEG, its strong affinity for water molecules.[7] The process can be broadly divided into two main stages: absorption and regeneration.
Absorption Stage: Water Removal
In the absorption stage, wet natural gas is brought into intimate contact with lean (water-free) TEG in a tall vertical vessel called a glycol contactor or absorber. The wet gas enters the bottom of the contactor and flows upward, while the lean TEG is introduced at the top and flows downward, creating a counter-current flow that maximizes the mass transfer of water from the gas phase to the liquid glycol phase.[8][9] The absorption is a physical process driven by the difference in the partial pressure of water in the gas and the TEG.[8]
Regeneration Stage: TEG Purification
The rich (water-laden) TEG exiting the bottom of the contactor is then routed to a regeneration unit to remove the absorbed water and restore its purity for reuse.[8] This is achieved by heating the rich TEG in a reboiler to a temperature above the boiling point of water but below the degradation temperature of TEG.[10] The water is vaporized and vented from the system, while the regenerated, lean TEG is cooled and pumped back to the contactor, completing the closed-loop process.
TEG Dehydration Process Workflow
The following diagram illustrates the continuous loop of the TEG dehydration process.
Caption: TEG Dehydration Process Flow Diagram.
Detailed Operational Protocols
Successful and efficient TEG dehydration requires careful monitoring and control of several key operational parameters.
Key Operational Parameters
The following table summarizes the critical operational parameters, their typical ranges, and the rationale behind their control.
| Parameter | Typical Range | Rationale and Impact on Dehydration |
| Lean TEG Concentration | 98.5 - 99.9 wt% | Higher concentration leads to lower dew point of the dry gas. Insufficient concentration results in off-spec gas.[11] |
| TEG Circulation Rate | 2-5 gallons of TEG per pound of water removed | An optimal rate ensures sufficient contact time for water absorption without overloading the regeneration system. Over-circulation can lead to increased energy consumption and operational issues. |
| Reboiler Temperature | 380-400°F (193-204°C) | Sufficiently high temperature is required to vaporize the absorbed water and achieve the desired lean TEG concentration. Exceeding 400°F can lead to thermal degradation of TEG.[9] |
| Contactor Temperature | 90-120°F (32-49°C) | Lower temperatures favor absorption. However, the lean TEG temperature should be 10-20°F higher than the inlet gas to prevent hydrocarbon condensation.[9] |
| Contactor Pressure | 600 - 1200 psig | Higher pressure increases the efficiency of water absorption. |
| Stripping Gas Rate | 1-5 scf/gal of TEG | The injection of a dry gas (stripping gas) into the reboiler lowers the partial pressure of water, allowing for higher lean TEG purities to be achieved at a given temperature.[12] |
Standard Operating Procedure: Startup
-
Pre-Startup Checks:
-
Verify that all vessels are clean and free of debris.
-
Ensure all valves are in the correct position for startup.
-
Check TEG level in the surge tank and add fresh or reconditioned TEG if necessary.
-
Confirm availability of fuel gas to the reboiler and instrument air/gas to controllers.
-
-
System Pressurization:
-
Slowly introduce natural gas into the system, gradually increasing the pressure to the operating level.
-
-
Initiate TEG Circulation:
-
Start the TEG circulation pump at a low flow rate.
-
Establish a stable flow of TEG through the system.
-
-
Reboiler Ignition and Heating:
-
Follow the manufacturer's procedure for safely igniting the reboiler burner.
-
Gradually increase the reboiler temperature to the desired setpoint, closely monitoring the temperature to avoid overheating.
-
-
Establish Steady-State Operation:
-
Once the reboiler temperature is stable, adjust the TEG circulation rate to the calculated optimal value.
-
Monitor the dry gas water content to ensure it meets the required specifications.
-
Make fine adjustments to the operational parameters as needed to optimize performance.
-
Standard Operating Procedure: Shutdown
-
Reduce Gas Flow:
-
Gradually reduce the flow of natural gas through the unit.
-
-
Stop TEG Circulation:
-
Turn off the TEG circulation pump.
-
-
Shutdown Reboiler:
-
Extinguish the reboiler burner according to the manufacturer's safety procedures.
-
-
Depressurize the System:
-
Slowly and safely depressurize the unit.
-
-
Post-Shutdown:
-
Allow the system to cool down.
-
If the shutdown is for an extended period, consider draining the TEG to prevent degradation and corrosion.
-
Analytical Procedures for TEG Quality Control
Maintaining the quality of the circulating TEG is crucial for the long-term, efficient operation of the dehydration unit. Regular sampling and analysis are essential to identify and address potential issues before they lead to significant operational problems.
TEG Sampling Protocol
-
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and flame-retardant clothing, when collecting TEG samples.
-
Sample Points: Collect samples of both lean and rich TEG from designated sample points in the system.
-
Procedure:
-
Flush the sample line to ensure a representative sample is collected.
-
Collect the sample in a clean, dry, and properly labeled container.
-
Allow the sample to cool to a safe handling temperature before sealing the container.
-
Analytical Methods for TEG Analysis
| Parameter | Analytical Method | Significance |
| Water Content | Karl Fischer Titration (ASTM D1123, ASTM E202)[13] | Determines the purity of lean TEG and the water absorption efficiency. High water content in lean TEG indicates poor regeneration. |
| Hydrocarbon Content | Gas Chromatography (GC) (ASTM E202)[11] | Detects the presence of dissolved hydrocarbons, which can cause foaming, reduce TEG's water-carrying capacity, and create emissions problems. |
| pH | pH Meter | Monitors the acidity or alkalinity of the TEG. A low pH indicates the presence of acidic degradation products, which can be highly corrosive. A high pH can lead to foaming. |
| Suspended Solids | Filtration and Gravimetric Analysis | Indicates the level of solid contaminants, which can cause fouling of equipment and foaming. |
| Degradation Products | Ion Chromatography or Gas Chromatography | Identifies the presence of organic acids and other degradation products that can cause corrosion and operational issues. |
Protocol: Water Content Determination by Karl Fischer Titration
-
Apparatus: Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent, appropriate solvent (e.g., methanol).
-
Procedure: a. Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions. b. Inject a known volume or weight of the TEG sample into the titration vessel. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The instrument will automatically calculate the water content, typically expressed as a weight percentage.
Protocol: Hydrocarbon Content by Gas Chromatography
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).
-
Carrier Gas: High-purity helium or nitrogen.
-
Procedure: a. Prepare a calibration standard containing known concentrations of relevant hydrocarbons in a TEG matrix. b. Inject a known volume of the TEG sample into the gas chromatograph. c. The hydrocarbons are separated based on their boiling points and detected by the FID. d. Quantify the hydrocarbon content by comparing the peak areas of the sample to those of the calibration standard.
Troubleshooting Common Operational Problems
Proactive troubleshooting is key to maintaining the reliability of a TEG dehydration unit. The following table outlines common problems, their potential causes, and recommended corrective actions.
| Problem | Potential Causes | Corrective Actions |
| High Dry Gas Dew Point (Off-Spec Gas) | - Insufficient lean TEG concentration. - Low TEG circulation rate. - High contactor temperature. - Foaming in the contactor. | - Increase reboiler temperature or stripping gas rate to improve regeneration. - Increase the TEG circulation rate. - Optimize the lean TEG cooler performance. - Check for and eliminate sources of contamination causing foaming. |
| Excessive TEG Losses | - High reboiler temperature causing TEG degradation and vaporization. - Foaming in the contactor or regenerator. - High gas velocity in the contactor. - Mechanical leaks. | - Reduce reboiler temperature to below the TEG degradation point. - Identify and mitigate the cause of foaming (e.g., hydrocarbon contamination, high pH). - Reduce gas flow rate or check for issues with contactor internals. - Inspect and repair any leaks in pumps, valves, and fittings. |
| Foaming | - Hydrocarbon contamination. - High pH of the TEG solution. - Presence of suspended solids. - Contamination from well-treating chemicals. | - Improve the efficiency of the inlet separator to remove liquid hydrocarbons. - Adjust the pH of the TEG solution. - Improve filtration to remove solid particles. - Identify and eliminate the source of chemical contamination. |
| Corrosion | - Low pH of the TEG due to degradation products. - Presence of acid gases (H₂S, CO₂) in the natural gas. - High salt content in the TEG. | - Neutralize the TEG with a suitable chemical. - Ensure proper design and material selection for the operating conditions. - Improve upstream separation to remove saline water. |
Logical Relationship of Troubleshooting
The following diagram illustrates the logical flow for troubleshooting a high dew point in the dry gas.
Caption: Troubleshooting workflow for high dry gas dew point.
Safety Considerations
Operating a TEG dehydration unit involves handling flammable natural gas and hot liquids. Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, safety glasses, and gloves.
-
Hazardous Materials: Be aware of the hazards associated with TEG and any contaminants it may absorb, such as benzene, toluene, ethylbenzene, and xylene (BTEX).
-
Pressure and Temperature: The system operates under high pressure and temperature. Ensure all equipment is properly rated and maintained.
-
Confined Space Entry: Follow proper procedures for confined space entry when performing maintenance on vessels.
-
Emergency Procedures: Be familiar with the facility's emergency shutdown and evacuation procedures.
Conclusion
The application of this compound for natural gas dehydration is a well-established and effective process critical to the natural gas industry. A thorough understanding of the process principles, diligent adherence to operational and analytical protocols, and a systematic approach to troubleshooting are essential for ensuring the safe, reliable, and efficient operation of TEG dehydration units. This guide provides a foundational framework for professionals to optimize their dehydration processes, thereby enhancing the quality and safety of natural gas production and transportation.
References
- 1. agilent.com [agilent.com]
- 2. vurup.sk [vurup.sk]
- 3. byjus.com [byjus.com]
- 4. AGS – Association of Geotechnical and Geoenvironmental Specialists – A comprehensive comparison of field-based analytical technologies for both qualitative and quantitative determination of petroleum hydrocarbons in soils [ags.org.uk]
- 5. intertekinform.com [intertekinform.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. theengineeringguide.com [theengineeringguide.com]
- 10. health.hawaii.gov [health.hawaii.gov]
- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
Application Notes and Protocols: A Guide to the Synthesis of Nanoparticles Using Triethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies for synthesizing nanoparticles utilizing triethylene glycol (TEG). Moving beyond a simple recitation of protocols, this document delves into the fundamental roles of TEG as a versatile solvent, a potent reducing agent, and a dynamic capping agent in the formation of metallic and metal oxide nanoparticles. By elucidating the causal relationships between experimental parameters and nanoparticle characteristics, this guide empowers researchers to rationally design and control their nanoparticle syntheses. Detailed, step-by-step protocols for the preparation of gold (Au), silver (Ag), and iron oxide (Fe₃O₄) nanoparticles are provided, supplemented with quantitative data, mechanistic diagrams, and essential safety information. This document is intended to serve as a foundational resource for scientists in materials science, nanomedicine, and drug development, enabling the reproducible and scalable synthesis of tailored nanomaterials.
The Multifaceted Role of this compound in Nanosynthesis
This compound (HO(CH₂CH₂O)₃H), a high-boiling point, hydrophilic polyol, has emerged as a key player in the "polyol process" for nanoparticle synthesis.[1][2] Its efficacy stems from its ability to perform multiple functions within a single reaction vessel, thereby simplifying the synthetic process and offering a high degree of control over the final nanoparticle properties.
High-Boiling Point Solvent: A Crucible for Controlled Growth
With a boiling point of approximately 285°C, TEG provides a wide temperature range for nanoparticle synthesis. This is critical because the kinetics of nanoparticle nucleation and growth are highly temperature-dependent. The ability to access elevated temperatures facilitates the thermal decomposition of metal precursors and promotes the formation of crystalline nanoparticles directly in the synthesis medium, often without the need for post-synthetic annealing.
Reducing Agent: The Engine of Nanoparticle Formation
At elevated temperatures, TEG and its thermal decomposition products can act as effective reducing agents, converting metal salt precursors into their zero-valent metallic state. This process is central to the formation of metallic nanoparticles like gold and silver. The reduction potential of TEG increases with temperature, allowing for a tunable reaction rate.
Capping and Stabilizing Agent: Architect of Size and Stability
The hydroxyl groups of the TEG molecule can coordinate with the surface of newly formed nanoparticles. This coordination passivates the surface, preventing uncontrolled growth and aggregation. This "capping" effect is crucial for controlling the final size and morphology of the nanoparticles and ensuring their colloidal stability in solution. The TEG layer also imparts a hydrophilic character to the nanoparticles, which can be advantageous for biological applications.
Mechanistic Insights into TEG-Mediated Nanoparticle Synthesis
The synthesis of nanoparticles in TEG is a complex process involving several concurrent steps. A generalized mechanism is depicted below, illustrating the key stages from precursor to stabilized nanoparticle.
Figure 1: Generalized workflow for the synthesis of nanoparticles in this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.[3][4][5]
Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of AuNPs where TEG acts as the solvent, reducing agent, and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TEG)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, dissolve 0.02 g of HAuCl₄·3H₂O in 20 mL of TEG.
-
Heating and Reduction: Place the flask in a heating mantle on a magnetic stirrer. Attach a condenser and a thermometer. Heat the solution to 220°C with vigorous stirring. The color of the solution will gradually change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.
-
Reaction Time: Maintain the reaction at 220°C for 1 hour.
-
Cooling: After 1 hour, remove the heating mantle and allow the solution to cool to room temperature.
-
Purification:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Add 20 mL of ethanol to precipitate the AuNPs.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of deionized water or ethanol.
-
Repeat the centrifugation and washing steps two more times.
-
-
Storage: Store the purified AuNPs dispersed in a suitable solvent (e.g., water or ethanol) at 4°C.
Synthesis of Silver Nanoparticles (AgNPs)
This protocol utilizes TEG as the solvent and reducing agent for the synthesis of AgNPs.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (TEG)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Reaction Setup: Add 20 mL of TEG to a 100 mL three-neck round-bottom flask.
-
Heating: Heat the TEG to 180°C with vigorous stirring under a nitrogen atmosphere.
-
Precursor Injection: In a separate vial, dissolve 0.05 g of AgNO₃ in 5 mL of TEG. Using a syringe pump, inject the AgNO₃ solution into the hot TEG at a rate of 1 mL/min.
-
Reaction and Growth: After the injection is complete, maintain the reaction temperature at 180°C for 30 minutes. The solution will change color, indicating the formation of AgNPs.
-
Cooling: Allow the solution to cool to room temperature.
-
Purification: Follow the same purification steps as described for the AuNPs (Section 3.1.5).
-
Storage: Store the purified AgNPs dispersed in ethanol at 4°C.
Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol describes the solvothermal synthesis of Fe₃O₄ nanoparticles using TEG.[1]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (TEG)
-
Ethanol
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Dispersion: In a beaker, disperse 0.7 g of Fe(acac)₃ in 20 mL of TEG. Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.
-
Autoclave Setup: Transfer the resulting mixture into a 45 mL Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to 250°C. Maintain the temperature for 8 hours.
-
Cooling: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Purification:
-
Collect the black precipitate by centrifugation at 12,000 rpm for 30 minutes.
-
Wash the precipitate with ethanol three times, followed by deionized water three times. Use magnetic decantation or centrifugation to separate the nanoparticles during washing.
-
-
Drying and Storage: Dry the purified Fe₃O₄ nanoparticles in a vacuum oven at 60°C overnight. Store the dried powder in a desiccator.
Influence of Reaction Parameters on Nanoparticle Properties
The physicochemical properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following tables provide a summary of the expected trends based on experimental observations reported in the literature.
Table 1: Effect of Temperature on Nanoparticle Size
| Nanoparticle Type | Temperature (°C) | Average Size (nm) | Reference |
| Silver (Ag) | 70 | 7.8 ± 2.3 | [6] |
| Silver (Ag) | 80 | 12.8 ± 4.1 | [6] |
| Silver (Ag) | 90 | 17.6 ± 4.5 | [6] |
| Gold (Au) | 25 | - | [7] |
| Gold (Au) | 70 | Smaller size distribution | [7] |
Note: Higher temperatures generally lead to faster reaction rates, which can result in the rapid formation of numerous small nuclei, leading to smaller final nanoparticle sizes.[6][7]
Table 2: Effect of Reaction Time on Nanoparticle Size
| Nanoparticle Type | Reaction Time (hours) | Average Size (nm) | Reference |
| Iron Oxide (Fe₃O₄) | 1 | 7.2 ± 0.8 | [1] |
| Iron Oxide (Fe₃O₄) | 8 | - | [1] |
| Iron Oxide (Fe₃O₄) | 24 | 15.0 ± 1.9 | [1] |
| Silver (Ag) | 3 | 10.6 ± 3.75 | [4] |
| Silver (Ag) | 24 | 15.3 ± 7.64 | [4] |
| Silver (Ag) | 48 | 25.3 ± 9.44 | [4] |
Note: Longer reaction times typically allow for more significant particle growth, leading to larger average nanoparticle sizes.[1][4]
Characterization of TEG-Coated Nanoparticles
Proper characterization is essential to confirm the successful synthesis and to understand the properties of the nanoparticles.
Figure 2: Recommended workflow for the characterization of TEG-coated nanoparticles.
-
UV-Visible Spectroscopy: Provides a rapid assessment of nanoparticle formation and an estimation of size and concentration based on the surface plasmon resonance peak for noble metal nanoparticles.[8][9][10]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of nanoparticles in solution, as well as their surface charge (zeta potential).[8]
-
Transmission Electron Microscopy (TEM): Offers direct visualization of the nanoparticles, providing information on their core size, morphology, and crystallinity.
-
X-ray Diffraction (XRD): Confirms the crystal structure and phase purity of the synthesized nanoparticles.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of the TEG coating on the nanoparticle surface by identifying characteristic vibrational bands of the glycol.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of TEG coated on the nanoparticle surface by measuring the weight loss upon heating.
Conclusion
This compound is a highly effective and versatile medium for the synthesis of a wide range of nanoparticles. Its multiple roles as a solvent, reducing agent, and stabilizer simplify the synthetic process while offering a high degree of control over the final product. The protocols and data presented in this guide provide a solid foundation for researchers to reproducibly synthesize and tailor nanoparticles for their specific applications, from fundamental materials science to advanced drug delivery systems. A thorough understanding of the interplay between reaction parameters and nanoparticle characteristics, as outlined herein, is paramount to the rational design of nanomaterials with desired functionalities.
References
- 1. scispace.com [scispace.com]
- 2. Polyol synthesis, functionalisation, and biocompatibility studies of superparamagnetic iron oxide nanoparticles as potential MRI contrast agents - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the growth of nanoparticles in liquid polyol by thermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fe3O4 polyhedral nanoparticles with a high magnetization synthesized in mixed solvent ethylene glycol–water system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. cytodiagnostics.com [cytodiagnostics.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
Application Notes & Protocols: Triethylene Glycol (TEG) as a Cryoprotectant for Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Advanced Cryopreservation
Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is a cornerstone of modern biological research and medicine. It allows for the long-term banking of cells, tissues, and organs, thereby preventing genetic drift in cell lines, preserving fertility, and enabling the logistics of transplantation and cell-based therapies.[1][2] The primary challenge in cryopreservation is mitigating the lethal damage caused by the formation of ice crystals, which can mechanically rupture cellular structures.[3][4]
Cryoprotective agents (CPAs) are essential solutes used to prevent this damage.[5][6] Historically, cryobiology has been dominated by penetrating CPAs like dimethyl sulfoxide (DMSO) and glycerol.[3][6] While effective, these agents can exhibit significant cellular toxicity, necessitating a delicate balance between cryoprotection and viability.[7][8] This has driven the search for less toxic, highly effective alternatives. Triethylene glycol (TEG), a higher-order glycol, has emerged as a promising candidate, particularly for vitrification—a method that avoids ice crystal formation altogether by solidifying the sample into a glass-like state.[9][10][11][12]
This document provides a comprehensive guide to the principles and application of TEG as a cryoprotectant, offering detailed protocols and a comparative analysis to empower researchers to integrate this versatile molecule into their workflows.
Mechanism of Action: How TEG Protects Biological Samples
TEG, like other penetrating CPAs, protects cells by colligatively lowering the freezing point of water and increasing viscosity.[2] Its primary mechanism of action involves:
-
Hydrogen Bonding: TEG's multiple hydroxyl groups form extensive hydrogen bonds with water molecules.[5] This interaction disrupts the formation of the crystalline ice lattice, depressing the freezing point and promoting a vitrified, or "glassy," state upon rapid cooling.[3][5]
-
Dehydration and Viscosity: By penetrating the cell, TEG partially replaces intracellular water, gently dehydrating the cell and reducing the amount of water available to form ice.[2] The high concentration of solutes dramatically increases the viscosity of the intracellular and extracellular solution, physically inhibiting water molecule movement and thus preventing crystallization.
Vitrification, which requires high concentrations of CPAs and ultra-rapid cooling rates, is often superior to traditional slow freezing, showing higher post-thaw survival rates and better preservation of cellular morphology and function.[9][10][12][13]
Caption: Conceptual workflow comparing slow freezing with vitrification using TEG.
Physicochemical Properties & Comparative Analysis
The utility of a CPA is dictated by its physical and chemical properties. TEG's characteristics make it well-suited for cryopreservation, particularly in vitrification solutions.
Table 1: Key Physicochemical Properties of this compound (TEG)
| Property | Value | Significance in Cryopreservation |
|---|---|---|
| Chemical Formula | C₆H₁₄O₄ | Provides multiple sites for hydrogen bonding.[14][15] |
| Molecular Weight | 150.17 g/mol | Small enough to penetrate cell membranes.[14][15] |
| Boiling Point | ~287 °C | High boiling point indicates low volatility, enhancing safety and stability.[14][16] |
| Freezing Point | -7 °C | The pure compound's freezing point is readily depressed in aqueous solutions.[14][15][17] |
| Appearance | Clear, viscous liquid | Viscosity is crucial for inhibiting ice crystal formation.[14][15] |
| Solubility | Miscible with water | Essential for preparing effective cryoprotective solutions.[15] |
When choosing a cryoprotectant, it is critical to weigh efficacy against toxicity. TEG often presents a favorable profile compared to the most common CPA, DMSO.
Table 2: Comparative Analysis of Common Penetrating Cryoprotectants
| Feature | This compound (TEG) | Dimethyl Sulfoxide (DMSO) | Glycerol |
|---|---|---|---|
| Relative Toxicity | Lower to Moderate | Higher | Lower |
| Permeability | Moderate | High | Lower |
| Primary Application | Vitrification (often in combination) | Slow Freezing & Vitrification | Slow Freezing |
| Post-Thaw Issues | Requires careful, stepwise dilution | Can induce oxidative stress; post-thaw toxicity.[7][18] | High viscosity can cause osmotic stress.[19] |
| Typical Conc. (Vitrification) | 15-40% (often with other CPAs) | 7.5-20% | Not typically used alone for vitrification |
| Typical Conc. (Slow Freezing) | Not commonly used | 5-10% | 5-15% |
Studies have shown that mixtures of cryoprotectants often yield better results by reducing the toxicity of any single agent while achieving the high total solute concentration needed for vitrification.[5][20] TEG is frequently combined with other glycols (like ethylene glycol) and non-penetrating cryoprotectants (like sucrose) to create highly effective and less toxic vitrification solutions.[21]
Application Notes & Protocols
General Considerations
-
Purity: Always use high-purity, sterile-filtered TEG suitable for biological applications.
-
Solution Preparation: Prepare all cryoprotectant solutions in a suitable, buffered base medium (e.g., DPBS, M199) often supplemented with serum or a protein source like BSA to stabilize cell membranes.
-
Temperature: Equilibration and vitrification steps are often performed at room temperature (23-27°C) or 37°C to increase membrane fluidity and CPA permeability, but this must be balanced with the duration of exposure to minimize toxicity.[20][22]
-
Safety: While less toxic than DMSO, TEG should be handled with appropriate personal protective equipment (gloves, safety glasses). Avoid ingestion and direct skin contact.[14]
Protocol 1: Vitrification of Mammalian Ovarian Tissue
This protocol is adapted from established methods for the vitrification of ovarian cortical fragments, a key procedure in fertility preservation.[23] It uses a two-step exposure to gradually increase CPA concentration, minimizing osmotic shock.
Materials:
-
Base Medium (BM): M199 or similar culture medium + 20% Fetal Bovine Serum (FBS).
-
Equilibration Solution (ES): 7.5% (v/v) Ethylene Glycol (EG) + 7.5% (v/v) DMSO in BM. (Note: While this protocol uses EG/DMSO, TEG can be substituted or combined based on empirical optimization for specific tissues.)
-
Vitrification Solution (VS): 15% (v/v) EG + 15% (v/v) DMSO + 0.5 M Sucrose in BM.
-
Thawing Solution 1 (TS1): 1.0 M Sucrose in BM.
-
Thawing Solution 2 (TS2): 0.5 M Sucrose in BM.
-
Washing Solution (WS): BM.
-
Cryo-devices (e.g., Cryotop®, Cryo-cane).
Caption: Vitrification and warming workflow for ovarian tissue.
Methodology:
-
Preparation: Prepare ovarian cortical strips of appropriate size (e.g., 1x2x5 mm).
-
Equilibration: Place the tissue into the Equilibration Solution (ES) for 10 minutes at room temperature. This allows for the slow entry of CPAs into the cells.[24]
-
Vitrification: Transfer the tissue into the Vitrification Solution (VS) for approximately 2 minutes. This step is critical; exposure must be long enough for CPA saturation but short enough to avoid toxicity.[24]
-
Loading & Cooling: Quickly move the tissue onto a cryo-device, remove excess VS to maximize the cooling rate, and immediately plunge the device into liquid nitrogen (-196°C).
-
Warming: To thaw, rapidly move the cryo-device from liquid nitrogen directly into Thawing Solution 1 (TS1) pre-warmed to 37°C for 1 minute. The rapid warming is as crucial as rapid cooling to prevent ice recrystallization.[18]
-
Dilution: Sequentially transfer the tissue through TS2 (4 mins) and finally into the Washing Solution (WS) (4 mins) to gradually remove the CPAs and sucrose, preventing osmotic damage.[24]
-
Post-Thaw: The tissue is now ready for viability assessment, in vitro culture, or transplantation.
Protocol 2: Cryopreservation of Adherent Cell Lines
This protocol describes a standard slow-freezing method where TEG could be evaluated as a direct or partial substitute for DMSO. Cell viability should be at least 75% prior to cryopreservation.[25]
Materials:
-
Complete culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Freezing Medium: 90% FBS + 10% CPA (e.g., DMSO, or an optimized TEG concentration/mixture).
-
Cryovials.
-
Controlled-rate freezing container (e.g., Mr. Frosty).
Methodology:
-
Harvest Cells: Grow cells to a healthy, sub-confluent state (log phase). Aspirate the medium, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete medium.[25]
-
Cell Pellet: Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes. Aspirate the supernatant.[6][25]
-
Resuspension: Gently resuspend the cell pellet in cold Freezing Medium to a final concentration of 1-5 x 10⁶ cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial. Work quickly as CPAs are more toxic at room temperature.[18][25]
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute, which is optimal for many cell lines.[1]
-
Long-Term Storage: The next day, transfer the vials from the container to a liquid nitrogen tank for long-term storage in the vapor phase (-135°C) or liquid phase (-196°C).[1]
-
Thawing: To recover cells, warm the vial quickly in a 37°C water bath until a small ice crystal remains. Transfer the contents to a tube containing 10 mL of pre-warmed complete medium to dilute the CPA. Centrifuge, discard the supernatant, resuspend in fresh medium, and plate in a culture vessel.[25]
Post-Thaw Viability and Functional Assessment
Assessing viability immediately after thawing can be misleading, as some cells may be lethally injured but still possess intact membranes (apoptosis can take hours to days).[18][26] A robust assessment strategy is crucial.
Table 3: Common Post-Thaw Assessment Methods
| Method | Principle | Time Point | Considerations |
|---|---|---|---|
| Trypan Blue / Eosin Y | Membrane exclusion dye; dead cells with compromised membranes stain blue/red. | Immediate & 24h | Can overestimate viability as it doesn't detect apoptotic cells.[18][27] Eosin Y may be more sensitive than Trypan Blue.[27] |
| Fluorescence Staining | Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). | Immediate & 24-48h | Provides quantitative and visual data; more sensitive than simple exclusion dyes.[26][28] |
| Metabolic Assays (MTT/XTT) | Measures mitochondrial activity in viable cells. | 24-72h | Assesses cell function, not just membrane integrity. Good for measuring proliferation post-thaw. |
| Attachment & Proliferation | For adherent cells, assess attachment efficiency and subsequent growth rate. | 24h onwards | A critical measure of true recovery and functional viability.[26] |
| Histology (for tissues) | H&E staining to assess morphological integrity (e.g., follicle quality in ovarian tissue). | Post-thaw | Essential for evaluating the structural preservation of complex tissues.[22][23] |
Conclusion
This compound represents a valuable and versatile tool in the cryobiologist's arsenal. Its favorable physicochemical properties and lower toxicity profile make it an excellent component for modern vitrification solutions, often outperforming traditional methods in the preservation of complex and sensitive biological samples. By understanding its mechanism of action and carefully optimizing protocols, researchers can leverage TEG to improve post-thaw viability and functional outcomes, advancing fields from regenerative medicine to fertility preservation.
References
- 1. stemcell.com [stemcell.com]
- 2. Cryopreservation and reconstitution of preserved cell lines | PPTX [slideshare.net]
- 3. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cryonicsarchive.org [cryonicsarchive.org]
- 5. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 6. atcc.org [atcc.org]
- 7. Cryoprotectant Toxicity: Balancing Safety and Efficacy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consarctic Website [consarctic.com]
- 11. Vitrification and Slow Freezing: Which is a better technique? [gaudiumivfcentre.com]
- 12. drmandaviraiivfspecialist.com [drmandaviraiivfspecialist.com]
- 13. Comparison between slow freezing and vitrification: pros and cons (Chapter 7) - Handbook of Human Oocyte Cryopreservation [cambridge.org]
- 14. amipetro.com [amipetro.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. ladco.com.ar [ladco.com.ar]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison and Avoidance of Toxicity of Penetrating Cryoprotectants | PLOS One [journals.plos.org]
- 21. Cryopreservation of Mouse Embryos by Ethylene Glycol-Based Vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cryopreservation of the Human Adult Ovarian Cortical Tissues by Vitrification. [ecerm.org]
- 23. Effects of Different Vitrification Solutions and Protocol on Follicular Ultrastructure and Revascularization of Autografted Mouse Ovarian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ovarian tissue vitrification is more efficient than slow freezing to preserve ovarian stem cells in CF-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.abcam.com [docs.abcam.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comparison of the methods evaluating post thawing viability of peripheral blood stem cell graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell Viability Assessment Using Fluorescence Vital Dyes and Confocal Microscopy in Evaluating Freezing and Thawing Protocols Used in Cryopreservation of Allogeneic Venous Grafts - PMC [pmc.ncbi.nlm.nih.gov]
using triethylene glycol as a stationary phase in gas chromatography
An In-Depth Technical Guide to Triethylene Glycol (TEG) as a Stationary Phase in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Polarity in Chromatographic Separations
In the landscape of gas chromatography (GC), the choice of stationary phase is paramount, dictating the selectivity and success of a separation. The fundamental principle of "like dissolves like" governs the process, where the separation of analytes is achieved based on their differential partitioning between the mobile phase (an inert carrier gas) and the stationary phase.[1][2] While nonpolar phases like polydimethylsiloxane are workhorses for a vast range of applications, the analysis of highly polar compounds requires a stationary phase capable of specific, stronger interactions. This is where polar stationary phases, particularly those based on polyethylene glycol (PEG), become indispensable.[1][3]
This compound (TEG), with its molecular formula HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH, is a member of the polyethylene glycol family.[4] Its structure, featuring terminal hydroxyl (-OH) groups and ether linkages, imparts a high degree of polarity, making it an excellent stationary phase for the separation of polar analytes such as alcohols, amines, water, and other glycols.[5][6] This guide provides a comprehensive overview of the properties, mechanisms, applications, and protocols for utilizing TEG and related PEG phases in gas chromatography.
Physicochemical Properties and Chromatographic Behavior
The utility of TEG as a stationary phase is rooted in its distinct physical and chemical properties. Understanding these characteristics is key to developing robust and efficient GC methods.
Key Properties:
-
High Polarity: The presence of two terminal hydroxyl groups allows TEG to act as a hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. This enables strong dipole-dipole and hydrogen bonding interactions with polar analytes, leading to increased retention and selective separation.[5][7]
-
High Boiling Point: TEG has a very high boiling point (approximately 285-287°C) and low vapor pressure, which are critical requirements for a GC stationary phase.[4][8] This ensures thermal stability and minimizes "column bleed"—the elution of the stationary phase itself at elevated temperatures, which can cause baseline drift and contaminate the detector.[1][3]
-
Viscosity: While advantageous for creating stable films, the high viscosity of glycols can present challenges at lower temperatures.[7] This is a factor in defining the lower operating temperature limit for TEG-based columns.
Separation Mechanism:
The primary separation mechanism on a TEG stationary phase is based on the polarity and hydrogen bonding capacity of the analytes.
Caption: Analyte interaction with the polar TEG stationary phase.
As illustrated above, polar analytes like alcohols can form strong hydrogen bonds with the hydroxyl groups of the TEG stationary phase. This strong interaction causes them to be retained longer on the column. Conversely, nonpolar analytes like alkanes have only weak van der Waals interactions with the phase and are eluted quickly. This differential interaction is the basis for achieving separation.
Applications of TEG Stationary Phases
TEG and similar PEG-based columns (often referred to as WAX columns) are the preferred choice for a variety of applications involving polar compounds.
-
Analysis of Glycols and Diols: TEG columns are excellently suited for the purity analysis of industrial glycols, such as determining the levels of diethylene glycol (DEG) and tetraethylene glycol in a TEG sample.[6][9][10] This is critical for quality control in industries where TEG is used as a solvent or desiccant.[9][11]
-
Water Determination: Due to its polar nature, TEG can be used to retain and separate water from various matrices, offering a chromatographic alternative to Karl Fischer titration in some applications.[12]
-
Alcohols, Aldehydes, and Ketones: The separation of low-molecular-weight polar compounds is a primary application.
-
Essential Oils and Fragrances: The unique selectivity of PEG phases is widely used in the analysis of complex mixtures containing polar constituents like those found in essential oils.[13]
-
Solvent Purity and Residual Solvents: Assessing the purity of polar solvents or quantifying them as residual impurities in pharmaceutical or chemical products.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Significance in GC |
| Molecular Formula | C₆H₁₄O₄ | Defines its structure and potential for interaction.[4][8] |
| Molar Mass | 150.17 g/mol | Basic chemical property.[4][8] |
| Boiling Point | ~285 °C | Ensures low volatility and minimal column bleed at high temps.[4] |
| Melting Point | -7 °C | Relevant for the lower operating temperature limit.[4][8] |
| Density | ~1.12 g/mL | Affects coating characteristics on the support material. |
| Polarity | High | Primary determinant of selectivity for polar analytes.[5] |
Protocols and Practical Considerations
Successful analysis using a TEG stationary phase requires careful attention to column installation, conditioning, and the selection of operating parameters.
Column Installation and Conditioning Protocol
Proper conditioning is critical to remove residual solvents, moisture, and other volatile contaminants from the column, ensuring a stable baseline and optimal performance.[14][15] An improperly conditioned column can lead to high bleed, poor peak shape, and shifting retention times.
Caption: Workflow for conditioning a new TEG/WAX GC column.
Step-by-Step Protocol:
-
Installation:
-
Oxygen Purge:
-
Set a normal carrier gas flow rate (see Table 2). Allow the carrier gas to flow through the column for at least 15-30 minutes at ambient oven temperature.[14][16] This is a critical step to purge any oxygen from the column, as oxygen can cause rapid degradation of PEG phases at high temperatures.[15]
-
-
Temperature Conditioning:
-
After purging, ramp the oven temperature at a rate of 5-10 °C/min to a final conditioning temperature. This temperature should typically be 20 °C above the highest temperature you will use in your analytical method, but must not exceed the column's maximum rated isothermal temperature (usually specified by the manufacturer).[14][16]
-
Hold at this temperature for 1-2 hours. For columns with very thick films, an overnight conditioning may be necessary.[14]
-
-
Finalization:
-
Cool the oven down. Once cool, connect the column to the detector.
-
Heat the oven to your initial method temperature and monitor the detector signal. A flat, stable baseline indicates the column is properly conditioned and ready for use.[16]
-
Typical Operating Parameters
The optimal parameters will depend on the specific application, but the following table provides a general starting point for methods using a TEG/WAX-type column.
| Parameter | Typical Range / Value | Rationale / Notes |
| Column Type | Fused Silica Capillary | Provides high resolution and efficiency. |
| Dimensions | 12-60 m length, 0.25-0.53 mm i.d. | Length impacts resolution; i.d. impacts capacity and efficiency.[9] |
| Film Thickness (df) | 0.25 - 1.0 µm | Thicker films for more volatile analytes; thinner for less volatile.[1][9] |
| Carrier Gas | Helium or Hydrogen | Helium is inert; Hydrogen provides higher efficiency at faster flow rates. |
| Average Linear Velocity | 25-40 cm/sec (Helium) | Optimized for best separation efficiency. |
| Injector Temperature | 250 - 300 °C | Must be high enough to vaporize the sample without causing degradation.[12] |
| Detector Temperature | 250 - 300 °C | Kept high to prevent condensation of analytes. |
| Oven Temperature Range | 60 °C to ~250 °C | The lower limit is defined by phase viscosity, the upper by thermal stability. |
Application Example: Purity Analysis of Industrial this compound
This protocol is adapted from established methods for analyzing the purity of industrial TEG and separating related glycol impurities.[6][9][10]
Objective: To quantify the purity of a TEG sample and identify common impurities such as diethylene glycol (DEG) and tetraethylene glycol (T4EG).
1. Sample Preparation:
-
Dilute the industrial TEG sample 1:4 with a suitable solvent (e.g., iso-octanol or methanol/water).[9][17] This reduces the viscosity for easier injection and prevents column overloading.[12]
-
Vortex the sample to ensure homogeneity.
2. GC Instrumentation and Conditions:
| Parameter | Setting |
| GC System | GC with Flame Ionization Detector (FID) |
| Column | PEG-based WAX Column (e.g., CP-Wax 57 CB, PEG-20M) |
| Dimensions | 12 m x 0.53 mm i.d., 1.0 µm film thickness |
| Carrier Gas | Helium, at a constant pressure of ~25 kPa |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Oven Program | 135 °C hold for 8 min, then ramp 3 °C/min to 180 °C, hold for 9 min |
| Detector | FID at 250 °C |
| This method is based on the conditions described in the literature for separating glycols.[9][10] |
3. Expected Results:
-
The analytes will elute in order of increasing boiling point and interaction with the stationary phase. The expected elution order would be: Diethylene Glycol -> this compound -> Tetraethylene Glycol.
-
Purity is calculated using the area normalization method from the resulting chromatogram.[9]
4. System Validation:
-
Run a standard mixture of DEG, TEG, and T4EG to confirm peak identification and retention times.
-
The resolution between the main TEG peak and any close-eluting impurities (like tetrapropylene glycol, as noted in some industrial samples) should be greater than 1.5.[9]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Column Bleed | - Oxygen in carrier gas- Temperature exceeds max limit- Column contamination | - Use high-purity gas and check for leaks- Lower operating temperature- Trim 10-15 cm from the injector end of the column |
| Peak Tailing (for polar analytes) | - Active sites in the inlet or column- Insufficient column conditioning | - Use a deactivated inlet liner- Re-condition the column as per the protocol |
| Shifting Retention Times | - Carrier gas flow rate is unstable- Leaks in the system- Column aging/degradation | - Check gas supply and flow controllers- Perform a leak check[14]- Replace the column |
Conclusion
This compound and related high-molecular-weight PEG stationary phases are powerful tools in the chromatographer's arsenal, offering unique selectivity for the separation of polar compounds. Their ability to engage in strong hydrogen bonding interactions provides excellent resolution for analytes like alcohols, water, and other glycols that are poorly retained on nonpolar phases. By understanding the underlying separation mechanism and adhering to proper protocols for column conditioning and operation, researchers can leverage the capabilities of TEG to develop robust, reliable, and efficient GC methods for a wide range of challenging applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. answers.com [answers.com]
- 6. agilent.com [agilent.com]
- 7. teamchem.co [teamchem.co]
- 8. amipetro.com [amipetro.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scribd.com [scribd.com]
- 11. petrotat.com [petrotat.com]
- 12. VUV Analytics [vuvanalytics.com]
- 13. Polyethylene glycol stationary phases for capillary gas chromatography [vtechworks.lib.vt.edu]
- 14. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
Application Notes & Protocols: Triethylene Glycol (TEG) in Modern Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the applications, mechanisms, and formulation protocols for triethylene glycol (TEG) in pharmaceutical drug delivery. It is designed to bridge theoretical understanding with practical, field-proven methodologies.
Introduction: The Versatility of this compound
This compound (TEG) is a viscous, colorless, and odorless liquid with the chemical formula HO(CH₂CH₂O)₃H. As a member of the polyethylene glycol (PEG) family, it possesses a unique combination of hydrophilicity, hydrogen-bonding capacity, and low volatility, making it a highly versatile excipient in pharmaceutical formulations. While often overshadowed by its higher molecular weight counterparts, TEG's distinct physicochemical properties have established its critical role as a solubilizer, plasticizer, humectant, and chemical intermediate in a wide array of drug delivery systems.
This guide elucidates the core functions of TEG, provides detailed protocols for its incorporation into various dosage forms, and outlines the necessary characterization and safety considerations for successful formulation development.
Core Physicochemical Properties & Pharmaceutical Grade
The utility of TEG in drug delivery is directly linked to its molecular properties. Understanding these characteristics is fundamental to predicting its behavior in formulations.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₆H₁₄O₄ | Provides sites for hydrogen bonding. |
| Molecular Weight | 150.17 g/mol | Low enough to penetrate biological barriers and plasticize polymers effectively. |
| Boiling Point | 285 °C | Low volatility ensures stability during processing and storage. |
| Viscosity (at 25°C) | 37.3 cP | Contributes to the texture of semi-solid formulations and can aid in stabilizing suspensions. |
| LogP (Octanol/Water) | -1.7 | Indicates high hydrophilicity, making it an excellent solvent for polar compounds and miscible with water. |
| Hygroscopicity | High | Acts as a humectant, retaining moisture in topical and oral film formulations. |
It is imperative to use pharmaceutical-grade TEG that complies with pharmacopeial standards (e.g., USP, Ph. Eur.) to ensure purity and the absence of harmful contaminants like ethylene glycol or diethylene glycol.
Key Applications & Mechanisms of Action
TEG's function is context-dependent, driven by its interactions with the active pharmaceutical ingredient (API) and other excipients.
As a Solubilizer and Co-Solvent
A primary application of TEG is to enhance the solubility of poorly water-soluble APIs (BCS Class II and IV).
Mechanism: TEG reduces the polarity of aqueous solvent systems. Its hydroxyl groups act as both hydrogen bond donors and acceptors, allowing it to interact with a wide range of functional groups on API molecules. This disrupts the API's crystal lattice energy and facilitates its dissolution in the solvent blend. It is particularly effective in creating stable oral solutions, injectable formulations, and liquid-filled soft gelatin capsules.
As a Plasticizer in Polymeric Systems
In solid and semi-solid dosage forms, particularly those involving polymers (e.g., transdermal patches, oral films), TEG functions as a highly efficient plasticizer.
Mechanism: TEG molecules intersperse between polymer chains, disrupting intermolecular forces (van der Waals forces, hydrogen bonds). This increases the free volume between the chains, enhancing their mobility and flexibility. The most critical outcome is the reduction of the polymer's glass transition temperature (Tg), transforming a rigid, glassy polymer into a soft, pliable material suitable for its intended application.
Application Notes and Protocols for Triethylene Glycol as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Triethylene Glycol in Thermal Management
In the landscape of advanced research and pharmaceutical development, precise and reliable temperature control is not merely a procedural detail but a cornerstone of experimental integrity and process scalability. This compound (TEG) emerges as a distinguished heat transfer fluid, adeptly bridging the operational gap between water/glycol mixtures and specialized thermal oils.[1] Its unique physicochemical profile, characterized by a high boiling point, low volatility, and excellent thermal stability, renders it an optimal choice for applications demanding consistent performance across a broad temperature spectrum, particularly in the range of 200°F to 400°F (93°C to 204°C).[1][2]
This document serves as a comprehensive guide to the principles and protocols governing the use of TEG as a heat transfer fluid. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge for the safe, efficient, and long-term operation of TEG-based thermal management systems. By elucidating the causality behind each procedural step, from system commissioning to routine maintenance, this guide aims to foster a proactive approach to thermal system management, thereby safeguarding experimental outcomes and capital equipment.
Physicochemical Properties and Performance Characteristics
The efficacy of TEG as a heat transfer fluid is rooted in its molecular structure and resultant physical properties. A clear, odorless, and hygroscopic liquid, TEG is completely miscible with water and a variety of organic solvents.[3][4] Its comparatively high viscosity at lower temperatures necessitates careful consideration in system design, particularly concerning pumpability.[1] However, its superior thermal stability at elevated temperatures, outperforming both ethylene and propylene glycols, makes it indispensable for many high-temperature applications.[1][2]
| Property | Value | Units |
| Molecular Weight | 150.17 | g/mol |
| Boiling Point (at 760 mmHg) | 288 | °C |
| Freezing Point | -7 | °C |
| Flash Point (Pensky-Martens Closed Cup) | 166 | °C |
| Specific Gravity (20/20°C) | 1.124 | - |
| Viscosity (at 40°C) | 17.39 | cSt |
| Recommended Operating Range (Closed System) | -35 to 204 | °C |
Table 1: Typical Physical Properties of this compound. Data compiled from various sources.[2][3]
System Design and Material Compatibility
The longevity and reliability of a heat transfer system are critically dependent on the compatibility of its constituent materials with the heat transfer fluid. TEG exhibits broad compatibility with a range of common industrial materials.
Recommended Materials:
-
Metals: Stainless steel and carbon steel are preferred for their robustness and compatibility.[3] Aluminum is also a suitable material.[3]
-
Plastics and Elastomers: While TEG is compatible with many plastics, it is crucial to verify compatibility with specific formulations. Exposure to TEG can cause some rubber materials to become brittle and cracked over time due to swelling and chemical attack.[5] Therefore, careful selection of seals and gaskets is paramount.
Materials to Avoid:
-
Galvanized Steel (Zinc-coated): The use of galvanized steel is not recommended as the zinc coating can be stripped by the glycol, leading to the formation of sludge and potential system blockages.
-
Certain Elastomers: It is essential to consult manufacturer compatibility charts for specific elastomers, as some may degrade upon prolonged contact with TEG.[5]
Protocol for System Preparation and Commissioning
A meticulously prepared system is foundational to the long-term performance and stability of the TEG heat transfer fluid. The primary objective of this protocol is to eliminate contaminants that can accelerate fluid degradation and promote corrosion.
I. System Cleaning and Flushing: A Two-Fold Approach
The presence of residual materials from manufacturing and installation, such as oils, greases, solder flux, and metallic debris, can significantly compromise the integrity of the TEG fluid.[6] Similarly, in existing systems, the accumulation of rust, scale, and degraded fluid byproducts necessitates a thorough cleaning regimen.[6]
A. New System Commissioning:
-
Initial Debris Removal: Fill the system with water and circulate for a minimum of two hours. This initial flush is designed to remove loose particulate matter.
-
Degreasing and Cleaning: Introduce a suitable alkaline cleaning agent, such as a solution of trisodium phosphate (1-2% by weight), into the system.[3]
-
Heated Circulation: Circulate the cleaning solution at an elevated temperature, typically between 140°F and 160°F (60°C to 71°C), for at least four hours to effectively emulsify and remove oils and greases.[6]
-
Draining and Rinsing: Completely drain the cleaning solution from the system. Thoroughly flush the system with clean water until the pH of the discharged water is neutral and free of any cleaning agent residue. This may require multiple flushes.
B. Existing System Decommissioning and Recommissioning:
-
Fluid Analysis: Prior to draining, obtain a sample of the existing fluid for analysis. This will provide insights into the extent of degradation and the nature of any contaminants.
-
Hot Drain: To facilitate the removal of viscous, degraded fluid and suspended solids, drain the system while the fluid is still warm (150°F to 180°F or 65°C to 82°C), adhering to all safety precautions.[7]
-
System Cleaner Application: If the system is heavily fouled, consider circulating a proprietary system cleaner compatible with TEG systems.[8] Follow the manufacturer's instructions regarding concentration, temperature, and circulation time.
-
Thorough Flushing: After draining the cleaning solution, flush the system extensively with water until all traces of the cleaner and dislodged contaminants are removed.
II. System Charging with this compound Solution
-
Water Quality: The quality of the water used for dilution is paramount. The use of deionized, distilled, or reverse-osmosis water is strongly recommended to prevent the introduction of corrosive ions like chlorides and sulfates, and to avoid scale formation.[9]
-
Concentration Calculation: Determine the required concentration of TEG based on the desired level of freeze protection. It is advisable to maintain a freeze point at least 5°F below the lowest anticipated ambient temperature.[3]
-
Pre-mixing: Whenever possible, pre-mix the TEG and high-quality water in a separate, clean container before introducing it into the system. This ensures a homogenous solution and prevents stratification.
-
System Filling: Use a dedicated transfer pump to fill the system with the TEG solution. Avoid using the main circulating pump for the initial fill to prevent potential seal damage.[7]
-
Venting and Air Removal: Ensure all high-point vents are open during the filling process to allow air to escape.[10] Trapped air is a significant contributor to corrosion and fluid degradation.[10]
-
Circulation and Final Concentration Check: Once the system is filled, initiate circulation and allow the fluid to mix thoroughly for 15-30 minutes.[10] After mixing, use a refractometer to verify that the TEG concentration is at the target level.[3][11]
Caption: Workflow for System Preparation and Charging with TEG.
Operational Best Practices and In-Service Monitoring
Consistent monitoring is crucial for extending the life of the TEG fluid and ensuring the optimal performance of the heat transfer system. A proactive maintenance schedule can preempt costly downtime and equipment failure.
I. Routine Monitoring Schedule:
| Frequency | Parameter to Monitor | Method | Acceptance Criteria | Corrective Action |
| Monthly | Visual Inspection | Observe fluid for color change, cloudiness, or particulate matter. | Clear and colorless (unless dyed) | Investigate source of contamination. |
| Glycol Concentration | Refractometer | Within ±2% of target concentration | Adjust concentration with appropriate TEG/water mixture. | |
| Quarterly | pH Level | pH meter or narrow-range pH strips | Typically 8.0 - 10.0 (consult inhibitor manufacturer) | Adjust pH with appropriate buffers or replace fluid if below 7.0.[11][12] |
| Semi-Annually | Inhibitor Levels | Laboratory analysis | As per manufacturer's specification | Replenish inhibitors as recommended by the supplier. |
| Reserve Alkalinity | Laboratory analysis | Within specified range | Add corrosion inhibitors to boost alkalinity. | |
| Annually | Full Laboratory Analysis | Comprehensive fluid analysis by a qualified laboratory | Assess overall fluid health and identify potential issues. | Follow laboratory recommendations for fluid maintenance or replacement. |
Table 2: Recommended Monitoring Schedule for TEG Heat Transfer Fluid.
II. The Critical Role of Corrosion Inhibitors
While TEG itself is not inherently corrosive, uninhibited glycol-water solutions can become acidic over time due to thermal degradation and oxidation, leading to significant corrosion of system metals.[13] Therefore, the use of a properly formulated corrosion inhibitor package is mandatory.[8] These inhibitors are specifically designed to protect the various metals within the system and to buffer the fluid against pH drops.[8][14] It is imperative to use inhibitors that are compatible with TEG and the system's materials of construction. Automotive antifreeze is not a suitable substitute as it contains silicate-based inhibitors that can foul heat exchangers and cause pump seal failures in industrial systems.[8]
Safety Protocols and Handling Procedures
Adherence to stringent safety protocols is essential when working with TEG. While it has a lower toxicity profile than ethylene glycol, it is not without hazards.
I. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times.[15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are required to prevent skin contact.[15]
-
Protective Clothing: Lab coats or other protective clothing should be worn to minimize skin exposure.[15]
II. Handling and Storage:
-
Ventilation: Ensure adequate ventilation in areas where TEG is handled to minimize the inhalation of any potential vapors, especially at elevated temperatures.
-
Storage: Store TEG in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[15][16] TEG is hygroscopic and will absorb moisture from the air, which can affect its performance.[16]
-
Spill Response: In the event of a spill, contain the material to prevent it from entering drains or waterways.[12][16] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal in accordance with local regulations.[12]
III. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[15]
-
Ingestion: Rinse the mouth with water and drink 200-300 ml of water.[12] Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen and seek medical attention.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced Heating/Cooling Efficiency | - Low fluid level- Incorrect glycol concentration- Fouled heat exchanger surfaces- Air in the system | - Check fluid level and add as needed.- Verify concentration with a refractometer and adjust.- Inspect and clean heat exchangers.- Vent air from high points in the system. |
| Pump Cavitation/Noise | - Low fluid level- High fluid viscosity (at low temperatures)- Clogged strainers or filters | - Check and replenish fluid level.- Ensure the system is operating within the TEG's recommended temperature range.- Inspect and clean all strainers and filters. |
| Fluid Discoloration or Foul Odor | - Fluid degradation (oxidation or thermal)- System corrosion- Biological contamination | - Perform a full laboratory analysis of the fluid.- If degraded, drain, flush, and replace the fluid.- Identify and address the source of corrosion.- If biological contamination is present, a biocide treatment may be necessary before flushing and replacing the fluid. |
| Leaks | - Seal or gasket failure- Corrosion | - Identify the source of the leak and repair it.- Replace failed seals or gaskets with TEG-compatible materials.- Address any underlying corrosion issues. |
Table 3: Troubleshooting Guide for TEG Heat Transfer Systems.
Conclusion
This compound is a versatile and effective heat transfer fluid that, when managed with the diligence and precision outlined in these protocols, will provide years of reliable service. The principles of system cleanliness, proper fluid concentration, robust corrosion inhibition, and vigilant monitoring are the pillars upon which a successful thermal management strategy is built. By integrating these practices into standard operating procedures, researchers and scientists can ensure the stability and accuracy of their temperature-sensitive processes, thereby upholding the integrity of their scientific endeavors.
References
- 1. What is a Glycol System: Troubleshooting Common Issues [clearwatershelton.com]
- 2. towerwater.com [towerwater.com]
- 3. chemaqua.com [chemaqua.com]
- 4. stanziq.com [stanziq.com]
- 5. towerwater.com [towerwater.com]
- 6. goglycolpros.com [goglycolpros.com]
- 7. TECHNICAL DATA: Cleaning, Flushing, Draining and Charging your Thermal Oil System | Machinery Lubrication [machinerylubrication.com]
- 8. System Decontamination | HEAT Inc. [heat-inc.com]
- 9. icscoolenergy.com [icscoolenergy.com]
- 10. Glycol – Adding to chiller loop | Legacy Chillers, Inc. [legacychillers.com]
- 11. goglycolpros.com [goglycolpros.com]
- 12. prochemtech.com [prochemtech.com]
- 13. cfrchemicals.com [cfrchemicals.com]
- 14. chemaqua.com [chemaqua.com]
- 15. eastman.com [eastman.com]
- 16. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Triethylene Glycol (TEG) Purity and Analysis
Welcome to the Technical Support Center for Triethylene Glycol (TEG) analysis. This guide is designed for researchers, scientists, and drug development professionals who work with TEG and require stringent purity control. Here, we address the common challenges in maintaining TEG purity and provide robust analytical protocols and troubleshooting guides to ensure the integrity of your experiments and products.
Section 1: Understanding TEG Purity Challenges
The reliability of your results and the safety of your products depend on the purity of your starting materials. This compound, while stable, is susceptible to various impurities from its synthesis, degradation, and handling.
Q1: What are the most common impurities found in this compound and why are they a concern?
The primary impurities in TEG can be categorized as follows:
-
Related Glycols: The most common impurities are other ethylene glycols, such as diethylene glycol (DEG) and tetraethylene glycol (TTEG), which are byproducts of the manufacturing process.[1][2] DEG is of particular concern in pharmaceutical applications due to its toxicity, which has led to catastrophic events in the past when present as a contaminant in drug products.[3][4][5]
-
Water: TEG is highly hygroscopic and will readily absorb moisture from the atmosphere.[6] Excess water can alter its physical properties, such as viscosity and boiling point, and can interfere with chemical reactions or formulations.
-
Degradation Products: When exposed to high temperatures, oxygen, or acidic conditions, TEG can degrade.[7] This degradation results in the formation of organic acids like glycolic, formic, and acetic acids, which can increase the acidity of the TEG and promote corrosion of equipment.[7][8]
-
Other Contaminants: Depending on the manufacturing process and supply chain, other impurities can include hydrocarbons, solid particulates, and water-soluble inorganic salts.[9][10] These can lead to issues like foaming in industrial applications and may be unacceptable in high-purity applications.[9][11]
Section 2: Core Analytical Methods for Purity Assessment
Accurate analysis is the cornerstone of quality control for TEG. The two most critical analyses are Gas Chromatography for purity and related substances, and Karl Fischer Titration for water content.
Q2: How do I determine the purity of TEG and quantify related glycol impurities?
Gas Chromatography (GC) is the standard method for determining the purity of TEG and quantifying impurities like DEG and TTEG.[1] The method separates compounds based on their boiling points and interaction with the GC column's stationary phase.
Caption: Workflow for TEG Purity Analysis by Gas Chromatography.
This protocol is based on principles outlined in the ASTM E202 standard and common capillary GC methods.[1][12][13]
1. Objective: To determine the purity of this compound and quantify related impurities, primarily Diethylene Glycol (DEG) and Tetraethylene Glycol (TTEG).
2. Materials & Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary GC Column: A mid-polarity column such as a PEG-20M (polyethylene glycol) or a DB-WAX is recommended for good peak shape and resolution. A typical dimension is 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Reagents: TEG sample, high-purity reference standards (TEG, DEG, TTEG), and a suitable solvent (e.g., HPLC-grade methanol or isopropanol).
3. GC Operating Parameters (Example):
| Parameter | Recommended Setting | Causality/Reasoning |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for major components. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of overloading. |
| Carrier Gas | Helium | Inert gas providing good efficiency. Set to a constant flow rate (e.g., 2 mL/min). |
| Oven Program | Initial: 150 °C (hold 2 min) | Starts below the boiling point of the most volatile impurity (DEG) to ensure good focusing on the column head. |
| Ramp: 10 °C/min to 240 °C | A controlled temperature increase to elute compounds in order of their boiling points. | |
| Final Hold: 240 °C (hold 5 min) | Ensures that higher boiling compounds like TTEG are fully eluted from the column. | |
| Detector | FID | Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range. |
| Detector Temp | 280 °C | Must be higher than the final oven temperature to prevent condensation of analytes. |
| Makeup Gas | Nitrogen or Helium | Ensures optimal flow through the detector for stable signal and sensitivity. |
4. Procedure:
-
Standard Preparation: Prepare a reference standard mixture containing known concentrations of TEG, DEG, and TTEG in the chosen solvent. This is used to determine retention times and relative response factors.
-
Sample Preparation: Accurately weigh approximately 100 mg of the TEG sample into a vial. Dilute with 10 mL of solvent.
-
System Suitability: Inject the standard mixture. The system is suitable for use if the resolution between TEG and its adjacent peaks is greater than 1.5 and the peak asymmetry for TEG is between 0.9 and 1.5.
-
Analysis: Inject the prepared sample into the GC system.
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those from the standard. Calculate the percentage of each impurity using the area percent method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Q3: How do I accurately measure the water content in TEG?
The Karl Fischer (KF) titration is the gold standard for measuring water content in a wide range of materials, including glycols.[14][15] It is highly specific to water and can detect levels from parts per million (ppm) to 100%. The method is based on the reaction of iodine with water in the presence of sulfur dioxide and a base.[16]
This protocol follows the principles outlined in ASTM E202.
1. Objective: To determine the precise water content in a TEG sample.
2. Materials & Equipment:
-
Automatic Volumetric Karl Fischer Titrator with a platinum electrode.
-
Volumetric KF Reagent (Titer ~5 mg/mL).
-
Anhydrous Methanol (or a specialized KF solvent).
-
Sodium Tartrate Dihydrate (for titer determination).
-
Airtight syringes for sample introduction.
3. Procedure:
-
System Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry, stable endpoint with the KF reagent. This removes any ambient moisture from the solvent.
-
Titer Determination:
-
Accurately weigh ~150 mg of sodium tartrate dihydrate and add it to the vessel.
-
Titrate with the KF reagent to the endpoint.
-
The titer (F) in mg/mL is calculated as: F = (Weight of Sodium Tartrate [mg] x 0.1566) / Volume of Titrant [mL].[15]
-
Perform this in triplicate and use the average value. The relative standard deviation should be <1%.
-
-
Sample Analysis:
-
Using an airtight syringe, accurately weigh and inject a suitable amount of TEG sample into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant (e.g., 5-10 mL).
-
Titrate the sample with the KF reagent to the endpoint.
-
-
Calculation:
-
Water Content (%) = (Volume of Titrant [mL] x F [mg/mL]) / (Sample Weight [mg] x 10)
-
Section 3: Troubleshooting Guide for TEG Analysis
Even with robust protocols, issues can arise. This section provides solutions to common problems encountered during the analysis of TEG.
GC Analysis Troubleshooting
Peak tailing for glycols is a very common issue. It occurs when a portion of the analyte is adsorbed or interacts too strongly with parts of the GC system, causing it to elute later than the main peak.
Caption: Decision tree for troubleshooting GC peak tailing.
Potential Causes & Solutions:
-
Active Sites in the Injector: The hydroxyl (-OH) groups in TEG can interact with active metal or silicate sites in the inlet liner.[17]
-
Solution: Replace the inlet liner with a new, deactivated one. Using a liner with deactivated glass wool can also help trap non-volatile residues and ensure uniform vaporization.
-
-
Column Contamination or Degradation: The front end of the column can become contaminated with sample residue, or the stationary phase can degrade, exposing active sites.
-
Solution: Trim 10-15 cm from the inlet side of the column. If this doesn't work, bake out the column at its maximum rated temperature for a few hours. If the problem persists, the column may need to be replaced.[18]
-
-
Improper Column Installation: A poor connection at the inlet can create "dead volume," where the sample can swirl and mix before entering the column, leading to broad or tailing peaks.
-
Solution: Re-install the column, ensuring the correct insertion depth into the injector and a clean, square cut on the column end.
-
Ghost peaks are peaks that appear in a blank or later analysis but were not present in the initial sample. They are typically caused by carryover from a previous, more concentrated sample.
Potential Causes & Solutions:
-
Injector Contamination: High-boiling point components from a previous injection can remain in the injector and slowly bleed into the column on subsequent runs.
-
Solution: Clean the injector port and replace the inlet liner and septum. Run a solvent blank after cleaning to ensure the system is clean.[17]
-
-
Sample Carryover in Syringe: Residue from a sample can remain in the injection syringe.
-
Solution: Implement a more rigorous syringe cleaning procedure between injections, using multiple solvent rinses. For automated systems, increase the number of pre- and post-injection solvent washes.[19]
-
-
Column Bleed: If the oven temperature is too high, or if the column is old, the stationary phase itself can break down and elute, causing a rising baseline or discrete peaks.
Karl Fischer Titration Troubleshooting
A drifting endpoint means that the titrator is continuously detecting water, even without a sample being added. This almost always points to atmospheric moisture leaking into the system.
Potential Causes & Solutions:
-
Poorly Sealed Titration Cell: The most common cause. Gaskets and seals can wear out over time.
-
Solution: Check all joints, seals, and septa on the titration vessel. Ensure all ports are tightly sealed. Replace the injection septum and any worn O-rings. Use vacuum grease on glass joints if necessary.
-
-
Depleted Molecular Sieves: The drying tubes that protect the cell from ambient air are saturated.
-
Solution: Replace or regenerate the molecular sieves in the drying tubes.
-
-
Side Reactions: Some compounds can interfere with the KF reaction, producing or consuming water. While TEG itself is generally non-reactive, acidic degradation products can sometimes cause issues.
-
Solution: Ensure your TEG sample has not significantly degraded. If analyzing other sample types, specialized KF reagents or solvents may be needed to suppress side reactions.[14]
-
Inconsistent results can stem from issues with sample handling, titer value, or the sample itself.
Potential Causes & Solutions:
-
Inaccurate Titer Value: The KF reagent titer can change over time.[14]
-
Solution: Determine the titer daily before running samples. Use a certified water standard or freshly opened sodium tartrate dihydrate for the most accurate results.
-
-
Improper Sample Handling: Since TEG is hygroscopic, it can absorb moisture from the air during sampling and preparation.
-
Solution: Keep sample containers tightly sealed. Use a dry, airtight syringe to transfer the sample to the titration vessel. Perform the analysis as quickly as possible after opening the sample container.
-
-
Incorrect Sample Size: Injecting too much or too little sample can lead to inaccurate results.
-
Solution: Adjust the sample size so that the titration consumes a significant portion of the burette volume (e.g., 25-75% of a 10 mL burette). This minimizes errors associated with burette volume measurement.
-
Section 4: Frequently Asked Questions (FAQs)
While specifications can vary by pharmacopeia, a typical high-purity or pharmaceutical grade TEG will have the following characteristics:
| Parameter | Specification | Reference |
| Purity (Assay) | ≥ 99.0% or ≥ 99.5% | [6] |
| Diethylene Glycol (DEG) | ≤ 0.1% or ≤ 0.35% | [21] |
| Water Content | ≤ 0.05% or ≤ 0.1% | [6][21] |
| Acidity (as acetic acid) | ≤ 0.01% | |
| Color (Pt-Co) | ≤ 25 | [21] |
Testing every batch is a fundamental requirement of Good Manufacturing Practices (GMP). It is critical for ensuring patient safety. The risk of contamination, particularly with toxic impurities like DEG and ethylene glycol (EG), is a known threat in the pharmaceutical supply chain.[3][4] Relying solely on a supplier's Certificate of Analysis is insufficient; identity and purity testing must be performed to confirm the material is safe and suitable for its intended use.
Yes, this compound has established disinfectant properties, particularly in its vapor phase, against a variety of airborne bacteria and viruses.[22][23] Its efficacy is dependent on factors like concentration and relative humidity.[23]
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensuring Product Safety: U.S. FDA Guidance on Testing High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 4. Warning To Therapeutic Goods Manufactures on DEG/EG Impurities in Raw Materials: A Serious Threat to Therapeutic Goods Quality and Safety – Drug Regulatory Authority of Pakistan [dra.gov.pk]
- 5. kompas.id [kompas.id]
- 6. This compound or Triglycol Manufacturers, with SDS [mubychem.com]
- 7. cfrchemicals.com [cfrchemicals.com]
- 8. projekter.aau.dk [projekter.aau.dk]
- 9. mdpi.com [mdpi.com]
- 10. News - this compound DEHYDRATION UNIT FOR PROCESSING NATURAL GASï¼2ï¼ [rtgastreat.com]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 21. rahaoil.com [rahaoil.com]
- 22. This compound with 99% Purity - Affordable Pricing [saliuspharmaco.com]
- 23. Impact of test methodology on the efficacy of this compound (Grignard Pure) against bacteriophage MS2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triethylene Glycol (TEG) Dehydration
Welcome to the technical support center for triethylene glycol (TEG) dehydration processes. This guide is designed for researchers, scientists, and drug development professionals who utilize TEG for dehydration and require a deeper understanding of process optimization and troubleshooting. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimental and operational procedures.
Part 1: FAQs on Fundamental Principles of TEG Dehydration
Q1: What is the fundamental principle of TEG dehydration?
A1: TEG dehydration is an absorption process where water vapor is removed from a gas stream by bringing it into contact with a hygroscopic liquid desiccant, which in this case is this compound.[1] The process leverages TEG's strong affinity for water.[2] Wet gas flows upward through a contactor tower, while lean (dry) TEG is introduced at the top and flows downward, absorbing water from the gas.[3][4] The now "rich" (wet) TEG is then regenerated by heating it in a reboiler to boil off the absorbed water, allowing the lean TEG to be recycled back into the process.[2] This continuous cycle is essential for meeting pipeline specifications for water content, typically around 6-7 lb/MMSCF, to prevent hydrate formation and corrosion.[1][5]
Q2: Why is maintaining a high lean TEG concentration so critical for effective dehydration?
A2: The degree of water removal, or dew point depression, is directly proportional to the concentration of the lean TEG solution entering the contactor.[1][6] A higher lean TEG concentration creates a larger vapor pressure differential between the water in the gas phase and the water in the liquid glycol phase, driving more efficient absorption of water from the gas.[7] To achieve very low water content in the processed gas, lean TEG concentrations of 99.5% to over 99.9% are often required.[1][6] Inadequate TEG concentration is a primary cause of failing to meet the required dry gas water content specification.[8]
Q3: What is the maximum achievable TEG concentration, and what limits it?
A3: In a standard atmospheric regeneration system, the maximum achievable lean TEG concentration is typically around 98.5-98.9 wt%.[9] This limit is imposed by the maximum allowable reboiler temperature. TEG begins to undergo thermal degradation at temperatures above 404°F (207°C), so reboilers are usually operated at or below 400°F (204°C) to minimize solvent breakdown.[5][9][10] To achieve higher purities (e.g., 99.5% and above), enhancements to the regeneration process, such as the use of stripping gas, are necessary.[6][9]
Part 2: Optimization Guide
Q4: How does the reboiler temperature affect lean TEG concentration and overall efficiency?
A4: Increasing the reboiler temperature increases the amount of water vaporized from the rich TEG, thereby increasing the lean TEG concentration.[8] However, this must be balanced against the risk of thermal degradation, which commences above 404°F (207°C).[9][11] Operating the reboiler at the highest possible temperature without causing degradation (typically around 400°F or 204°C) is key to maximizing the regenerative capacity of a standard system.[9][12]
Q5: What is "stripping gas," and how does it help achieve higher TEG concentrations?
A5: Stripping gas is a dry, inert gas (often a portion of the processed natural gas) that is bubbled through the hot glycol in the reboiler or a dedicated stripping column.[7][9] According to Dalton's Law of Partial Pressures, the introduction of this gas reduces the partial pressure of water in the vapor phase above the TEG.[7] This lowered partial pressure enhances the rate of water vaporization from the TEG, allowing for the achievement of much higher lean TEG concentrations (up to 99.99 wt%) than is possible by heating alone.[6][7] Utilizing stripping gas is often more effective and energy-efficient for achieving high dew point depressions than simply increasing the reboiler temperature.[6]
Q6: How should the TEG circulation rate be optimized?
A6: The TEG circulation rate is a critical parameter that must be carefully controlled. A rate that is too low will result in insufficient dehydration.[8] Conversely, an excessively high circulation rate increases both energy consumption for pumping and the heat duty on the reboiler, without providing a significant improvement in dehydration performance.[13] The optimal rate is typically between 2 to 6 gallons of TEG per pound of water to be removed.[14] The circulation should be adjusted to be the minimum required to meet the outlet gas water specification, thereby optimizing energy consumption.[13][15]
Q7: What is the ideal temperature for the lean TEG entering the contactor?
A7: The lean TEG entering the contactor should be maintained at a temperature 9-18°F (5-10°C) higher than the temperature of the incoming wet gas.[9] If the TEG is too cold, it can lead to the condensation of heavy hydrocarbons from the gas stream, which can cause severe foaming and operational problems.[9][16][17] If the TEG is too hot, its absorption efficiency decreases, and TEG vaporization losses increase.[18] Proper heat exchange between the hot, lean TEG from the regenerator and the cool, dry gas leaving the contactor is crucial for achieving this optimal temperature balance.[19]
Part 3: Troubleshooting Common Issues
This section addresses specific problems in a Q&A format. For a systematic approach, refer to the troubleshooting workflow diagram below.
Q8: My outlet gas has a high water dew point. What are the likely causes?
A8: A high water dew point in the treated gas is one of the most common operational issues and can stem from several factors:
-
Low Lean TEG Concentration : This is the most frequent cause. Verify the reboiler temperature is optimal (~400°F/204°C) and that the stripping gas system (if installed) is functioning correctly.[8][9]
-
Insufficient TEG Circulation Rate : The pump rate may be too low for the amount of water in the inlet gas. Check pump performance and flow rates.[8]
-
High Inlet Gas Temperature : Hotter gas carries more water and is more difficult to dehydrate. Ensure upstream gas coolers are operating efficiently.[8][15]
-
Inefficient Contactor Performance : This can be caused by internal damage, fouling, or foaming, which reduces the effective contact between the gas and glycol.[8]
Q9: What causes foaming in the TEG contactor, and how can it be resolved?
A9: Foaming is a serious issue that leads to significant glycol loss and poor dehydration performance.[16][20] The primary causes include:
-
Hydrocarbon Contamination : Liquid hydrocarbons condensing in the contactor or entering with the feed gas are a primary cause of foaming.[3][11][17] Improving upstream separation to remove liquids is the most effective solution.[3][21]
-
High Temperature Differential : A large temperature difference (>20°F or 11°C) between the inlet gas and the lean TEG can cause foaming.[16][17]
-
Contaminants : Finely divided solids (like corrosion products), compressor oils, and chemical additives (like corrosion inhibitors) can act as foam promoters.[11][16][22][23] Effective filtration of the glycol is essential.[16]
-
High pH : Glycol pH should be maintained in a neutral range (7.0-7.5). A high pH (>8.5) can cause saponification of hydrocarbons, leading to soap-like foam.[16]
While anti-foaming agents can be injected as a temporary fix, the permanent solution is to identify and eliminate the root cause, which is most often contamination.[16][17][24]
Q10: I'm experiencing excessive TEG loss. Where should I investigate?
A10: Excessive TEG loss is costly and can be attributed to several factors:
-
Carryover from Foaming : As discussed above, foaming is a major cause of glycol being physically entrained with the outlet gas.[8][16]
-
High Gas Velocity : If the gas flow rate exceeds the design capacity of the contactor, it can physically carry glycol droplets out of the top of the tower.[8]
-
Vaporization Losses : These occur in both the contactor and the regenerator still. High lean TEG temperatures at the contactor inlet or an inefficient still condenser can increase these losses.[8]
-
Mechanical Leaks : Check for leaks in pumps, valves, and fittings.[8]
-
Degradation : Operating the reboiler at excessively high temperatures (>404°F/207°C) can cause thermal decomposition of the TEG, resulting in permanent loss.[8][9]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high outlet gas dew point in a TEG system.
Part 4: Experimental Protocols & Data
Protocol 1: Determination of TEG Concentration
A common and rapid method for determining TEG concentration is by measuring its refractive index or specific gravity. However, laboratory analysis via Karl Fischer titration remains the gold standard for accuracy.
Objective: To accurately measure the water content in a TEG sample to determine its concentration.
Methodology: Karl Fischer Titration
-
Preparation: Ensure the Karl Fischer titrator is calibrated and the reagent is fresh. The system must be free of atmospheric moisture.
-
Sample Collection: Obtain a representative sample of lean or rich TEG from the process stream in a clean, dry, sealed container. Allow the sample to cool to room temperature.
-
Tare Syringe: Take a clean, dry syringe and accurately weigh it on an analytical balance.
-
Sample Injection: Draw a small, precisely known amount of the TEG sample (typically 0.5-1.0 mL) into the tared syringe.
-
Weigh Sample: Reweigh the syringe with the TEG sample. The difference in weight is the exact mass of the sample being analyzed.
-
Titration: Carefully inject the TEG sample from the syringe into the titration vessel of the Karl Fischer apparatus.
-
Analysis: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted and will display the result, typically in ppm (parts per million) of water or as a percentage.
-
Calculation:
-
Water Content (wt%) = (Mass of Water Detected / Mass of TEG Sample) * 100
-
TEG Concentration (wt%) = 100 - Water Content (wt%)
-
-
Validation: Run the analysis in triplicate to ensure repeatability and accuracy.
Data Table: TEG Concentration vs. Achievable Dew Point
The following table illustrates the critical relationship between the lean TEG concentration entering the contactor and the achievable water dew point of the processed gas. Data is generalized for a typical system.
| Lean TEG Concentration (wt%) | Typical Achievable Outlet Gas Water Content (lb/MMSCF) |
| 98.5 | 10 - 15 |
| 99.0 | 7 - 10 |
| 99.5 | 4 - 6 |
| 99.8 | 2 - 3 |
| 99.9+ | < 1 |
Note: Actual performance depends on contactor temperature, pressure, and efficiency.[25][26]
References
- 1. vurup.sk [vurup.sk]
- 2. TEG in Oil & Gas Dehydration - Rotterdam Chemicals Group [rotterdamchemicals.com]
- 3. theengineeringguide.com [theengineeringguide.com]
- 4. TEG Dehydration Process | Gas Dehydration System - NiGen [nigen.com]
- 5. Natural Gas Teg Dehydration Unit Troubleshooting - Cheresources.com Community [cheresources.com]
- 6. ijret.org [ijret.org]
- 7. TEG Dehydration: How Does the Stripping Gas Work in Lean TEG Regeneration? – Campbell Tip of the Month [jmcampbell.com]
- 8. scribd.com [scribd.com]
- 9. theengineeringguide.com [theengineeringguide.com]
- 10. projekter.aau.dk [projekter.aau.dk]
- 11. mdpi.com [mdpi.com]
- 12. teg dehydration operation problems and solutions - AONG website [arab-oil-naturalgas.com]
- 13. francis-press.com [francis-press.com]
- 14. Determination of Traces of Methanol in the TEG Dehydrated Gas – Campbell Tip of the Month [jmcampbell.com]
- 15. icj-e.org [icj-e.org]
- 16. The Top 5 Reasons You're Losing Glycol in Your Gas Dehydration Process | Kimray [kimray.com]
- 17. onepetro.org [onepetro.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. projekter.aau.dk [projekter.aau.dk]
- 21. TEG Dehydration Basics [oilgasprocessing.com]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
- 24. Teg Dehydration Problems - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
Technical Support Center: Thermal Degradation of Triethylene Glycol and Byproducts
Introduction to Triethylene Glycol (TEG) Thermal Stability
This compound (TEG) is a versatile organic compound widely utilized across various industries for its hygroscopic properties, making it an exceptional dehydrating agent, particularly in the natural gas industry.[1][2] Its role is critical in preventing hydrate formation and corrosion in pipelines by absorbing water from the gas stream.[2][3][4] This process involves a regeneration step where the "rich" TEG is heated to remove the absorbed water, allowing the "lean" TEG to be recycled.[3][5]
However, this regeneration process, which operates at high temperatures, can lead to the thermal degradation of TEG.[1] Understanding the mechanisms, byproducts, and operational consequences of this degradation is paramount for maintaining system efficiency, preventing equipment failure, and ensuring the safety and economic viability of the process. This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the challenges associated with TEG thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the thermal degradation of this compound (TEG)?
A1: Thermal degradation is the chemical breakdown of TEG molecules at elevated temperatures. This process can be significantly accelerated by the presence of oxygen (oxidative degradation), acidic gases (like H₂S and CO₂), and other contaminants.[1][6][7] The degradation pathways can be complex, leading to the formation of a variety of byproducts that can negatively impact the process.
Q2: At what temperature does TEG begin to degrade?
A2: TEG is generally considered stable up to approximately 400-404°F (204-207°C).[3][8] Most industrial TEG regeneration systems, such as reboilers in natural gas dehydration units, are operated at or below this temperature to minimize thermal decomposition.[3][9] However, degradation can occur at lower temperatures if oxygen or other contaminants are present.[10][11]
Q3: What are the primary byproducts of TEG thermal degradation?
A3: The byproducts of TEG degradation depend on the conditions, particularly the presence of oxygen.
-
Under anaerobic (oxygen-free) conditions: TEG can break down into smaller glycols like monoethylene glycol (MEG) and diethylene glycol (DEG).[1]
-
Under aerobic (oxygen-present) conditions: Oxidative degradation occurs, leading to the formation of organic acids such as formic acid, acetic acid, and glycolic acid.[6][10][11] Other byproducts can include aldehydes (e.g., formaldehyde, acetaldehyde), and even higher molecular weight polymeric glycols.[7][10][11]
Q4: What factors accelerate TEG degradation?
A4: Several factors can accelerate the rate of TEG degradation:
-
High Temperatures: Operating above the recommended temperature of 404°F (207°C) is the primary cause.[3]
-
Presence of Oxygen: Oxygen ingress into the system leads to rapid oxidative degradation.[1][6][10]
-
Acidic Gases: Contaminants like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) can lower the pH of the glycol solution, catalyzing degradation.[6]
-
Contaminants: Impurities such as salts, hydrocarbons, and particulates can also promote degradation and other operational issues.[7]
Q5: What are the consequences of TEG degradation in industrial processes?
A5: The accumulation of degradation byproducts can lead to a host of operational problems:
-
Corrosion: The formation of organic acids lowers the pH of the glycol solution, making it acidic and highly corrosive to carbon steel equipment.[6]
-
Foaming: Degradation products can act as surfactants, leading to stable foam formation, which reduces the efficiency of the gas-liquid contactor and can cause glycol losses.[1][5][7]
-
Reduced Dehydration Efficiency: The presence of degradation byproducts alters the physical properties of the TEG solution, reducing its ability to absorb water.[1]
-
Fouling: High molecular weight byproducts and sludge can precipitate, leading to fouling of heat exchangers and other equipment.[1]
-
Increased Operating Costs: These issues result in increased maintenance, higher chemical replacement costs, and potential for unscheduled shutdowns.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments or plant operations, providing explanations and recommended actions.
Problem: My TEG solution, which is normally colorless, has turned dark brown or black. What does this signify?
-
Causality: A change in color to yellow, brown, or black is a strong visual indicator of advanced thermal and oxidative degradation.[1] The dark color is often attributed to the formation of high-molecular-weight polymers, carbonaceous sludge, and the reaction of degradation products with system metallurgy. This indicates that the TEG has been exposed to excessive temperatures or significant oxygen contamination over a prolonged period.
-
Recommended Actions:
-
Immediate Analysis: Collect a sample of the discolored glycol for analysis. Key parameters to test include pH, total acid number (TAN), and identification of degradation byproducts via gas chromatography.
-
Inspect System Parameters: Verify the operating temperature of your reboiler or heating system. Ensure it does not exceed the 400-404°F (204-207°C) limit.[3][8]
-
Check for Oxygen Ingress: Investigate potential points of air leakage into the system, such as pump seals, flanges, and storage tanks.
-
Consider Glycol Reclamation or Replacement: Depending on the severity of the degradation, the glycol charge may need to be filtered, reclaimed, or completely replaced to restore system performance.
-
Problem: I am observing significant and stable foaming in my gas contactor or reactor.
-
Causality: Foaming in a TEG system is often caused by a reduction in the surface tension of the glycol solution.[7] This is frequently a result of contaminants, including:
-
Degradation Products: Certain acidic and polymeric byproducts of TEG degradation can act as surfactants.
-
Hydrocarbon Condensates: Liquid hydrocarbons carried over from the inlet gas stream are a common cause of foaming.[7]
-
External Contaminants: Well-treating chemicals, corrosion inhibitors, and compressor oils can also induce foaming.
-
-
Recommended Actions:
-
Improve Inlet Separation: Ensure the inlet gas scrubber or separator is functioning efficiently to remove liquid hydrocarbons and other contaminants before they enter the TEG contactor.[3][5]
-
Analyze for Contaminants: Test the glycol for hydrocarbon contamination and degradation byproducts.
-
Install Filtration: Use a carbon filter to remove dissolved impurities and degradation products that contribute to foaming.[5]
-
Antifoam Injection: As a temporary measure, a compatible antifoaming agent can be injected, but this does not address the root cause of the contamination.
-
Problem: The pH of my TEG solution has dropped below 7.0 and is becoming acidic.
-
Causality: A decrease in pH is a direct result of the formation of organic acids, such as formic, acetic, and glycolic acids, from the oxidative degradation of TEG.[6][10] This is a critical issue because an acidic glycol solution is highly corrosive to system metals, particularly carbon steel.[6]
-
Recommended Actions:
-
Confirm with Lab Analysis: Measure the pH and Reserve Alkalinity of the solution. A low pH combined with low reserve alkalinity confirms an acidic condition due to degradation.
-
Mitigate Oxygen Ingress: The primary corrective action is to find and eliminate the source of oxygen entering the system.
-
Neutralize the Solution: In some cases, the pH can be adjusted by adding a suitable amine or buffer to neutralize the acids. However, this is a temporary fix if the underlying degradation continues.
-
Monitor Corrosion Rates: Implement corrosion monitoring (e.g., corrosion coupons) to assess the impact on your equipment.
-
Problem: How can I definitively identify and quantify the specific byproducts of TEG degradation in my samples?
-
Causality: Accurate identification and quantification of degradation byproducts are essential for diagnosing the root cause of degradation and assessing its severity. Different byproducts point to different degradation mechanisms (e.g., acids suggest oxidation, while smaller glycols suggest thermal cleavage).
-
Recommended Analytical Techniques:
-
Gas Chromatography (GC):
-
GC-FID (Flame Ionization Detection): This is a robust and reliable method for quantifying known degradation products like MEG and DEG.[1][12]
-
GC-MS (Mass Spectrometry): This technique is invaluable for the definitive identification of unknown byproducts by providing mass spectral data for each compound.[1]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly effective for quantifying the non-volatile organic acids (formic, acetic, glycolic) that are hallmarks of oxidative degradation.[12]
-
Ion Chromatography (IC): IC is another powerful technique for separating and quantifying acidic degradation products.[13]
-
Data & Diagrams
Data Presentation
Table 1: Common Thermal Degradation Byproducts of this compound
| Byproduct Name | Chemical Formula | Typical Formation Conditions | Potential Impact |
| Diethylene Glycol (DEG) | C₄H₁₀O₃ | High-temperature thermal cleavage (anaerobic) | Reduces dehydration efficiency |
| Monoethylene Glycol (MEG) | C₂H₆O₂ | High-temperature thermal cleavage (anaerobic) | Reduces dehydration efficiency |
| Formic Acid | CH₂O₂ | Oxidative degradation (aerobic) | Lowers pH, causes severe corrosion |
| Acetic Acid | C₂H₄O₂ | Oxidative degradation (aerobic) | Lowers pH, contributes to corrosion |
| Glycolic Acid | C₂H₄O₃ | Oxidative degradation (aerobic) | Lowers pH, contributes to corrosion |
| Formaldehyde | CH₂O | Oxidative degradation (aerobic) | Can polymerize, contributes to fouling |
| Acetaldehyde | C₂H₄O | Oxidative degradation (aerobic) | Can polymerize, contributes to fouling |
| Higher Glycol Ethers | Variable | Polymerization/condensation reactions | Increases viscosity, causes fouling |
Visualizations
Diagram 1: Simplified TEG Degradation Pathways
This diagram illustrates the two primary degradation routes for this compound: thermal cleavage in the absence of oxygen and oxidative degradation in the presence of oxygen.
Caption: Simplified TEG Degradation Pathways.
Diagram 2: Experimental Workflow for TEG Degradation Analysis
This workflow outlines the logical steps from identifying a problem in a TEG system to implementing a corrective action based on analytical results.
Caption: Experimental Workflow for TEG Degradation Analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis for Identification of TEG Degradation Byproducts
This protocol provides a standardized methodology for the identification of volatile and semi-volatile degradation byproducts in a TEG sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To qualitatively identify degradation products such as MEG, DEG, and other low molecular weight compounds.
Materials:
-
TEG sample
-
Methanol or Ethanol (High Purity/GC Grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
GC vials with caps
-
GC-MS system with a polar capillary column (e.g., Wax-type column)
Methodology:
-
Sample Preparation:
-
Causality: TEG is highly viscous and has a high boiling point, making direct injection into a GC difficult.[14] Dilution is necessary to lower the viscosity and the concentration to avoid overloading the GC column.
-
Accurately prepare a 1:10 dilution of the TEG sample in high-purity methanol. For example, pipette 1 mL of the TEG sample into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Mix thoroughly by inverting the flask several times.
-
Filter the diluted sample through a 0.45 µm syringe filter into a clean GC vial to remove any particulate matter.
-
Cap the vial immediately to prevent evaporation of the solvent.
-
-
Instrumental Analysis:
-
Causality: The GC parameters are chosen to effectively separate the compounds of interest based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum "fingerprint" for identification.
-
Set up the GC-MS system with the parameters outlined in Table 2.
Table 2: Typical GC-MS Parameters for TEG Analysis
-
| Parameter | Recommended Setting |
| GC System | |
| Injection Port Temp | 280-300°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Column | Polar Wax Column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) |
| Oven Program | - Initial Temp: 50°C, hold for 2 min- Ramp: 10°C/min to 240°C- Hold: 5-10 min at 240°C |
| MS System | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
-
Data Analysis:
-
Run the prepared sample.
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the solvent, TEG, and potential degradation byproducts.
-
For each peak of interest, examine its mass spectrum.
-
Compare the obtained mass spectra against a reference library (e.g., NIST) to tentatively identify the compounds.
-
Confirm identifications by comparing retention times and mass spectra with those of pure analytical standards if available.
-
References
- 1. projekter.aau.dk [projekter.aau.dk]
- 2. teamchem.co [teamchem.co]
- 3. theengineeringguide.com [theengineeringguide.com]
- 4. vurup.sk [vurup.sk]
- 5. m.youtube.com [m.youtube.com]
- 6. cfrchemicals.com [cfrchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. TEG Dehydration Process | Gas Dehydration System - NiGen [nigen.com]
- 9. ijret.org [ijret.org]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Oxidative degradation of this compound - SINTEF [sintef.no]
- 12. Analytical tools for monitoring glycol degradation - SINTEF [sintef.no]
- 13. researchgate.net [researchgate.net]
- 14. VUV Analytics [vuvanalytics.com]
Technical Support Center: Purification of Triethylene Glycol (TEG) from Water
Welcome to the technical support center for the purification of triethylene glycol (TEG) from aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who require high-purity TEG for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the most common purification methods.
This compound is a critical component in numerous applications due to its hygroscopic nature, low volatility, and high boiling point. However, its affinity for water necessitates robust purification methods to achieve the high levels of purity required for sensitive applications. This center will provide the expertise and practical insights needed to navigate the challenges of TEG purification.
Method 1: Vacuum Distillation
Vacuum distillation is the most prevalent and effective method for separating TEG from water on a laboratory and industrial scale.[1][2] By reducing the operating pressure, the boiling points of both water and TEG are lowered, allowing for efficient separation at temperatures that prevent the thermal degradation of TEG.[2][3][4] The upper temperature limit to prevent TEG degradation is typically around 204°C.[3]
Experimental Workflow: Vacuum Distillation
Caption: Workflow for TEG purification via vacuum distillation.
Troubleshooting Guide: Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Insufficient nucleation sites.- Vacuum applied too rapidly to a hot liquid. | - Ensure uniform heating with a mantle and use a magnetic stirrer or fresh boiling chips.- Always apply the vacuum before heating the flask. |
| Poor Separation Efficiency | - Inefficient distillation column.- Distillation rate is too fast.- Unstable vacuum pressure.[4] | - Use a fractionating column (e.g., Vigreux or packed) for better separation.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a high-quality vacuum regulator to maintain a stable pressure.[4] |
| Low TEG Recovery | - Hold-up in the distillation column and condenser.- Thermal degradation of TEG at excessively high temperatures. | - Choose an apparatus appropriately sized for your sample volume.- Ensure the reboiler temperature does not exceed the TEG degradation point (approx. 204°C).[3] |
| Product Discoloration | - Thermal degradation of TEG.- Presence of contaminants in the starting material. | - Lower the distillation temperature by achieving a deeper vacuum.- Consider a pre-purification step like activated carbon treatment if contaminants are suspected. |
FAQs: Vacuum Distillation
Q: Why is vacuum necessary for TEG distillation? A: TEG has a high boiling point at atmospheric pressure (285°C). Distilling at this temperature can lead to thermal degradation. By applying a vacuum, the boiling point is significantly lowered (e.g., to 165°C at 10 mmHg), which preserves the integrity of the TEG.[1][3]
Q: What is a typical target vacuum pressure? A: A common range for the vacuum distillation of glycols is between 10-100 mmHg.[1] The specific pressure will determine the boiling temperatures of water and TEG.
Q: Can I use a simple distillation setup instead of a fractional one? A: A simple distillation setup can work if the initial water content is very low. However, for mixtures with significant water content, a fractional distillation column is highly recommended to achieve high-purity TEG by providing a larger surface area for repeated vaporization-condensation cycles.[2]
Method 2: Azeotropic Distillation with a Hydrocarbon Solvent
For achieving very high TEG purity (e.g., >99.9%), azeotropic distillation is a powerful technique.[3][5] This method involves adding a hydrocarbon solvent (an entrainer), such as toluene or isooctane, to the TEG-water mixture.[6][7][8] The entrainer forms a low-boiling azeotrope with water, which allows for the selective removal of water at a lower temperature than the boiling point of any of the individual components.
Principle of Azeotropic Distillation
Caption: Solvent and water form an azeotrope, enabling separation from TEG.
Troubleshooting Guide: Azeotropic Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inefficient Water Removal | - Incorrect solvent-to-water ratio.- Insufficient heating. | - Optimize the amount of entrainer. For example, studies have shown that adding 0.15 wt% isooctane can achieve high TEG purity.[6][7]- Ensure the reboiler temperature is sufficient to boil the azeotrope. |
| Solvent Contamination in Product | - "Flooding" of the distillation column.- Carry-over of the solvent with the TEG. | - Reduce the heating rate to prevent flooding.- After water removal, the solvent can be removed by simple distillation, leaving behind purified TEG. |
| Phase Separation Issues | - In a continuous setup with a decanter, improper temperature can hinder separation of the condensed azeotrope. | - Ensure the decanter is at a temperature that allows for clear separation of the aqueous and organic phases. |
FAQs: Azeotropic Distillation
Q: Which solvent should I choose? A: Both toluene and isooctane are effective.[6][8] Isooctane has been shown to perform slightly better in some cases, achieving a higher TEG concentration with lower reboiler duty.[8] The choice depends on the specific requirements of your experiment and available equipment.
Q: How does this method increase TEG purity so effectively? A: The hydrocarbon solvent increases the relative volatility of water, effectively "pulling" it out of the TEG solution as a vaporized azeotrope.[8] This allows for more complete water removal than is typically possible with standard vacuum distillation alone.
Method 3: Pervaporation
Pervaporation is a membrane-based separation technique particularly suited for dehydrating TEG, especially from dilute solutions.[9] The process involves a liquid feed mixture contacting a dense, non-porous membrane. One component of the mixture (in this case, water) preferentially permeates through the membrane and is removed as a vapor from the other side, which is kept under vacuum or swept by a carrier gas.
Pervaporation Mechanism
Caption: The solution-diffusion mechanism in pervaporation for TEG dehydration.
FAQs: Pervaporation
Q: What are the main advantages of pervaporation? A: Pervaporation is an energy-efficient process that does not require heating the entire bulk solution to its boiling point.[9] It is highly selective and can break azeotropes, making it suitable for applications where extremely low water content is required.
Q: What types of membranes are used? A: For TEG dehydration, hydrophilic membranes are used, as they selectively allow water to pass through while retaining the larger TEG molecules.[10][11] Commercial hydrophilic membranes have demonstrated high water flux in studies.[10]
Q: When should I consider pervaporation over distillation? A: Pervaporation is particularly advantageous for dehydrating dilute TEG solutions where distillation would be energy-intensive due to the large volume of water that needs to be evaporated.[1] It is also ideal for temperature-sensitive applications where the lower operating temperatures are beneficial.
Quality Control: Verifying TEG Purity
After purification, it is crucial to verify the purity of the this compound and, most importantly, its residual water content.
Common Analytical Methods
| Method | Principle | Application |
| Karl Fischer (KF) Titration | A highly specific titration that reacts directly with water molecules.[12] | The gold standard for accurately determining low concentrations (<0.1%) of water in glycols.[13] Both volumetric and coulometric methods are suitable.[13] |
| Gas Chromatography (GC) | Separates components of a mixture based on their volatility and interaction with a stationary phase.[14][15] | Excellent for determining the purity of TEG relative to other glycols (e.g., diethylene glycol, tetraethylene glycol) and other volatile impurities.[14][16][17] Can also quantify water content.[18] |
| Refractive Index | Measures the bending of light as it passes through the TEG. The refractive index is sensitive to the water content. | A quick, but less specific, method for estimating purity. Requires a calibration curve. |
Comparison of Purification Methods
| Feature | Vacuum Distillation | Azeotropic Distillation | Pervaporation |
| Principle | Separation by boiling point difference under reduced pressure. | Separation using a water-entraining solvent to form a low-boiling azeotrope. | Selective membrane transport based on solution-diffusion.[9] |
| Achievable Purity | High (e.g., 99.0% - 99.9%)[3] | Very High (e.g., >99.99%)[3] | Very High |
| Energy Consumption | Moderate to High | Moderate | Low to Moderate |
| Complexity | Moderate | High (requires solvent recovery) | High (requires specialized membrane module) |
| Best Suited For | General purpose, large volumes, moderate to high initial water content. | Achieving ultra-high purity TEG. | Dehydrating dilute solutions, temperature-sensitive applications. |
References
- 1. osti.gov [osti.gov]
- 2. sae.org [sae.org]
- 3. researchgate.net [researchgate.net]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. US4332643A - Method of removing water from glycol solutions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. petrotat.com [petrotat.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Recent Developments of Pervaporation Membranes for Ethylene Glycol Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Dehydration by Thermopervaporation | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scribd.com [scribd.com]
- 16. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. VUV Analytics [vuvanalytics.com]
Technical Support Center: Troubleshooting Foaming in Triethylene Glycol (TEG) Systems
Welcome to the technical support center for troubleshooting foaming issues in triethylene glycol (TEG) systems. This guide is designed for researchers, scientists, and drug development professionals who utilize TEG in their experimental setups and require a pristine, foam-free operation for reliable results. Foaming can lead to significant experimental errors, loss of valuable product, and system inefficiencies. This resource provides in-depth, field-proven insights to diagnose, resolve, and prevent foaming incidents.
Frequently Asked Questions (FAQs)
Q1: What is TEG foaming and why is it a problem in my experiments?
A1: TEG foaming is the formation of a stable layer of bubbles on the surface of the this compound solution. This is most commonly observed in gas dehydration units where gas is bubbled through the glycol. In a laboratory or pharmaceutical setting, this can occur during any process involving gas dispersion, agitation, or temperature gradients. Foaming is problematic because it can lead to:
-
Inaccurate measurements: Foam can interfere with optical readings, level sensors, and other analytical instrumentation.
-
Product loss: Foam can carry over valuable glycol and dissolved solutes out of the reaction vessel.[1]
-
Reduced efficiency: In processes like gas dehydration, foaming reduces the surface area available for mass transfer, leading to incomplete reactions or purifications.[1]
-
System contamination: Foam can deposit residues on vessel walls and equipment, leading to cross-contamination between experiments.
Q2: What are the primary causes of foaming in TEG systems?
A2: Foaming in TEG systems is rarely caused by a single issue. It is typically a result of contaminants, operational misalignments, or chemical degradation of the glycol itself. The most common culprits include:
-
Contaminants: Hydrocarbon liquids, corrosion inhibitors, suspended solids, and even some chemical additives can act as foaming agents.[1][2]
-
Operational Parameters: High-temperature differentials between the gas and glycol, excessive reboiler temperatures, high gas velocities, and improper pH levels can all induce foaming.[1][3][4]
-
TEG Degradation: At temperatures exceeding 400°F (204°C), TEG can thermally decompose, creating byproducts that stabilize foam.[1][5]
Q3: Can antifoam agents solve my foaming problem permanently?
A3: Antifoam agents should be considered a temporary solution.[2] While they can quickly knock down existing foam, their effectiveness can diminish over time, and they do not address the root cause of the foaming.[2] In some cases, the antifoam agent itself can contribute to foaming issues if not used correctly.[2] The most effective approach is to identify and eliminate the underlying cause of the foam.[2]
In-Depth Troubleshooting Guides
This section provides a structured, question-and-answer approach to systematically troubleshoot foaming issues in your TEG system.
Section 1: Contaminant-Induced Foaming
Question: My TEG solution has started foaming unexpectedly. How can I determine if contaminants are the cause?
Answer: The first step is to visually inspect the glycol. A clear, water-white to light straw color is indicative of clean TEG. If the glycol appears cloudy, discolored, or has a visible layer of oil, contamination is likely.
Experimental Protocol: Visual Inspection and Preliminary Analysis
-
Sample Collection: Carefully extract a sample of the TEG solution from your system into a clean, clear glass container.
-
Visual Examination:
-
Color: Note any deviation from the expected clear to light straw color. Darkening can indicate thermal degradation or the presence of oxidized contaminants.
-
Clarity: Look for any cloudiness or suspended particles. This could indicate the presence of salts, corrosion byproducts, or other solids.[6][7]
-
Phase Separation: Allow the sample to sit undisturbed for 10-15 minutes. Observe if a separate hydrocarbon layer forms on top.
-
-
Shake Test:
-
Seal the container and shake it vigorously for 30 seconds.
-
Observe the foam that is generated. Note its volume, bubble size, and how long it takes for the foam to dissipate. A stable, long-lasting foam is a strong indicator of contamination.
-
Question: I've confirmed the presence of contaminants. What are the likely sources and how do I remove them?
Answer: The source of contamination will depend on your specific experimental setup. Common sources include upstream processes, contaminated feed gas, or leaching from system components.
Table 1: Common Contaminants and Mitigation Strategies
| Contaminant | Likely Source | Recommended Action |
| Hydrocarbon Liquids | Incomplete separation in upstream processes, contaminated feed gas. | Install a high-efficiency inlet separator or a coalescing filter before the gas comes into contact with the TEG.[8] For existing contamination, use activated carbon filters to remove hydrocarbons from the glycol.[1][3] |
| Corrosion Inhibitors | Carryover from upstream pipelines or equipment. | Improve upstream separation. Some corrosion inhibitors are surfactants and can be difficult to remove. Carbon filtration may be effective.[6][9] |
| Solid Particles (e.g., salts, rust) | Corrosion within the system, carryover from the feed gas. | Install particulate filters (e.g., sock or horsehair filters) in the glycol circulation line.[3][4] |
| Chemical Additives (e.g., MDEA) | Cross-contamination from other processes. | Review your experimental setup to identify and eliminate sources of cross-contamination. Activated carbon filtration can remove many organic chemical additives.[6] |
Diagram: Contaminant Removal Workflow
Caption: Workflow for diagnosing and mitigating contaminant-induced foaming.
Section 2: Operational Parameter-Induced Foaming
Question: My TEG is clean, but I'm still experiencing foaming. Could my operating conditions be the problem?
Answer: Absolutely. Even with pure TEG, certain operational parameters can create conditions that promote foaming. The most critical parameters to investigate are temperature differentials, reboiler temperature, and pH.
Question: How does the temperature difference between the inlet gas and the lean TEG affect foaming?
Answer: A large temperature difference between the hot lean glycol and the cooler inlet gas can cause a rapid condensation of any heavy hydrocarbons present in the gas stream, leading to foaming.[1][3] The recommended practice is to maintain the lean TEG temperature at 5-10°C (9-18°F) above the inlet gas temperature.[8]
Experimental Protocol: Measuring and Adjusting Temperature Differentials
-
Temperature Measurement: Use calibrated temperature probes to accurately measure the temperature of the lean TEG just before it enters the contactor and the temperature of the inlet gas.
-
Calculate the Differential: Subtract the inlet gas temperature from the lean TEG temperature.
-
Adjust as Needed:
-
If the differential is too high: Increase the cooling of the lean TEG after it leaves the regenerator. This can be achieved by adjusting the flow rate of the cooling medium in the heat exchanger.
-
If the lean TEG is cooler than the inlet gas: This can also cause issues. Ensure your heat exchanger is functioning correctly to provide adequate cooling without overcooling.
-
Question: I suspect my reboiler temperature might be too high. What are the consequences, and how can I check it?
Answer: Excessive reboiler temperatures (above 400°F or 204°C) can cause thermal degradation of the TEG.[1][5][8] This degradation produces acidic byproducts and heavier glycols, which can increase the solution's viscosity and foaming tendency.
Experimental Protocol: Verifying Reboiler Temperature and TEG Quality
-
Verify Temperature Reading: Ensure the temperature controller and sensor for your reboiler are calibrated and providing an accurate reading.
-
Sample and Analyze TEG:
-
Collect a sample of the lean TEG from the reboiler.
-
pH Measurement: Use a calibrated pH meter to check the pH of the glycol. A pH below 6.5 can indicate the formation of acidic degradation products. The optimal pH range is typically between 7.0 and 7.5.[3][4]
-
(Optional) Gas Chromatography (GC) Analysis: For a more detailed analysis, a GC can be used to identify and quantify degradation byproducts such as MEG and DEG.[5]
-
Diagram: Decision Tree for Operational Parameter Troubleshooting
Caption: Troubleshooting logic for operational parameter-induced foaming.
Preventative Maintenance and Best Practices
To ensure long-term, foam-free operation of your TEG system, a proactive approach to maintenance and operation is crucial.
-
Regular Glycol Analysis: At a minimum, perform a monthly visual inspection and pH check of your TEG.[10] A more comprehensive annual analysis for degradation products and contaminants is recommended.
-
Filter Maintenance: Regularly inspect and change your particulate and carbon filters.[10] A sudden drop in pressure across a filter can indicate a rupture, while a gradual increase indicates it is becoming clogged.[2]
-
System Cleanliness: If significant contamination has occurred, a full system flush and clean-out may be necessary.[10] This involves draining the old glycol, flushing the system with a suitable cleaning agent, and recharging with fresh, clean TEG.
-
Maintain Detailed Logs: Keep a log of all operational parameters, maintenance activities, and any foaming incidents. This data can be invaluable for identifying trends and quickly resolving future issues.[10]
By implementing these troubleshooting guides and preventative maintenance strategies, you can maintain a healthy TEG system, ensuring the integrity and reliability of your experimental results.
References
- 1. What is Glycol Foaming? | Kimray [kimray.com]
- 2. Foaming In The Glycol Reboiler - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 3. The Top 5 Reasons You're Losing Glycol in Your Gas Dehydration Process | Kimray [kimray.com]
- 4. youtube.com [youtube.com]
- 5. projekter.aau.dk [projekter.aau.dk]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. theengineeringguide.com [theengineeringguide.com]
- 9. mdpi.com [mdpi.com]
- 10. croftsystems.net [croftsystems.net]
Technical Support Center: Improving the Efficiency of Triethylene Glycol Regeneration
Welcome to the technical support center for triethylene glycol (TEG) regeneration. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The information herein is structured to offer not just solutions, but a foundational understanding of the principles governing TEG regeneration, ensuring the scientific integrity and efficiency of your experiments.
This compound is a cornerstone in natural gas dehydration, valued for its hygroscopic properties and high boiling point, which allows for the removal of absorbed water without significant degradation of the glycol itself.[1] An efficient regeneration process is paramount to maintaining high glycol purity, which in turn allows for lower circulation rates, reducing wear on equipment and saving on operational costs.[1] This guide will delve into common challenges encountered during TEG regeneration and provide actionable, scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TEG regeneration process. Each problem is followed by a systematic approach to identify the root cause and implement corrective actions.
Problem 1: Low Lean TEG Purity (<98%)
Low purity of the regenerated (lean) TEG is a common issue that directly impacts the efficiency of the dehydration process.[1]
Potential Causes & Solutions:
-
Insufficient Reboiler Temperature: The reboiler is responsible for heating the rich TEG to boil off the absorbed water.[2]
-
Causality: A lower-than-optimal temperature will not provide enough energy to vaporize the water effectively, leaving a higher residual water content in the glycol.
-
Troubleshooting Steps:
-
Verify the reboiler temperature. The typical operating range is 350°F to 400°F (177°C to 204°C).[1]
-
Gradually increase the reboiler temperature, ensuring it does not exceed the TEG degradation temperature of 404°F (207°C).[1][2] Temperatures above this threshold can lead to thermal breakdown of the TEG, forming corrosive byproducts and reducing its efficacy.[3][4]
-
Monitor the lean TEG purity at each temperature increment to find the optimal setpoint for your system.
-
-
-
Inefficient Stripping Gas System: Stripping gas is used to lower the partial pressure of water in the reboiler, which enhances water removal.[2][5]
-
Causality: By introducing a dry gas, the equilibrium between water in the liquid and vapor phase is shifted, promoting further vaporization of water from the TEG.[5]
-
Troubleshooting Steps:
-
Ensure the stripping gas is being supplied to the reboiler or stripping column.
-
Check the stripping gas flow rate. An insufficient flow rate will not effectively reduce the water's partial pressure.[6] Simulation studies have shown that increasing the stripping gas flow rate can significantly improve TEG purity.[7]
-
Verify that the stripping gas is preheated. Preheating increases its hygroscopic properties, making it more effective at capturing water molecules.[1]
-
-
-
Contamination of Glycol: Impurities such as hydrocarbons, salts, and degradation products can interfere with the regeneration process.[4][8]
-
Causality: Contaminants can lead to foaming, which reduces the surface area for mass transfer, and can also foul heat exchanger surfaces, impeding heat transfer.[4]
-
Troubleshooting Steps:
-
Analyze a sample of the TEG for contaminants. Gas chromatography can be used to determine the purity of industrial TEG.[9]
-
Improve filtration upstream of the regeneration unit. This includes checking and maintaining sock filters, carbon filters, and strainers.[8][10]
-
Consider implementing ultrafiltration to remove submicron particles and degradation products that traditional filters may miss.[11]
-
-
Problem 2: Foaming in the Contactor or Regenerator
Foaming can lead to significant operational issues, including glycol loss and reduced dehydration efficiency.[4]
Potential Causes & Solutions:
-
Hydrocarbon Contamination: Liquid hydrocarbons carried over from the inlet separator are a primary cause of foaming.[4]
-
Causality: Hydrocarbons reduce the surface tension of the glycol, making it easier for gas bubbles to become trapped and form a stable foam.
-
Troubleshooting Steps:
-
-
Glycol Degradation Products: Thermal and oxidative degradation of TEG can produce surfactants that promote foaming.[3][12]
-
Causality: Degradation products, such as organic acids, can alter the physical properties of the glycol, leading to increased foaming tendencies.[3]
-
Troubleshooting Steps:
-
-
Solid Particulates: Fine solid particles can stabilize foam.[4]
-
Causality: Solid particles can accumulate at the gas-liquid interface, strengthening the bubble walls and preventing them from coalescing and breaking.
-
Troubleshooting Steps:
-
Problem 3: High Glycol Losses
Excessive loss of TEG is not only costly but can also indicate underlying operational problems.
Potential Causes & Solutions:
-
Vaporization Losses: High temperatures in the contactor or still column can lead to glycol being carried away with the gas streams.[14]
-
Causality: TEG has a vapor pressure that increases with temperature. At elevated temperatures, more TEG will vaporize and be lost.
-
Troubleshooting Steps:
-
Ensure the lean TEG is adequately cooled before entering the contactor. The lean TEG temperature should be maintained 9-18°F (5-10°C) above the feed gas temperature to prevent hydrocarbon condensation.[2]
-
Check the efficiency of the still column condenser. A malfunctioning condenser will not effectively cool the overhead vapors, allowing more glycol to escape.[15]
-
-
-
Mechanical Leaks: Leaks in pumps, valves, and fittings are a direct source of glycol loss.
-
Causality: Physical breaches in the system allow glycol to escape.
-
Troubleshooting Steps:
-
Conduct regular visual inspections of all equipment for signs of leakage.
-
Implement a preventative maintenance program for pump seals and valve packings.[15]
-
-
-
Entrainment: High gas velocities can physically carry liquid glycol droplets out of the contactor or still column.
-
Causality: If the gas velocity exceeds the design limits of the vessel, the gravitational separation of liquid droplets becomes ineffective.
-
Troubleshooting Steps:
-
Verify that the gas flow rate is within the design capacity of the contactor.
-
Inspect the mist extractor in the top of the contactor for any damage or plugging.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reboiler temperature for TEG regeneration?
The ideal reboiler temperature is typically between 350°F and 400°F (177°C to 204°C).[1] It is critical to not exceed the TEG degradation temperature of 404°F (207°C) to prevent thermal decomposition.[1][2]
Q2: How does stripping gas improve TEG regeneration efficiency?
Stripping gas, which is a dry, high-temperature gas, is introduced into the reboiler to lower the partial pressure of water.[5] This shift in equilibrium enhances the vaporization of water from the glycol, allowing for higher achievable lean TEG purities, often close to 100%.[1]
Q3: What are the common contaminants in TEG and how can they be removed?
Common contaminants include hydrocarbons, solid particulates (like rust and scale), salts, and glycol degradation products.[4][8] These can be removed through a combination of filtration methods:
-
Strainers: For larger particles.[8]
-
Sock Filters: To remove finer solid particles.[8]
-
Carbon Filters: Effective for removing dissolved hydrocarbons, compressor oils, and some degradation products.[8]
-
Ultrafiltration: For removing submicron particles and degradation byproducts.[11]
Q4: Can the TEG circulation rate be optimized?
Yes, optimizing the TEG circulation rate is crucial for efficiency. Over-circulating TEG does not significantly improve dehydration but increases energy consumption and potential for glycol losses.[16] The circulation rate should be set to achieve the desired water dew point depression, with a common industry rule-of-thumb being 3 gallons of TEG per pound of water removed.[16]
Q5: What are the signs of TEG degradation?
Signs of TEG degradation include a change in color (darkening), a decrease in pH (becoming more acidic), increased foaming, and the formation of sludge or solids.[3][12] Thermal degradation, which occurs at temperatures above 404°F (207°C), can produce by-products like monoethylene glycol (MEG) and diethylene glycol (DEG).[12] Oxidative degradation can occur in the presence of oxygen and leads to the formation of organic acids.[13]
Data Presentation
Table 1: Optimal Operating Parameters for TEG Regeneration
| Parameter | Recommended Range | Rationale |
| Reboiler Temperature | 350°F - 400°F (177°C - 204°C) | Balances effective water vaporization with preventing TEG degradation.[1][2] |
| Lean TEG Purity | >98% | Ensures efficient water absorption in the contactor.[1] |
| Lean TEG Temperature at Contactor Inlet | 9-18°F (5-10°C) above feed gas temperature | Prevents hydrocarbon condensation in the contactor.[2] |
| TEG Circulation Rate | 2-5 gallons per pound of water removed | Optimizes dehydration efficiency while minimizing operational costs.[16] |
Experimental Protocols
Protocol 1: Determination of TEG Purity via Gas Chromatography
This protocol outlines a general procedure for analyzing the purity of a TEG sample.
-
Sample Preparation: Dilute a known volume of the TEG sample with a suitable solvent, such as iso-octanol.[9]
-
Instrumentation: Utilize a gas chromatograph (GC) equipped with a flame-ionization detector (FID) and a suitable capillary column (e.g., PEG-20M).[9]
-
Operating Conditions:
-
Set the carrier gas (e.g., helium) flow rate.
-
Program the oven temperature to achieve separation of TEG from impurities and degradation products. An example program could be holding at 135°C, then ramping up to 180°C.[9]
-
-
Injection and Analysis: Inject a small volume of the prepared sample into the GC.
-
Data Processing: Use the area normalization method to calculate the percentage of TEG and identify and quantify any impurities present.[9]
Visualizations
Diagram 1: TEG Regeneration and Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low lean TEG purity.
Diagram 2: Key Factors Influencing TEG Regeneration Efficiency
References
- 1. Glycol Regeneration: 5 Ways to Maximize Glycol Purity | Kimray [kimray.com]
- 2. theengineeringguide.com [theengineeringguide.com]
- 3. cfrchemicals.com [cfrchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. TEG Dehydration: How Does the Stripping Gas Work in Lean TEG Regeneration? – Campbell Tip of the Month [jmcampbell.com]
- 6. ijresonline.com [ijresonline.com]
- 7. projekter.aau.dk [projekter.aau.dk]
- 8. Glycol Filtration: 3 Types and How they Work to Clean Your Glycol | Kimray [kimray.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. croftsystems.net [croftsystems.net]
- 12. projekter.aau.dk [projekter.aau.dk]
- 13. Oxidative degradation of this compound - SINTEF [sintef.no]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. epa.gov [epa.gov]
Technical Support Center: Preventing Corrosion in Triethylene Glycol (TEG) Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing triethylene glycol (TEG) in their experimental setups. This guide is designed to provide expert-level insights and practical, actionable solutions to a critical operational challenge: corrosion. By understanding the underlying mechanisms of corrosion in TEG systems, you can ensure the integrity of your equipment, the reliability of your data, and the longevity of your research infrastructure.
This resource is structured into a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each answer is grounded in established scientific principles and supported by industry best practices to provide a self-validating framework for corrosion management.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of TEG Corrosion
This section addresses the foundational knowledge required to understand why and how corrosion occurs in systems utilizing TEG.
Q1: My pure this compound (TEG) is not inherently corrosive. Why am I seeing corrosion in my carbon steel system?
A1: While pure TEG is indeed non-corrosive, the operational conditions within most experimental and industrial systems introduce contaminants and trigger degradation pathways that produce highly corrosive compounds.[1] The primary culprits are thermal degradation, oxygen ingress, and the absorption of acid gases.[2][3] In essence, it is not the TEG itself, but what it becomes and what it absorbs during operation, that poses a significant corrosion risk to materials like carbon steel.[4]
Q2: What is thermal degradation of TEG and how does it cause corrosion?
A2: Thermal degradation occurs when TEG is exposed to high temperatures, particularly in the presence of oxygen.[5] This is most common in heated sections of your apparatus, such as reboilers, where temperatures can exceed TEG's thermal stability limit (approximately 404°F or 204°C).[4][6] The high heat breaks down TEG molecules into smaller, acidic compounds, primarily organic acids like formic, acetic, and glycolic acid.[5][7] These acids dramatically lower the pH of the glycol solution, creating an acidic environment that aggressively corrodes carbon steel and other metals.[2][7] An aromatic odor in the glycol can be an early indicator of thermal degradation.[3]
Q3: How does oxygen contamination lead to corrosion in a TEG system?
A3: Oxygen ingress is a major contributor to corrosion.[2] Oxygen readily oxidizes the glycol, especially at elevated temperatures, to form organic acids.[2] This process is autocatalytic, meaning the initial formation of acids can accelerate further degradation. Sources of oxygen can include leaks in process lines, improperly sealed storage tanks, or issues with pump seals.[2] Even small amounts of dissolved oxygen can initiate a corrosive cycle that lowers the pH and increases the corrosion rate.
Q4: Can dissolved gases from my experiment, like CO2 or H2S, cause corrosion in the TEG loop?
A4: Absolutely. TEG readily absorbs acid gases such as carbon dioxide (CO2) and hydrogen sulfide (H2S).[5] When these gases dissolve in any residual water within the TEG, they form carbonic acid (H2CO3) and hydrosulfuric acid, respectively.[5] These acids are inherently corrosive to carbon steel.[5] The efficiency of any upstream acid gas removal units is critical to minimizing this corrosion pathway.[2]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Corrosion Issues
This section provides a practical, question-and-answer guide to specific problems you may encounter during your experiments.
Q1: I've noticed my TEG solution has turned from clear to a dark brown or black color. What does this indicate?
A1: A change in TEG color to dark brown or black is a strong visual indicator of advanced thermal degradation.[8] The color change is due to the formation of degradation by-products and potentially the presence of suspended corrosion products (iron oxides). This is a critical warning sign that the glycol has become acidic and corrosive.
-
Immediate Action: Collect a sample of the TEG and measure its pH. A pH below 6.5 is a cause for concern and indicates an acidic, corrosive condition.
-
Troubleshooting Steps:
-
Verify Reboiler Temperature: Ensure the temperature of your heating elements or reboiler does not exceed 400°F (204°C).[9] Hot spots or malfunctioning temperature controllers are common causes. In reboilers, ensure the fire tube is always fully submerged in glycol to prevent superheating and localized burning of the fluid.[10]
-
Check for Oxygen Ingress: Inspect your system for any potential leak points where air could be introduced.
-
Analyze for Contaminants: Consider sending a TEG sample for detailed analysis to identify specific degradation products and contaminants.
-
Q2: The pH of my TEG solution has dropped to 5.5. How do I correct this and what are the risks?
A2: A pH of 5.5 is highly acidic and poses an immediate corrosion risk to your equipment.[11] The primary risk is rapid, generalized corrosion of carbon steel components, leading to equipment failure and contamination of your process fluids with iron particles.
-
Immediate Action: The pH must be neutralized. This is typically done by adding a pH buffer or neutralizer.
-
Solution:
-
Neutralization: Traditionally, amines like monoethanolamine (MEA) or diethanolamine (DEA) have been used to raise the pH.[1][5] However, modern inhibitor packages often contain more stable, non-amine buffering agents that provide longer-lasting pH control without some of the side effects associated with amines (like depletion in high CO2 streams).[5][12]
-
Inhibitor Addition: After neutralization, introduce a suitable corrosion inhibitor package to provide ongoing protection.
-
Root Cause Analysis: A pH drop is a symptom. You must investigate the root cause—be it thermal degradation, oxygen ingress, or acid gas absorption—to prevent recurrence.[13]
-
Q3: I'm seeing pitting corrosion, especially in the hotter sections of my system. What is the specific cause and how can I prevent it?
A3: Pitting corrosion is a localized form of corrosion that can be particularly damaging. In TEG systems, it is often caused by the presence of chlorides or other salt contaminants.[3] Salts can enter the system with the process stream and become concentrated in the glycol. At high temperatures, these salts, especially chlorides, can break down the passive protective layer on metals, leading to intense localized attack and pitting.
-
Troubleshooting Steps:
-
Analyze for Chlorides: Test your TEG for chloride content. High levels confirm this as a likely cause.
-
Improve Upstream Separation: Ensure any upstream scrubbers or separators are working efficiently to remove entrained saline water from your process stream before it contacts the TEG.
-
Select Appropriate Inhibitors: Some corrosion inhibitors are specifically formulated to be effective in the presence of high chloride concentrations.[12] Film-forming inhibitors can be particularly effective at creating a barrier to protect the metal surface.
-
Q4: My system seems to be foaming. Is this related to corrosion?
A4: Yes, foaming can be directly related to corrosion and its causes. Fine, solid particles, such as corrosion products (iron oxides) or degradation products, can stabilize foam.[3][14] Contaminants like liquid hydrocarbons entering the TEG loop can also be a primary cause of foaming.[9] Severe foaming can lead to operational problems, including poor fluid circulation and loss of TEG from the system.
-
Solution:
-
Filtration: Implement effective filtration. Sock filters and activated carbon filters are essential for removing particulates, contaminants, and degradation products from the glycol stream.[14]
-
Address the Root Cause: By controlling corrosion and preventing TEG degradation, you will reduce the formation of foam-stabilizing particles. Ensure proper functioning of inlet separators to prevent hydrocarbon carryover.[14]
-
Part 3: Key Experimental Protocols & Data
To effectively manage and prevent corrosion, a robust monitoring program is essential. The following protocols and data provide a framework for maintaining your TEG system's integrity.
Protocol 1: Routine TEG Fluid Analysis
Objective: To monitor the key parameters of the TEG solution to preemptively identify conditions that could lead to corrosion.
Frequency: Monthly for stable systems; weekly or daily if problems are suspected.
Methodology:
-
Sample Collection: Carefully draw a representative sample of lean (dry) TEG from a designated sample point in your system. Allow the fluid to cool before handling.
-
Visual Inspection: Note the color and clarity of the sample. Any darkness or turbidity is an immediate red flag.
-
pH Measurement:
-
Reserve Alkalinity (Optional but Recommended): This titration-based test measures the fluid's ability to resist a pH drop. It provides a better forward-looking indicator of the buffer's remaining life than pH alone.
-
Iron Content Analysis: Use a spectrophotometer or ICP-MS to determine the concentration of dissolved iron. A rising iron count is a direct indicator of active corrosion.
Reference Data: TEG System Operating Parameters
The following table summarizes key operational parameters and their recommended ranges for minimizing corrosion in a typical carbon steel system.
| Parameter | Recommended Range | Rationale for Corrosion Prevention |
| Lean TEG pH | 7.0 - 9.0 | Maintains an alkaline environment, which passivates carbon steel and minimizes acid-driven corrosion.[7][13] |
| Reboiler Temperature | < 400°F (204°C) | Prevents thermal degradation of TEG and the formation of corrosive organic acids.[6] |
| Dissolved Oxygen | As low as possible | Minimizes oxidative degradation of TEG, a primary pathway for acid formation.[2] |
| Inhibitor Concentration | Per supplier spec (e.g., 1-3.3 vol%) | Ensures a protective film or sufficient buffering capacity is maintained to counteract corrosive species.[12] |
| Total Dissolved Solids (TDS) | Monitor for increase | An increase can indicate salt contamination, which elevates the risk of pitting corrosion.[3] |
Part 4: Visualizing Corrosion Mechanisms and Troubleshooting
Diagrams can help clarify complex processes. The following are represented in DOT language for use with Graphviz.
Diagram 1: The Cycle of TEG Degradation and Corrosion
This diagram illustrates how operational factors lead to the formation of corrosive agents.
Caption: The pathway from operational inputs to active system corrosion in TEG.
Diagram 2: Troubleshooting Workflow for Low TEG pH
This diagram provides a logical decision-making process for addressing a drop in TEG pH.
References
- 1. Corrosion Inhibitors Options In Teg Dehydration Plants - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. onepetro.org [onepetro.org]
- 5. content.ampp.org [content.ampp.org]
- 6. Natural Gas Teg Dehydration Unit Troubleshooting - Cheresources.com Community [cheresources.com]
- 7. cfrchemicals.com [cfrchemicals.com]
- 8. projekter.aau.dk [projekter.aau.dk]
- 9. onepetro.org [onepetro.org]
- 10. youtube.com [youtube.com]
- 11. Understanding the Role of PH in Corrosion Prevention and Control [boquinstrument.com]
- 12. magnumsolvent.com [magnumsolvent.com]
- 13. Quadra’s Technical Service Helps Diagnose and Treat Persistent pH Issues in Customer’s TEG Dehydration Process - Quadra [quadragroup.com]
- 14. theengineeringguide.com [theengineeringguide.com]
Technical Support Center: Optimization of Reaction Conditions in Triethylene Glycol (TEG) Solvent
Welcome to the technical support center for optimizing reaction conditions in triethylene glycol (TEG). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of TEG as a high-boiling point solvent in their synthetic endeavors. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction to this compound in Synthesis
This compound (TEG) is a colorless, odorless, and viscous liquid with a high boiling point of 285 °C.[1] Its strong hydrogen-bonding capabilities make it an excellent solvent for a variety of polar and non-polar compounds.[2] TEG's low volatility and high thermal stability make it particularly suitable for high-temperature reactions and microwave-assisted synthesis.[3][4] However, its unique properties, such as high viscosity and the potential for thermal degradation, can present challenges in a laboratory setting.[5][6] This guide will help you navigate these challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses common issues encountered when using this compound as a reaction solvent.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. 2. Reagent Degradation: The high reaction temperatures may be degrading your starting materials or the product. 3. Poor Reagent Solubility: One or more reagents may not be sufficiently soluble in TEG at the reaction temperature. | 1. Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, you may need to use a more polar eluent system to move compounds off the baseline due to TEG's polarity. 2. Temperature Optimization: If degradation is suspected, lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and stability. Consider using microwave irradiation to achieve localized heating and shorter reaction times, which can minimize degradation.[7] 3. Solubility Enhancement: If solubility is an issue, consider adding a co-solvent. For instance, in the synthesis of CeO2, a mixed solvent system including water was shown to influence the final product morphology. |
| Product Isolation Difficulties | 1. High Boiling Point of TEG: Complete removal of TEG by rotary evaporation is often difficult due to its low vapor pressure. 2. High Viscosity of TEG: The viscosity of TEG can make extractions and filtrations challenging. 3. Product is Polar and Water-Soluble: If your product is polar, it may be difficult to separate from the water-soluble TEG during aqueous work-up. | 1. Aqueous Work-up: For non-polar to moderately polar products, a common and effective method is to dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. The highly polar TEG will preferentially partition into the aqueous layer.[8] 2. Distillation: For thermally stable products with a lower boiling point than TEG, vacuum distillation can be an effective purification method.[9] 3. Chromatography: Direct loading of the crude reaction mixture onto a silica gel column can be effective for separating the product from TEG, especially if the product is significantly less polar than TEG. The highly polar TEG will remain at the top of the column. |
| Reaction Mixture Darkens or Chars | 1. Thermal Degradation of TEG: At temperatures exceeding its decomposition point (around 204-215 °C), TEG can degrade, forming byproducts like organic acids.[5] 2. Reaction with TEG: The hydroxyl groups of TEG may react with certain reagents, especially at high temperatures. | 1. Temperature Control: Carefully control the reaction temperature to stay below the decomposition threshold of TEG. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Reagent Compatibility: Assess the compatibility of your reagents with the hydroxyl groups of TEG. If reactivity is a concern, consider protecting the hydroxyl groups or choosing an alternative high-boiling point aprotic solvent. |
| Inconsistent Reaction Monitoring Results | 1. TLC Streaking: The high viscosity and polarity of TEG can cause streaking on TLC plates, making it difficult to interpret the results. 2. NMR Signal Overlap: The proton signals of TEG can overlap with the signals of your compounds of interest in ¹H NMR. | 1. TLC Sample Preparation: Before spotting on the TLC plate, dilute a small aliquot of the reaction mixture with a less viscous, more volatile solvent (e.g., methanol or acetone) to reduce streaking. 2. NMR Solvent Selection: If possible, use a deuterated solvent for your reaction. If not, the characteristic signals of TEG can often be identified and excluded from the analysis.[10] Alternatively, after an aqueous work-up of a reaction aliquot, the organic extract can be analyzed by NMR. |
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly performed in this compound?
A1: TEG is well-suited for a variety of reactions that require high temperatures. It has been successfully used as a solvent for microwave-assisted organic synthesis (MAOS), including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.[11][12][13][14] It is also used in the Wolff-Kishner reduction, which requires a high-boiling point solvent.[15] Its ability to dissolve a wide range of compounds also makes it a useful solvent for the synthesis of heterocycles and other complex organic molecules.[14]
Q2: How can I effectively remove this compound after my reaction is complete?
A2: For non-polar or moderately polar products, the most common method is to perform an aqueous work-up. Dilute the reaction mixture with a significant amount of water (at least 5-10 volumes) and then extract your product with an immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. The TEG will preferentially dissolve in the aqueous layer. For more polar products, column chromatography directly on the crude mixture can be effective, as the highly polar TEG will have very low mobility on silica gel.
Q3: Are there any specific safety precautions I should take when working with TEG at high temperatures?
A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When heating TEG to high temperatures, use a heating mantle with a temperature controller and a sand bath to ensure even heating and prevent localized overheating, which can lead to decomposition. Be aware that hot TEG is viscous and can cause severe burns.
Q4: How does the viscosity of TEG affect my reaction setup and work-up?
A4: The high viscosity of TEG can make stirring inefficient. Use a powerful overhead stirrer for larger scale reactions to ensure proper mixing. During work-up, the viscosity can lead to slow phase separation in extractions. Diluting with water will reduce the viscosity of the aqueous phase. For filtrations, applying a vacuum can help to pull the viscous liquid through the filter medium more quickly.
Q5: Can I use microwave heating with this compound?
A5: Absolutely. TEG is an excellent solvent for microwave-assisted synthesis due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[16] This can lead to significantly shorter reaction times and often cleaner reactions with fewer byproducts compared to conventional heating.[7]
Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Suzuki Coupling in this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the this compound and the stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with the appropriate work-up and purification procedure based on the properties of your product (see Troubleshooting Guide and FAQs).
Protocol 2: Work-up and Isolation of a Non-Polar Product from a this compound Reaction Mixture
Procedure:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of TEG used).
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product further by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Comparison of Common High-Boiling Point Solvents
| Solvent | Boiling Point (°C) | Melting Point (°C) | Viscosity (cP at 25°C) | Polarity (Dielectric Constant) | Key Hazards |
| This compound (TEG) | 285 | -7 | 37.3 | 23.7 | Low toxicity |
| N,N-Dimethylformamide (DMF) | 153 | -61 | 0.80 | 36.7 | Reproductive toxicity |
| Dimethyl Sulfoxide (DMSO) | 189 | 19 | 2.00 | 47.2 | Readily absorbed through skin |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 1.67 | 32.2 | Reproductive toxicity |
| Sulfolane | 285 | 27.5 | 10.3 | 43.3 | Toxic |
Data compiled from various sources, including PubChem and commercial supplier information.[17]
Visualizations
Experimental Workflow for Microwave Synthesis and Product Isolation
Caption: Workflow for microwave-assisted synthesis in TEG and subsequent product isolation.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in TEG reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20170082709A - Process For The Purification Of this compound - Google Patents [patents.google.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 9. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 13. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. kvmwai.edu.in [kvmwai.edu.in]
- 15. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Triethylene Glycol (TEG) in the Laboratory: A Technical Support Guide
Welcome to the comprehensive technical support guide for the handling and disposal of Triethylene Glycol (TEG) in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations. The following question-and-answer format directly addresses potential issues and frequently asked questions, providing not just procedural steps but the scientific reasoning behind them.
Troubleshooting Guide: Real-Time Experimental Scenarios
This section addresses specific issues you might encounter during your experiments involving TEG, providing step-by-step guidance for immediate and appropriate action.
Scenario 1: Small TEG Spill on a Lab Bench
Question: I've just spilled a small amount of this compound (less than 50 mL) on my lab bench. What is the correct procedure for cleanup?
Answer:
A small spill of TEG is manageable with standard laboratory spill cleanup procedures. The primary objectives are to contain, absorb, and decontaminate the area while ensuring your safety.
Step-by-Step Protocol:
-
Alert and Isolate: Immediately alert personnel in the vicinity. Although TEG has low volatility, it's good practice to ensure the area is cordoned off to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Before approaching the spill, ensure you are wearing appropriate PPE. This includes:
-
Containment: For a small spill, containment is straightforward. Use absorbent pads or paper towels to dike the spill and prevent it from spreading.[4][5]
-
Absorption: Cover the spill with an inert absorbent material.[3][6][7] Suitable absorbents include:
-
Collection: Once the TEG is fully absorbed, use a scoop or tongs to collect the absorbent material.[9] Place the contaminated material into a clearly labeled, sealable plastic bag or container for hazardous waste.[6][9]
-
Decontamination: Wipe down the spill area with a damp cloth or paper towel.[7][9] A final wipe with soap and water is also recommended.
-
Disposal: The sealed bag containing the absorbed TEG is considered chemical waste. Dispose of it according to your institution's hazardous waste disposal guidelines.[10][11] Do not dispose of it in the regular trash.
-
Hygiene: Remove your gloves and wash your hands thoroughly with soap and water.[12]
Scenario 2: A Leaking TEG Container
Question: I've discovered a container of this compound that appears to be slowly leaking in the chemical storage cabinet. How should I manage this situation?
Answer:
A leaking container requires immediate attention to prevent a larger spill and potential exposure. The key is to safely transfer the contents to a new, secure container.
Step-by-Step Protocol:
-
Assess the Situation: Visually inspect the container to determine the extent of the leak. Ensure the storage cabinet is well-ventilated.
-
Gather Supplies: Before handling the leaking container, gather the necessary materials:
-
Safe Transfer:
-
Place the leaking container in a secondary containment tray to catch any drips.
-
Carefully and slowly pour the TEG from the leaking container into the new container, using a funnel to prevent splashing.
-
If the original container is too unstable to pour from, you may need to use a chemical-resistant pump or pipette for the transfer.
-
-
Labeling: Immediately label the new container with the full chemical name ("this compound"), concentration (if applicable), and any relevant hazard information from the original label.
-
Cleanup: Place the empty, leaking container in a labeled bag for hazardous waste disposal. Any contaminated absorbent materials should also be placed in a sealed waste bag.[6]
-
Decontaminate: Wipe down the area in the storage cabinet where the leak occurred with a damp cloth.
-
Documentation: Report the incident to your lab manager or safety officer, as it may indicate a broader issue with the batch of containers.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and disposal of this compound.
1. What are the primary hazards associated with this compound?
This compound is generally considered to have low toxicity.[13] However, it can cause mild irritation to the skin, eyes, and respiratory system upon contact or inhalation of vapors in high concentrations.[12] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[14] It is important to note that while TEG itself is not highly flammable, it is a combustible liquid and can ignite if exposed to high heat or an ignition source.[2][3][7]
2. What type of gloves should I wear when handling TEG?
For handling this compound, it is recommended to use nitrile, chloroprene, or butyl rubber gloves.[1] These materials have been shown to provide adequate protection against incidental contact. Always check the manufacturer's specifications for breakthrough time and permeation rate for the specific gloves you are using.[1]
3. How should this compound be stored in the lab?
TEG should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[4][6][12] Keep containers tightly closed when not in use.[7] TEG is hygroscopic, meaning it can absorb moisture from the air, which could affect its purity.[12][15] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
4. Can I dispose of small amounts of this compound down the drain?
No, you should not dispose of this compound down the drain.[4] While it is water-soluble, introducing chemicals into the sanitary sewer system can have negative environmental consequences and may be prohibited by local regulations.[16] All waste TEG, regardless of quantity, should be collected and disposed of as hazardous waste through your institution's environmental health and safety office.[10][11]
5. What is the proper procedure for disposing of waste TEG?
Waste this compound must be disposed of in accordance with local, state, and federal regulations. The general procedure is as follows:
-
Collect all waste TEG in a designated, properly labeled, and sealed container.
-
The container should be marked with the words "Hazardous Waste" and the full chemical name.[17]
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Never mix TEG waste with other incompatible waste streams.
Data and Decision-Making Tools
This compound (TEG) Properties and Safety Data
| Property | Value | Source |
| CAS Number | 112-27-6 | [12][18] |
| Molecular Formula | C6H14O4 | [14] |
| Molecular Weight | 150.17 g/mol | [13][14] |
| Appearance | Clear, colorless, odorless liquid | [3] |
| Boiling Point | ~285 °C (545 °F) | |
| Flash Point | ~166 °C (330 °F) | [7][19] |
| Solubility in Water | Miscible | [12] |
| OSHA PEL | Not established | [3] |
| NIOSH REL | Not established | [3] |
TEG Spill Response Workflow
The following diagram outlines the decision-making process for responding to a this compound spill in the laboratory.
Caption: Workflow for this compound (TEG) spill response.
References
- 1. Mobile [my.chemius.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 4. kostusa.com [kostusa.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. westliberty.edu [westliberty.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. download.basf.com [download.basf.com]
- 11. sharptechusa.com [sharptechusa.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. download.basf.com [download.basf.com]
- 14. fishersci.com [fishersci.com]
- 15. scribd.com [scribd.com]
- 16. epa.gov [epa.gov]
- 17. hwhenvironmental.com [hwhenvironmental.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Analysis of Triethylene Glycol and Diethylene Glycol for Pharmaceutical and Research Applications
A Senior Application Scientist's Guide to Selecting the Appropriate Glycol
In the landscape of pharmaceutical development and scientific research, the selection of appropriate excipients and solvents is a critical decision that can significantly impact the efficacy, stability, and safety of a formulation. Among the versatile class of glycols, triethylene glycol (TEG) and diethylene glycol (DEG) are frequently considered for their solvent, humectant, and plasticizing properties. However, a nuanced understanding of their distinct chemical and physical characteristics, performance attributes, and, most importantly, their safety profiles, is paramount for any researcher, scientist, or drug development professional.
This guide provides a comprehensive, data-driven comparative analysis of this compound versus diethylene glycol. Moving beyond a simple recitation of properties, we will delve into the causality behind their performance differences and provide a framework for making informed decisions in your research and development endeavors.
At a Glance: Key Physicochemical Properties
A fundamental comparison begins with their intrinsic properties. While both are colorless, odorless, and hygroscopic liquids, their differences in molecular weight and structure give rise to distinct physical characteristics that govern their behavior in various applications.[1]
| Property | This compound (TEG) | Diethylene Glycol (DEG) | Reference(s) |
| Chemical Formula | C6H14O4 | C4H10O3 | [1] |
| Molecular Weight ( g/mol ) | 150.17 | 106.12 | [1] |
| Boiling Point (°C) | 285 - 295 | 244 - 246 | [1] |
| Viscosity (at 25°C, cP) | ~49 | ~36 | [2][3] |
| Hygroscopicity | High | Moderate | [1] |
| Toxicity (Oral, Rat LD50) | >15,000 mg/kg | 12,565 mg/kg | [4][5] |
As illustrated in the table, TEG's higher molecular weight contributes to its higher boiling point and viscosity compared to DEG.[1] This lower volatility can be a significant advantage in applications where stability at elevated temperatures or reduced evaporation is desired.
Performance in Key Applications: A Head-to-Head Comparison
The practical utility of these glycols is best understood by examining their performance in common pharmaceutical and research applications.
Solvent Properties for Active Pharmaceutical Ingredients (APIs)
Both TEG and DEG are effective solvents for a range of active pharmaceutical ingredients, particularly those with poor water solubility. Their solvent power is attributed to the presence of hydroxyl groups and ether linkages, which can engage in hydrogen bonding with solute molecules.[6]
While direct comparative studies on a wide range of APIs are not extensively published, we can infer performance based on their physical properties. TEG's larger molecular structure and additional ether linkage may offer a different solubility profile compared to DEG for certain complex molecules. The choice of solvent can significantly impact the bioavailability of an API.[6] For instance, enhancing the solubility of a poorly water-soluble drug in a liquid formulation can lead to improved absorption in the gastrointestinal tract.[7]
Experimental Protocol: Determination of API Solubility
A standardized protocol to determine the equilibrium solubility of an API in either glycol is crucial for formulation development.
Caption: Workflow for determining API solubility in a glycol solvent.
Step-by-Step Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of the API to a known volume of TEG or DEG in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved API from the saturated solution.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved API.[8]
Hygroscopicity and Humectant Efficacy
The ability to attract and retain moisture is a key characteristic of both glycols, making them effective humectants in topical formulations and desiccants in certain applications. TEG, with its higher number of ether and hydroxyl groups per molecule, generally exhibits superior hygroscopicity compared to DEG.[1] This enhanced moisture-absorbing capacity makes TEG a more efficient choice for applications requiring stringent moisture control.[1]
Experimental Protocol: Comparative Hygroscopicity Analysis
To quantify the difference in hygroscopicity, a gravimetric analysis under controlled humidity can be performed.
Caption: Experimental workflow for comparative hygroscopicity analysis.
Step-by-Step Methodology:
-
Sample Preparation: Place a known weight of anhydrous TEG and DEG into separate, pre-weighed glass dishes.
-
Controlled Environment: Place the dishes in a controlled humidity chamber (e.g., 75% relative humidity using a saturated sodium chloride solution) at a constant temperature.
-
Data Collection: Periodically remove the dishes and re-weigh them at set time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Calculation: Calculate the percentage of water absorbed by each glycol over time.
-
Comparison: Plot the percentage of water absorbed versus time for both glycols to visually compare their hygroscopic nature.
A study on the absorption of water vapor from a gas stream demonstrated that TEG is a highly effective absorbent.[9] While a direct comparison with DEG under the same conditions was not provided in this specific study, the general consensus in the literature points to TEG's superior performance in this regard.[1]
Purity and Impurity Profiles: A Critical Consideration
For pharmaceutical applications, the purity of excipients is non-negotiable. The manufacturing process of both TEG and DEG can result in the presence of related glycols as impurities. For instance, commercial TEG may contain small amounts of diethylene glycol and ethylene glycol.[10]
Analytical Methods for Impurity Profiling
Gas chromatography (GC) coupled with a flame ionization detector (FID) is a standard and robust method for the analysis of impurities in glycols.[11][12] High-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile impurities.[13]
Typical Impurity Profile of Pharmaceutical Grade Glycols:
| Impurity | Typical Specification in Pharmaceutical Grade TEG | Typical Specification in Pharmaceutical Grade DEG | Reference(s) |
| Diethylene Glycol (DEG) | < 0.1% | Main Component | [14] |
| Ethylene Glycol (EG) | < 0.1% | Can be a significant impurity | [14] |
| Water | Varies, typically < 0.2% | Varies, typically < 0.2% | [14] |
It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch of glycol used in pharmaceutical development. The CoA should provide detailed information on the purity and the levels of specific impurities.
The Decisive Factor: A Comparative Look at Safety and Toxicity
The most significant differentiator between this compound and diethylene glycol is their toxicity profile. Diethylene glycol is considerably more toxic than this compound. [5] Ingestion of DEG can lead to severe health consequences, including metabolic acidosis, kidney failure, and neurological damage, which can be fatal.[5] Numerous poisoning incidents have been linked to the illicit substitution of glycerin with DEG in pharmaceutical preparations.
This compound, in contrast, has a much lower order of toxicity.[4] It is generally considered safe for use in a wider range of applications, including cosmetics and as an excipient in certain pharmaceutical formulations, when used within established safe limits.
Regulatory Standing:
Due to its toxicity, the use of diethylene glycol in food and drug products is highly restricted by regulatory agencies worldwide. The United States Pharmacopeia (USP) and other pharmacopeias have strict limits on the amount of DEG that is permissible as an impurity in other substances.[14] this compound, on the other hand, has a more favorable regulatory status for many applications.
Conclusion: Making the Right Choice for Your Application
The choice between this compound and diethylene glycol is not merely a matter of cost or availability; it is a critical decision with significant implications for product performance, stability, and, most importantly, safety.
Choose this compound (TEG) when:
-
Safety is the primary concern: Its significantly lower toxicity profile makes it the preferred choice for pharmaceutical and cosmetic applications.
-
High hygroscopicity is required: TEG's superior ability to absorb moisture is advantageous for dehumidification and as a humectant in topical products.
-
Low volatility is beneficial: Its higher boiling point and lower vapor pressure are ideal for high-temperature applications and to minimize evaporative losses.
Consider Diethylene Glycol (DEG) only when:
-
The application is strictly industrial and non-consumable: Its use in applications where human ingestion is impossible may be considered.
-
Its specific solvent properties are uniquely required and a safer alternative is not viable.
-
Strict quality control measures are in place to prevent its accidental use or contamination of other products.
In the realm of research and drug development, where the margin for error is slim and the well-being of the end-user is paramount, the evidence overwhelmingly supports the selection of This compound over diethylene glycol for most applications. The inherent risks associated with diethylene glycol's toxicity are, in the vast majority of cases, an unacceptable liability. By prioritizing safety and making data-driven decisions, researchers and formulation scientists can ensure the integrity and quality of their work.
References
- 1. atdmco.com [atdmco.com]
- 2. Density, Viscosity, and Thermal Conductivity of Aqueous Ethylene, Diethylene, and this compound Mixtures between 290 K and 450 K | Semantic Scholar [semanticscholar.org]
- 3. datapdf.com [datapdf.com]
- 4. How Does this compound Enhance Product Performance? [eureka.patsnap.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. teamchem.co [teamchem.co]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of Water Vapor Absorption from Gas Using Tetra-Ethylene Glycol (TREG) [ijche.ir]
- 10. agilent.com [agilent.com]
- 11. azom.com [azom.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DETERMINATION OF THE STRUCTURE OF IMPURITIES IN this compound BY NMR AND HPLC-MS/MS OF HIGH RESOLUTION | Usachev | Fine Chemical Technologies [finechem-mirea.ru]
- 14. s4science.at [s4science.at]
analytical methods for the quantification of triethylene glycol in environmental samples
A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol in Environmental Samples
Introduction to this compound and its Environmental Significance
This compound (TEG) is a viscous, colorless, and odorless organic compound with the chemical formula HO(CH₂CH₂O)₃H. It is widely used in various industrial applications, most notably as a dehydrating agent for natural gas.[1] Its hygroscopic nature makes it highly effective in removing water from natural gas streams to prevent the formation of hydrates and corrosion in pipelines.[1] Beyond the oil and gas industry, TEG is also utilized as a plasticizer, a solvent in inks and dyes, and a component in antifreeze and hydraulic fluids.[2]
Given its extensive use, TEG can be released into the environment through industrial effluents, spills, and atmospheric deposition. While generally considered to have low toxicity, its presence in environmental compartments such as water and soil is of concern. Regulatory bodies and environmental agencies monitor its levels to ensure the safety of drinking water sources and ecosystems.[2] This has necessitated the development of robust and sensitive analytical methods for its accurate quantification in complex environmental matrices.
This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of TEG in environmental samples, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into method selection based on performance, sample matrix, and desired sensitivity.
Principles of Analytical Techniques for TEG Quantification
The two predominant chromatographic techniques for TEG analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.
Gas Chromatography (GC)
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. For TEG analysis, which has a relatively high boiling point, appropriate GC conditions are necessary. Common detectors used with GC for TEG quantification include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
GC-FID: This technique is widely used and offers good sensitivity for organic compounds. The FID is a robust and relatively inexpensive detector. Direct aqueous injection can be employed for water samples, though this can lead to contamination of the GC inlet and column, especially with samples high in salts or dissolved solids.[3][4]
-
GC-MS: This provides higher selectivity and definitive identification of TEG based on its mass spectrum. GC-MS is particularly useful for complex matrices where interferences may be present.[5][6] To enhance the volatility of TEG for GC analysis, a derivatization step is often employed, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds in a liquid mobile phase. It is well-suited for the analysis of less volatile and thermally labile compounds like TEG.
-
HPLC with Refractive Index Detection (RID): This is a universal detector that responds to changes in the refractive index of the mobile phase. While it is a simple and cost-effective option, it is less sensitive than other detectors and is susceptible to baseline drift with temperature fluctuations.[8]
-
HPLC with Ultraviolet (UV) Detection: Since TEG lacks a strong chromophore, direct UV detection is not highly sensitive. However, derivatization with a UV-absorbing agent, such as benzoyl chloride, can significantly improve detection limits.[9][10]
-
HPLC with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of TEG.[11] The US Environmental Protection Agency (EPA) has verified a method using HPLC-MS/MS for the analysis of glycols in aqueous samples, which is rapid and requires minimal sample preparation.[2][11]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for TEG quantification is a critical decision that depends on various factors. The following table summarizes the performance characteristics of the different techniques discussed.
| Method | Detector | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | References |
| GC | FID | Water, Soil | ~2 mg/L (Water) | ~5 mg/L (Water) | Robust, cost-effective | Lower sensitivity, potential for inlet contamination with direct aqueous injection | [3][12] |
| GC | MS | Biological Samples, Industrial TEG | ~2 µg/mL (derivatized) | ~7.46 µg/mL (derivatized) | High selectivity, definitive identification | Derivatization often required, more complex instrumentation | [5][6][7] |
| HPLC | RID | Polyethylene Glycol | 25 µg/g | 100 µg/g | Simple, no derivatization needed | Low sensitivity, susceptible to temperature changes | [8] |
| HPLC | UV (with derivatization) | Water | 1 mg/L | 2 mg/L | Improved sensitivity over RID | Derivatization step required | [9][10] |
| HPLC | MS/MS | Water | 10-25 µg/L | 20-50 µg/L | High sensitivity and selectivity, minimal sample prep | Higher instrument cost | [9][10][11] |
| Ion Chromatography | Pulsed Amperometric Detection | Groundwater | Not specified | Not specified | Effective for complex groundwater matrices | Less common for TEG analysis | [13] |
Experimental Protocols
Sample Preparation Workflows
Effective sample preparation is crucial for accurate and precise quantification of TEG. The choice of sample preparation technique depends on the sample matrix and the analytical method to be used.
For water samples, direct aqueous injection is a straightforward approach, particularly for GC-FID and HPLC-MS/MS analysis.[3][11] However, to prevent contamination of the analytical system, especially with saline samples, a solid-phase extraction (SPE) cleanup may be beneficial.[4]
Caption: Workflow for Water Sample Preparation.
For solid matrices like soil and sediment, an extraction step is necessary to transfer the TEG into a liquid phase for analysis.
-
Extraction: The soil sample is typically extracted with deionized water using a mechanical shaker.[3]
-
Centrifugation/Filtration: The resulting slurry is centrifuged or filtered to separate the aqueous extract from the solid particles.[3]
-
Analysis: The aqueous extract can then be analyzed directly by GC or HPLC.
Caption: Workflow for Soil and Sediment Sample Preparation.
Detailed Protocol: GC-MS Analysis of TEG with Derivatization
This protocol is a generalized procedure based on methods for the analysis of glycols in biological and other matrices.[6][7][14]
-
Sample Preparation:
-
For aqueous samples, a small volume (e.g., 50 µL) is taken.
-
An internal standard (e.g., deuterated TEG) is added for accurate quantification.
-
Proteins can be precipitated with acetonitrile, followed by centrifugation.
-
-
Derivatization:
-
The supernatant is transferred to a clean vial and evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 80°C for 30 minutes).[7]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
GC Column: A suitable capillary column, such as a DB-5MS, is used for separation.[14]
-
Temperature Program: An appropriate temperature program is employed to ensure good separation of the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Caption: Detailed Workflow for GC-MS Analysis of TEG.
Detailed Protocol: HPLC-MS/MS Analysis of TEG in Water
This protocol is based on the EPA-verified method for the analysis of glycols in aqueous samples.[11]
-
Sample Preparation:
-
Water samples require minimal preparation. They may be filtered to remove particulate matter.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system is used.
-
Chromatographic Column: A suitable reversed-phase column is employed for separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
MS/MS Detector: A tandem mass spectrometer is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for TEG are monitored.
-
-
Quantification:
-
Quantification is performed using an external calibration curve prepared with TEG standards of known concentrations.
-
Caption: Workflow for HPLC-MS/MS Analysis of TEG in Water.
Conclusion
The quantification of this compound in environmental samples can be effectively achieved using both gas and liquid chromatography techniques. The choice of the optimal method is a balance between the required sensitivity, the complexity of the sample matrix, and the available resources.
For rapid and highly sensitive analysis of aqueous samples with minimal preparation, HPLC-MS/MS stands out as the superior method, as validated by the EPA.[11] When high selectivity and definitive identification are paramount, especially in complex matrices or for confirmatory purposes, GC-MS , often coupled with a derivatization step, is a powerful tool.[6][7] For routine monitoring where high sensitivity is not the primary concern, GC-FID offers a robust and cost-effective solution.[3]
As environmental regulations become more stringent, the demand for analytical methods with lower detection limits and higher accuracy will continue to grow. The ongoing advancements in chromatographic and mass spectrometric technologies will undoubtedly lead to further improvements in the quantification of TEG and other environmental contaminants.
References
- 1. VUV Analytics [vuvanalytics.com]
- 2. epa.gov [epa.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 6. Validated GC-MS methods to detect ethylene, diethylene, and this compound in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Tthis compound in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]
- 9. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Antimicrobial Efficacy of Triethylene Glycol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antimicrobial efficacy of triethylene glycol (TEG) against a spectrum of microorganisms. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting TEG's use, compares its performance with other common antimicrobial agents, and provides detailed protocols for its validation. Our focus is on fostering a comprehensive understanding of TEG's capabilities and limitations to inform its potential applications in sanitization and therapeutic development.
Introduction: The Scientific Rationale for Investigating this compound
This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH) is a viscous, odorless, and colorless liquid with established applications as a plasticizer and in air sanitization products.[1][2] Its low toxicity, low vapor pressure, and broad material compatibility have made it a subject of interest for its antimicrobial properties, particularly for air disinfection in occupied spaces.[1][2] This guide synthesizes the available scientific evidence to provide a clear perspective on its efficacy.
The primary impetus for this guide is the renewed interest in safe and effective antimicrobial agents, particularly for controlling airborne pathogens. Understanding the nuances of TEG's performance requires a critical evaluation of its activity against bacteria, viruses, and fungi, and a direct comparison with established antimicrobial agents.
Mechanism of Antimicrobial Action: A Tale of Two Phases
The antimicrobial action of this compound is multifaceted and highly dependent on its physical state.
As an Airborne Disinfectant: The most potent antimicrobial activity of TEG is observed when it is aerosolized.[1][3] The mechanism is not one of direct chemical reactivity in the vapor phase but rather a physical process of condensation. TEG vapor molecules condense onto airborne droplets containing microorganisms.[3] This condensation rapidly increases the concentration of TEG within the droplet, creating a localized environment that is lethal to the microbes.[3] The hygroscopic nature of TEG is a critical factor in this process, with optimal activity generally observed at relative humidities between 40% and 60%.[2]
In Liquid Formulations: In solution, the antimicrobial activity of glycols, including TEG, is generally attributed to their ability to reduce the surface tension of the microbial cell wall.[4] This disruption can lead to increased membrane permeability and ultimately cell lysis. However, it is important to note that the concentrations required for significant antimicrobial activity in liquid solutions are substantially higher than those effective in the air.[2] Some studies have even indicated that at very low concentrations, some glycols can serve as a nutrient source for certain bacteria.[4]
Comparative Efficacy Analysis: TEG vs. Alternative Antimicrobial Agents
An objective assessment of TEG's antimicrobial efficacy necessitates a comparison with other commonly used agents. This section provides a data-driven comparison against propylene glycol and quaternary ammonium compounds (QACs).
Antibacterial and Antifungal Efficacy: A Focus on Minimum Inhibitory and Bactericidal Concentrations
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Propylene Glycol (PG): Propylene glycol has demonstrated bactericidal activity against a variety of microorganisms. For instance, one study reported MBC values of 50% for Streptococcus mutans and Escherichia coli, and 25% for Enterococcus faecalis.[5] Another study indicated an approximate MIC of 10% (v/v) for both propan-1,3-diol and propylene glycol.[6]
Quaternary Ammonium Compounds (QACs): QACs are potent disinfectants with a broad spectrum of activity. Their MIC and MBC values are significantly lower than those of glycols, often in the range of micrograms per milliliter (µg/mL).[7][8] For example, MIC values for various QACs against strains of Staphylococcus aureus and Escherichia coli can range from 0.5 to 16 µg/mL.[7]
Table 1: Comparative Antibacterial and Antifungal Efficacy (Liquid Formulations)
| Antimicrobial Agent | Microorganism | MIC | MBC | Reference(s) |
| This compound (TEG) | Various Bacteria & Fungi | Not consistently determined in literature | Not consistently determined in literature | [2] |
| Propylene Glycol (PG) | Streptococcus mutans | ~10% (v/v) | 50% | [5][6] |
| Escherichia coli | ~10% (v/v) | 50% | [5][6] | |
| Enterococcus faecalis | ~10% (v/v) | 25% | [5][6] | |
| Quaternary Ammonium Compounds (QACs) | Staphylococcus aureus | 0.5 - 16 µg/mL | 1 - 32 µg/mL | [7][8] |
| Escherichia coli | 1 - 64 µg/mL | 2 - 128 µg/mL | [7][8] |
Virucidal Efficacy: A Strength of Airborne TEG
The virucidal properties of TEG are most pronounced when it is used as an air disinfectant.
This compound (TEG): Studies have demonstrated significant inactivation of airborne viruses by TEG vapor. For instance, against bacteriophage MS2, a surrogate for non-enveloped viruses, TEG at a concentration of approximately 1.2–1.5 mg/m³ in the air resulted in up to 99.9% (3-log) inactivation within 90 minutes.[9][10] Another study showed a 2 to 4.5 net log reduction in the concentration of viable airborne bacteria, viruses, and mycobacteria within 30-60 minutes at a TEG concentration of approximately 0.7 mg/m³.[11]
Propylene Glycol (PG): Propylene glycol vapor has also been shown to be effective against airborne viruses. For example, it has demonstrated pronounced antiviral activity against the influenza A virus.[12]
Quaternary Ammonium Compounds (QACs): QACs are effective against many enveloped viruses through the disruption of the viral envelope. Their efficacy against non-enveloped viruses can be more variable.[13]
Table 2: Comparative Virucidal Efficacy (Airborne Disinfection)
| Antimicrobial Agent | Virus | Concentration | Time | Log Reduction | Reference(s) |
| This compound (TEG) | Bacteriophage MS2 | ~1.2–1.5 mg/m³ | 90 min | Up to 3.0 | [9][10] |
| Various airborne viruses | ~0.7 mg/m³ | 30-60 min | 2.0 - 4.5 | [11] | |
| Propylene Glycol (PG) | Influenza A Virus | Not specified | Not specified | Effective | [12] |
| Quaternary Ammonium Compounds (QACs) | Enveloped Viruses | Varies | Varies | Effective | [13] |
Experimental Protocols for Efficacy Validation
To ensure scientific rigor, the following detailed protocols are provided for determining the antimicrobial efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of TEG.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of TEG Solutions: Prepare a stock solution of TEG in sterile Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the TEG stock solution with MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well containing the TEG dilutions.
-
Controls: Include a positive control well (MHB with inoculum, no TEG) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of TEG at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is cidal.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Methodology:
-
Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations of TEG where no visible growth was observed.
-
Subculturing: Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well onto a fresh, sterile agar plate (e.g., Tryptic Soy Agar).
-
Spreading: Spread the aliquot evenly across the surface of the agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is defined as the lowest concentration of TEG that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Viral Inactivation Assay (Airborne)
This protocol describes a method to evaluate the efficacy of aerosolized TEG in inactivating airborne viruses.
Workflow for Airborne Viral Inactivation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Propylene Glycol - Technical Library [hydratechfluids.com]
- 5. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of test methodology on the efficacy of this compound (Grignard Pure) against bacteriophage MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Triethylene Glycol and Solid Desiccants for Scientific and Industrial Dehydration Applications
For researchers, scientists, and drug development professionals, maintaining anhydrous conditions is paramount to experimental success and product stability. The choice of desiccant can significantly impact the efficiency, cost, and integrity of these processes. This guide provides an in-depth technical comparison of triethylene glycol (TEG), a liquid desiccant, with common solid desiccants such as silica gel, molecular sieves, and activated alumina. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed decision for your specific application.
Introduction: The Critical Role of Dehydration
Water, a ubiquitous solvent, can be a significant impediment in numerous scientific and industrial processes. Its presence can lead to unwanted side reactions, degradation of sensitive materials, and corrosion of equipment.[1] Desiccants are materials that attract and hold water molecules, thereby reducing the humidity of the surrounding environment. They are broadly classified into two categories: liquid absorbents and solid adsorbents. This guide will focus on a comparative analysis of a prominent liquid desiccant, this compound, against widely used solid desiccants.
Mechanism of Dehydration: A Tale of Two Processes
The fundamental difference between liquid and solid desiccants lies in their mechanism of water removal.
This compound (TEG): Absorption
TEG is a hygroscopic liquid that physically absorbs water vapor.[2] The process involves the formation of hydrogen bonds between the hydroxyl groups in the TEG molecules and water molecules. This is a bulk phenomenon where water dissolves into the liquid TEG.
Solid Desiccants: Adsorption
Solid desiccants like silica gel, molecular sieves, and activated alumina operate through adsorption.[3] This is a surface phenomenon where water molecules adhere to the porous surface of the solid material. The high surface area of these materials allows them to hold a significant amount of water.
Caption: Dehydration mechanisms of liquid and solid desiccants.
Performance Metrics: A Head-to-Head Comparison
The selection of a desiccant is a multi-faceted decision that depends on several key performance indicators.
Water Absorption Capacity
Water absorption capacity is a measure of the amount of water a desiccant can hold per unit of its own weight, typically expressed as a weight percentage (wt%).
| Desiccant | Typical Water Absorption Capacity (wt%) | Notes |
| This compound (TEG) | Variable (dependent on concentration and temperature) | Can be highly effective in continuous processes. |
| Silica Gel | 20 - 40% | High capacity at high relative humidity.[4] |
| Molecular Sieves | 15 - 22% | Highly effective at low relative humidity and high temperatures.[5] |
| Activated Alumina | 12 - 18% | Good performance at high relative humidity. |
Note: The water absorption capacity of TEG is a function of its concentration. A higher concentration of TEG results in a greater capacity to absorb water.
Dehydration Efficiency
Dehydration efficiency refers to the degree to which the desiccant can reduce the water content of the surrounding environment, often measured by the achievable dew point.
-
This compound (TEG): In industrial applications like natural gas dehydration, TEG can reduce the water content from an initial value of 19.84 lb/MMSCF to as low as 4.783 lb/MMSCF, well below the tolerated limit of 6-7 lb/MMSCFD.[1][2]
-
Silica Gel: Effective at reducing relative humidity to around 40%.
-
Molecular Sieves: Can achieve very low dew points, making them suitable for applications requiring ultra-dry conditions.[5]
-
Activated Alumina: Provides moderate dew point depression.
Regeneration
Regeneration is the process of removing the absorbed or adsorbed water from the desiccant, allowing for its reuse. This is a critical factor in the overall cost and energy consumption of the dehydration process.
| Desiccant | Typical Regeneration Temperature (°C) | Regeneration Energy |
| This compound (TEG) | 190 - 210 | ~282 kJ/L of TEG |
| Silica Gel | 120 - 180 | ~3255 kJ/kg of water removed[4] |
| Molecular Sieves | 200 - 315 | Up to ~3390 kJ/kg of water removed |
| Activated Alumina | 150 - 200 | Similar to silica gel |
Note: The regeneration energy for TEG is primarily the heat required to boil the water out of the glycol solution. For solid desiccants, it is the energy needed to break the bonds between the water molecules and the adsorbent surface.
Caption: Regeneration processes for liquid and solid desiccants.
Chemical Compatibility
For laboratory and pharmaceutical applications, the chemical compatibility of the desiccant with the materials of construction and the substances being dried is of utmost importance.
| Desiccant | Compatible Materials | Incompatible Materials |
| This compound (TEG) | Stainless steel, Aluminum, PEEK, FKM, Borosilicate glass | Some rubbers (can cause swelling and degradation)[3][6][7][8] |
| Silica Gel | Glass, Stainless steel, most plastics | Strong alkalis, hydrofluoric acid |
| Molecular Sieves | Glass, Stainless steel, most plastics | Strong acids |
| Activated Alumina | Glass, Stainless steel, most plastics | Strong acids and bases |
Experimental Protocols for Performance Evaluation
To ensure a fair and accurate comparison of desiccant performance, standardized experimental protocols are essential.
Protocol for Determining Water Absorption Capacity
This protocol outlines a gravimetric method for determining the water absorption capacity of both liquid and solid desiccants.
Materials and Equipment:
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance (readable to 0.1 mg)
-
Weighing dishes (glass for TEG, aluminum for solid desiccants)
-
Desiccator with a fresh desiccant
-
This compound (analytical grade)
-
Silica gel, molecular sieves, activated alumina (pre-conditioned)
Procedure:
-
Pre-conditioning: Dry the solid desiccants in an oven at their recommended regeneration temperature for at least 4 hours to remove any pre-adsorbed moisture. Cool to room temperature in a desiccator. For TEG, use it as received (or at a specific concentration if desired).
-
Initial Weighing: Accurately weigh a clean, dry weighing dish (m_dish). Add approximately 2-3 g of the desiccant to the dish and record the initial weight (m_initial).
-
Exposure: Place the weighing dish with the desiccant in the environmental chamber set to a specific temperature and relative humidity (e.g., 25°C and 75% RH).
-
Periodic Weighing: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish from the chamber and quickly weigh it (m_t).
-
Equilibrium: Continue the periodic weighing until three consecutive readings, taken at least 4 hours apart, show a weight change of less than 0.1%. This indicates that the desiccant has reached its equilibrium water absorption capacity under the given conditions. Record the final weight (m_final).
-
Calculation: Calculate the water absorption capacity as a weight percentage:
Water Absorption Capacity (wt%) = [(m_final - m_initial) / (m_initial - m_dish)] * 100
Caption: Experimental workflow for determining water absorption capacity.
Protocol for Evaluating Dehydration Efficiency (Dew Point Measurement)
This protocol describes a method to assess the dehydration efficiency of a desiccant by measuring the dew point of a gas stream passed through it.
Materials and Equipment:
-
Gas cylinder with a known moisture content (e.g., compressed air)
-
Flow meter
-
Desiccant column (packed with solid desiccant or containing TEG)
-
Chilled mirror dew point hygrometer
-
Tubing and fittings (stainless steel or PTFE)
Procedure:
-
System Setup: Assemble the experimental setup as shown in the diagram below. Ensure all connections are leak-tight.
-
Bypass Measurement: Initially, bypass the desiccant column and measure the dew point of the incoming gas stream using the hygrometer. This is the initial dew point (DP_initial).
-
Dehydration: Direct the gas flow through the desiccant column at a controlled flow rate.
-
Outlet Dew Point Measurement: Measure the dew point of the gas exiting the desiccant column (DP_final). Allow the reading to stabilize.
-
Calculation: The dehydration efficiency can be expressed as the dew point depression:
Dew Point Depression (°C) = DP_initial - DP_final
Caption: Experimental setup for dew point measurement.
Conclusion: Selecting the Optimal Desiccant
The choice between this compound and solid desiccants is not a one-size-fits-all decision. It is contingent on the specific requirements of the application.
-
This compound (TEG) is an excellent choice for large-scale, continuous industrial processes where a high degree of dehydration is required and the regeneration energy can be efficiently integrated into the process. Its liquid nature allows for easy handling and circulation.
-
Silica Gel is a versatile and cost-effective option for general-purpose drying, particularly in applications with high relative humidity.
-
Molecular Sieves are unparalleled in their ability to achieve ultra-low dew points, making them indispensable for applications requiring extremely anhydrous conditions.
-
Activated Alumina offers a robust and economical solution for drying compressed air and other gases, especially at high relative humidity.
By carefully considering the performance metrics and experimental data presented in this guide, researchers, scientists, and drug development professionals can select the most appropriate desiccant to ensure the integrity and success of their critical processes.
References
- 1. projekter.aau.dk [projekter.aau.dk]
- 2. vurup.sk [vurup.sk]
- 3. fishersci.ca [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Proper regeneration of molecular sieves in TSA processes—Part 2 | Gas Processing & LNG [gasprocessingnews.com]
- 6. marcorubber.com [marcorubber.com]
- 7. zeusinc.com [zeusinc.com]
- 8. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
A Senior Application Scientist's Guide to Validating Triethylene Glycol as a Non-Toxic Solvent Alternative
For researchers, scientists, and professionals in drug development, solvent selection is a critical decision that profoundly impacts experimental outcomes, safety, and environmental footprint. Historically, powerful but toxic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been staples in the laboratory. However, a growing emphasis on safety and sustainability necessitates the validation of safer, effective alternatives. This guide provides an in-depth comparison of Triethylene Glycol (TEG) with common solvents and offers detailed protocols for its validation in your laboratory setting.
The Imperative for Safer Solvents
The ideal solvent should possess strong solubilizing power, be inert to reaction conditions, be easily removable, and, crucially, exhibit a low toxicity profile.[1] Solvents are not merely inert vehicles for solutes; they can influence reaction rates, chemical equilibria, and even the biological activity of tested compounds. Many conventional solvents are classified as hazardous due to their toxicity, flammability, and environmental persistence.[1][2] For instance, DMF is a potent liver toxin and is associated with reproductive and developmental toxicity.[3] This underscores the urgent need for greener, safer alternatives that do not compromise performance.
This compound (TEG) emerges as a compelling candidate. It is a colorless, odorless, viscous liquid with a high boiling point and is completely miscible with water and many organic liquids.[4][5] Its established use as a liquid desiccant and in air sanitization hints at its low volatility and mild nature, making it a prime subject for validation as a laboratory solvent.[4][6][7]
Comparative Analysis: TEG vs. Conventional Solvents
An objective evaluation requires a head-to-head comparison of key attributes: toxicity and physicochemical properties.
Toxicological Profile
A solvent's toxicity is a primary concern for both personnel safety and the integrity of biological experiments. The median lethal dose (LD50) is a common metric for acute toxicity; a higher LD50 value indicates lower toxicity.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Solvent | Oral LD50 (mg/kg) | Toxicity Classification |
| This compound (TEG) | 17,000 - 22,060 [8][9][10] | Practically Non-toxic |
| Propylene Glycol (PG) | 20,000[11][12][13] | Practically Non-toxic |
| Dimethyl Sulfoxide (DMSO) | 14,500 - 28,300[14][15] | Practically Non-toxic |
| Dimethylformamide (DMF) | 2,800 - 3,040 [16][17] | Moderately Toxic |
As the data clearly indicates, TEG's acute oral toxicity is exceptionally low, comparable to Propylene Glycol and DMSO, and significantly lower than DMF.[8][13][14] DMF is noted for its potential to cause liver and kidney damage, among other adverse effects.[3] In contrast, TEG is regarded as having low toxicity, making it a much safer handling alternative.[7]
Physicochemical Properties
A solvent's physical properties dictate its suitability for specific applications, from chemical synthesis to biological assays.
Table 2: Key Physicochemical Properties of Selected Solvents
| Property | This compound (TEG) | Propylene Glycol (PG) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Formula | C₆H₁₄O₄[7] | C₃H₈O₂[18] | (CH₃)₂SO | HCON(CH₃)₂ |
| Molecular Weight ( g/mol ) | 150.17[7] | 76.09[19][20] | 78.13 | 73.09[21] |
| Boiling Point (°C) | 285 - 287[4][7] | 188.2[19] | 189[22] | 153[23] |
| Melting Point (°C) | -7[4][7] | -59[19] | 18.5 | -61[21] |
| Density (g/mL at 20°C) | 1.124[6] | 1.036[19][20] | 1.100 | 0.948[21] |
| Vapor Pressure (kPa at 20°C) | <0.01 | 0.01 | 0.06 | 0.38[23] |
| Polarity | Polar Protic | Polar Protic | Polar Aprotic | Polar Aprotic |
| Miscibility with Water | Miscible[4] | Miscible[19] | Miscible | Miscible |
TEG's high boiling point and consequently low vapor pressure are significant advantages.[4][7] This minimizes evaporation, ensuring consistent concentrations in assays and reducing inhalation exposure for lab personnel. Its polar protic nature, stemming from the hydroxyl groups, makes it an excellent solvent for a wide range of polar compounds.[6]
Experimental Validation: A Step-by-Step Approach
To confidently substitute a conventional solvent with TEG, in-house validation is essential. The following protocols provide a framework for assessing TEG's performance in two common laboratory applications: solubility testing and cytotoxicity assays.
Workflow for Solvent Validation
The process begins with a simple solubility screen, followed by a functional assay to ensure the solvent does not interfere with biological endpoints.
Caption: Workflow for validating TEG as a solvent alternative.
Protocol 1: Active Pharmaceutical Ingredient (API) Solubility Assessment
Objective: To determine the solubility of a test compound in TEG compared to a standard solvent (e.g., DMSO).
Materials:
-
Test API
-
This compound (TEG), high purity
-
Dimethyl Sulfoxide (DMSO), high purity
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the test API in the standard solvent (e.g., 100 mM in DMSO). This will serve as a reference.
-
-
Saturated Solution Preparation:
-
Add an excess amount of the solid test API to a pre-weighed vial.
-
Add a known volume of TEG (e.g., 1 mL) to the vial.
-
Repeat in a separate vial with the standard solvent (e.g., DMSO) as a control.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is a standard period to ensure that the dissolution process has reached equilibrium, providing a true measure of solubility.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved API. Causality Note: Centrifugation is critical to separate the saturated supernatant from any remaining solid, preventing overestimation of solubility.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant from each vial.
-
Perform a large serial dilution of the supernatant in a suitable analysis solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using HPLC or UV-Vis spectrophotometry against a standard curve prepared from the stock solution.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or molarity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the inherent cytotoxicity of TEG on a relevant cell line and ensure it does not interfere with the assay readout compared to a standard solvent.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (TEG)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[24][25]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[26]
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[26]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Solvent Treatment:
-
Prepare serial dilutions of TEG and DMSO in complete culture medium. A typical final concentration range to test would be from 0.1% to 2% (v/v).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different solvent concentrations.
-
Include "medium only" wells as an untreated control.[26] Trustworthiness Note: Including a vehicle control (the solvent) is essential to differentiate the effect of the solvent from the effect of a dissolved compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to your typical drug-screening experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Conclusion and Future Perspectives
The experimental data overwhelmingly supports the classification of this compound as a non-toxic and viable solvent alternative for many applications in research and drug development. Its low volatility, high boiling point, and excellent safety profile make it a superior choice over more hazardous solvents like DMF. While its solubilizing power for highly nonpolar compounds may differ from aprotic solvents like DMSO, its performance with a broad range of APIs is often comparable.
By following the validation protocols outlined in this guide, research teams can confidently adopt TEG, leading to a safer laboratory environment without compromising scientific rigor. The move towards greener, safer solvents is not just a regulatory trend but a collective responsibility of the scientific community.
References
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. cerij.or.jp [cerij.or.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ladco.com.ar [ladco.com.ar]
- 6. This compound | 112-27-6 [chemicalbook.com]
- 7. amipetro.com [amipetro.com]
- 8. fishersci.com [fishersci.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. columbuschemical.com [columbuschemical.com]
- 11. Propylene glycol - Wikipedia [en.wikipedia.org]
- 12. solvet.ca [solvet.ca]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Dimethyl Sulfoxide (DMSO) Health & Safety [yufenggp.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. manavchem.com [manavchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Propylene glycol - PCC Group Product Portal [products.pcc.eu]
- 19. Propylene glycol | 57-55-6 [chemicalbook.com]
- 20. Propylene glycol | Description, Formula, Production, & Uses | Britannica [britannica.com]
- 21. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. kianresin.com [kianresin.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
- 26. benchchem.com [benchchem.com]
- 27. broadpharm.com [broadpharm.com]
Safety Operating Guide
Foundational Knowledge: Understanding Triethylene Glycol
A Comprehensive Guide to the Proper Disposal of Triethylene Glycol (TEG) for Laboratory Professionals
As a cornerstone of modern research and development, the responsible management of chemical waste is not merely a regulatory obligation but a fundamental aspect of scientific integrity and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound (TEG), a common solvent, plasticizer, and dehydrating agent in laboratory and industrial settings. Adherence to these procedures will ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.
This compound (C₆H₁₄O₄, CAS No. 112-27-6) is a colorless, viscous liquid with a low volatility.[1][2] In its pure, unused state, TEG is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) criteria.[3] However, the critical consideration for disposal arises from its use. As TEG circulates in various systems, it can become contaminated with a range of substances, including heavy metals like lead, cadmium, and chromium, which can alter its chemical profile and necessitate its classification as hazardous waste.[4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling TEG waste, it is imperative to establish a robust safety protocol. The primary objective is to minimize exposure through inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side shields are recommended as a minimum.[5] For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be employed.
-
Hand Protection: Chemically resistant gloves are essential. Suitable materials include nitrile rubber, chloroprene rubber, or butyl rubber.[5] Always consult the glove manufacturer's specifications for compatibility and breakthrough times.
-
Skin Protection: Standard laboratory coats are typically sufficient. For larger quantities or significant spill risks, a chemical-resistant apron or suit may be necessary.[5]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not usually required. However, if mists or aerosols are generated, a respirator with an appropriate organic vapor cartridge should be used.[1][6]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The approach depends on the scale of the spill.
Minor Spills (<4 Liters):
-
Ensure Ventilation: Work in a well-ventilated area to prevent the accumulation of vapors.[7]
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[6][7][8]
-
Absorption: Apply the absorbent material to the spill and allow it to fully absorb the TEG.
-
Collection: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, sealable container for disposal.[3][6][9]
-
Decontamination: Clean the spill area with soap and water, collecting the rinse water for proper disposal if local regulations require it.[8]
Major Spills (>4 Liters):
-
Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[7]
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: Prevent the spill from entering drains, sewers, or watercourses.[6][9][10]
-
Emergency Response: Contact your institution's Environmental, Health & Safety (EHS) office or the appropriate emergency response team for cleanup and disposal.[7]
The Core of Disposal: Waste Characterization and Segregation
The cornerstone of proper TEG disposal is determining whether the waste is hazardous. This is not a discretionary decision but a scientific determination based on the waste's characteristics and any contaminants it may have acquired during use.[4]
Step-by-Step Waste Characterization:
-
Review of Use: Document the process in which the TEG was used. Identify any potential contaminants, such as heavy metals or other hazardous chemicals, that may have been introduced.
-
Laboratory Analysis: If contamination is suspected or the process history is unknown, laboratory analysis is required. The most common method is the Toxicity Characteristic Leaching Procedure (TCLP), which determines if hazardous constituents could leach into groundwater under landfill conditions.[4]
-
Classification: Based on the analytical results and knowledge of the waste stream, classify the TEG waste as either non-hazardous or hazardous according to local, state, and federal regulations.
Once characterized, TEG waste must be segregated and stored appropriately:
-
Containers: Use durable, sealed containers that are clearly labeled.[11] Do not reuse containers that previously held incompatible materials.[11]
-
Labeling: For hazardous waste, containers must be marked with the words "Hazardous Waste," the name and address of the generator, and the date when waste accumulation began.[4]
Disposal Pathways for this compound
The appropriate disposal method is contingent on the waste characterization, local regulations, and available facilities. Under no circumstances should TEG be poured down the drain or disposed of in regular trash. [1][4][6][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for proper TEG disposal.
Method 1: Recycling and Reclamation
For large quantities of TEG, particularly from industrial processes like natural gas dehydration, recycling is a viable and environmentally preferred option.[2][12]
-
Mechanism: Methods such as vacuum distillation can effectively separate TEG from contaminants.[12] The process involves heating the spent TEG under a vacuum to its evaporation point, then moving the vapors to a separate chamber for cooling and condensation, leaving contaminants behind.[12] Advanced distillation can yield TEG of virgin-equivalent quality.[13]
-
Advantages: Reduces waste generation, conserves resources, and can be economically beneficial by minimizing the need to purchase new TEG.[12]
-
Implementation: This is typically carried out by specialized recycling companies or through on-site reclamation units.[3][12][13]
Method 2: Incineration
Incineration is a common disposal method for both hazardous and non-hazardous TEG waste.
-
Mechanism: In a licensed industrial incinerator, TEG is subjected to high temperatures, leading to its complete combustion into carbon dioxide (CO₂) and water (H₂O). This process must be conducted in compliance with local air quality regulations.[10]
-
Advantages: Effectively destroys organic contaminants.
-
Implementation: The TEG waste must be transported by a licensed hazardous waste hauler to a permitted thermal treatment facility.
Method 3: Landfill
Disposal in a landfill is generally reserved for TEG waste that has been characterized as non-hazardous.
-
Mechanism: The non-hazardous TEG, often absorbed onto a solid medium, is placed in a designated industrial waste landfill.
-
Considerations: Even if classified as non-hazardous, direct landfilling of liquid waste is often restricted. Consultation with local waste management authorities is crucial to determine if this is a permissible option.[9]
Summary of Disposal Options
| Disposal Method | Applicability | Advantages | Disadvantages |
| Recycling/Reclamation | Large quantities, especially from industrial processes; contaminated TEG. | Environmentally preferred, conserves resources, cost-effective at scale. | Requires specialized facilities or equipment; may not be feasible for small lab quantities. |
| Incineration | Hazardous and non-hazardous TEG waste. | Complete destruction of organic compounds. | Higher cost, requires transport by licensed haulers to permitted facilities. |
| Landfill | Strictly for TEG waste characterized as non-hazardous. | Lower cost for non-hazardous waste. | Not suitable for hazardous waste; potential for long-term environmental liability. |
Concluding Remarks
The proper disposal of this compound is a multi-step process that demands careful attention to safety, waste characterization, and regulatory compliance. By understanding the properties of TEG and the potential for contamination, and by following a structured disposal plan, researchers and laboratory professionals can uphold their commitment to a safe and sustainable scientific enterprise. Always consult your institution's EHS department and local waste disposal authorities for specific guidance.[1][9]
References
- 1. carlroth.com [carlroth.com]
- 2. servochem.com [servochem.com]
- 3. sharptechusa.com [sharptechusa.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. download.basf.com [download.basf.com]
- 6. kostusa.com [kostusa.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 12. trindgroup.com [trindgroup.com]
- 13. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
